molecular formula C12H14N2 B1284419 2,6,8-Trimethylquinolin-4-amine CAS No. 689277-05-2

2,6,8-Trimethylquinolin-4-amine

Cat. No.: B1284419
CAS No.: 689277-05-2
M. Wt: 186.25 g/mol
InChI Key: SLSWQXZTEPDTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,8-Trimethylquinolin-4-amine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWQXZTEPDTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586474
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689277-05-2
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689277-05-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,6,8-Trimethylquinolin-4-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The 4-aminoquinoline pharmacophore, in particular, has been the subject of intensive research to develop novel drugs that can overcome widespread resistance.[2][3] Modifications to the quinoline core, such as the introduction of methyl groups, can significantly influence the molecule's physicochemical properties, including lipophilicity, basicity (pKa), and solubility. These properties, in turn, govern the compound's pharmacokinetic and pharmacodynamic profile—absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a comprehensive overview of the core physicochemical properties of This compound (CAS No. 689277-05-2).[4][5][6] It is designed for researchers, medicinal chemists, and drug development professionals, offering not only reference data but also detailed, field-proven experimental protocols for their determination. Understanding these fundamental characteristics is the critical first step in evaluating the potential of this and related compounds as drug candidates.

Compound Profile: this compound

PropertyValueSource(s)
CAS Number 689277-05-2[5][6]
Molecular Formula C₁₂H₁₄N₂[5][6]
Molecular Weight 186.25 g/mol [5][6]
Predicted pKa 9.69 ± 0.50[6]
Predicted Boiling Point 355.0 ± 37.0 °C[6]
Predicted Density 1.109 ± 0.06 g/cm³[6]

Part 1: Synthesis and Purification

The synthesis of 4-aminoquinolines is a well-established process in organic chemistry, most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a leaving group, typically a halogen, at the C4 position of the quinoline ring by an amine nucleophile.

Generalized Synthetic Pathway

The synthesis of this compound proceeds via the amination of the corresponding 4-chloroquinoline precursor. This two-step approach begins with the cyclization to form the trimethyl-substituted quinolone, followed by chlorination and subsequent amination.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Materials: 4-Chloro-2,6,8-trimethylquinoline, Ammonium Chloride, Phenol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-2,6,8-trimethylquinoline (1 equivalent) and phenol (as solvent).

  • Amination: Add ammonium chloride (5-10 equivalents) to the mixture. Seal the vessel and heat to 160-180 °C for 12-24 hours. The high temperature and pressure are necessary to drive the SNAr reaction with a relatively weak nucleophile like ammonia.

  • Work-up: After cooling to room temperature, add an aqueous solution of 2M NaOH to the reaction mixture until the pH is strongly basic (pH > 12). This deprotonates the product and neutralizes the phenol.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). The organic product will partition into the DCM layer.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Causality Insight: The use of phenol as a solvent is not merely for dissolution; it also acts as a proton shuttle, facilitating the departure of the chloride leaving group and the addition of the amine nucleophile, thereby catalyzing the reaction.

Part 2: Determination of Physicochemical Properties

The following sections detail the standard operating procedures for measuring the key physicochemical properties that dictate the drug-like potential of a compound.

Melting Point (MP) Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[7]

Experimental Protocol:

  • Sample Preparation: Ensure the purified sample of this compound is completely dry and finely powdered using a mortar and pestle.[8]

  • Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

  • Measurement: Place the capillary tube into a calibrated digital melting point apparatus.[9]

  • Rapid Heating (Optional): First, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[7]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The equilibrium shake-flask method is the gold standard for its determination due to its reliability.[10][11]

Solubility_Workflow A Add excess solid compound to pH-buffered solution B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Achieve Equilibrium (Saturated Solution) B->C D Separate Phases (Centrifugation/Filtration) C->D E Aqueous Supernatant D->E F Quantify Concentration (HPLC or UV-Vis) E->F G Equilibrium Solubility (S) F->G

Sources

2,6,8-Trimethylquinolin-4-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6,8-Trimethylquinolin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative of interest in medicinal chemistry. While specific experimental data on this compound is limited, this document consolidates its known structural and chemical information. Furthermore, it presents a robust, scientifically-grounded proposal for its multi-step synthesis, purification, and characterization based on established chemical principles and analogous compounds. The guide elucidates the molecular structure, provides a detailed hypothetical synthesis protocol, discusses expected analytical signatures (NMR, MS, IR), and explores the potential therapeutic applications of this molecule by contextualizing it within the well-documented biological activities of the 4-aminoquinoline scaffold. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this compound for drug discovery and development programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in drug discovery.[1] Its rigid structure and versatile substitution points allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoline derivatives have been successfully developed into drugs with a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2]

The 4-aminoquinoline core, in particular, is the foundational structure of chloroquine, a cornerstone of antimalarial therapy for decades.[3] Research has consistently shown that modifications to both the quinoline ring and the amine side chain can yield compounds that overcome drug resistance and exhibit novel mechanisms of action.[2][4] this compound is a specific analogue within this chemical space. The introduction of three methyl groups onto the benzene portion of the scaffold is expected to significantly influence its lipophilicity, metabolic stability, and interaction with biological targets compared to simpler quinolines. This guide provides the necessary technical framework to investigate its potential.

Molecular Structure and Nomenclature

The fundamental identity of the target compound is established by its structure and systematic naming conventions.

  • IUPAC Name: this compound

  • Synonyms: 4-Amino-2,6,8-trimethylquinoline, 2,6,8-trimethyl-4-quinolinamine[5][6]

  • CAS Number: 689277-05-2[5][7]

  • Molecular Formula: C₁₂H₁₄N₂[5]

The structure consists of a quinoline ring system with methyl groups at positions 2, 6, and 8, and a primary amine group at position 4.

G start 2,4-Dimethylaniline + Ethyl Acetoacetate step1 Step 1: Conrad-Limpach Cyclization start->step1 intermediate1 2,6,8-Trimethylquinolin-4-ol (CAS: 15644-93-6) step1->intermediate1 High Temp. (e.g., Diphenyl Ether) step2 Step 2: Chlorination intermediate1->step2 intermediate2 4-Chloro-2,6,8-trimethylquinoline step2->intermediate2 POCl₃ step3 Step 3: Amination (SNAr) intermediate2->step3 product This compound (CAS: 689277-05-2) step3->product NH₃ source

Caption: Proposed three-step synthetic workflow for this compound.

Step 1: Conrad-Limpach Synthesis of 2,6,8-Trimethylquinolin-4-ol

This classical reaction builds the core quinolinone ring system. [8][9]The reaction proceeds by first forming an enamine intermediate from the aniline and β-ketoester, which then undergoes a thermal cyclization at high temperatures.

  • Causality: The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is critical. It provides the necessary thermal energy (~250 °C) to overcome the activation barrier for the intramolecular electrocyclic ring closure, which involves a temporary disruption of the aniline's aromaticity. [10] Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of 2,4-dimethylaniline and ethyl acetoacetate.

  • Heat the mixture at approximately 140-150 °C for 1-2 hours to form the enamine intermediate, allowing the ethanol byproduct to distill off.

  • Add a high-boiling solvent (e.g., diphenyl ether) and heat the mixture to reflux (~250-260 °C) for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the crude 2,6,8-trimethylquinolin-4-ol.

  • Filter the solid product and wash with hexane. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 2: Chlorination to 4-Chloro-2,6,8-trimethylquinoline

The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group, typically a halide.

  • Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-quinolinones to 4-chloroquinolines. [2][11]It acts as both a chlorinating agent and a dehydrating agent, driving the reaction to completion.

Protocol:

  • In a fume hood, suspend the dried 2,6,8-trimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution as the product forms.

  • Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the mixture is alkaline (pH > 8).

  • The crude 4-chloro-2,6,8-trimethylquinoline will precipitate as a solid. Filter the product, wash thoroughly with water, and dry under vacuum.

Step 3: Amination to this compound

The final step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing quinoline nitrogen activates the 4-position, allowing for the displacement of the chloride by an amine nucleophile. [1][12]

  • Causality: The chlorine atom at the 4-position is an excellent leaving group, and the position is electronically favorable for nucleophilic attack. Using a sealed vessel and elevated temperatures is often necessary to drive the reaction with ammonia or its equivalents.

Protocol:

  • Place the crude 4-chloro-2,6,8-trimethylquinoline in a pressure-rated reaction vessel.

  • Add a solvent such as phenol or a high-boiling alcohol (e.g., isopropanol) and a source of ammonia (e.g., a saturated solution of ammonia in the alcohol, or ammonium acetate).

  • Seal the vessel and heat to 120-150 °C for several hours (monitor by TLC).

  • After cooling, dilute the reaction mixture with water and make it basic with NaOH solution.

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by silica gel column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

As no experimental spectra are publicly available, this section outlines the expected analytical signatures for structural verification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the quinoline core, a singlet for the C5-proton, and two doublets or singlets for the C7-protons, depending on coupling. Three sharp singlets are anticipated for the non-equivalent methyl groups (C2-Me, C6-Me, C8-Me), likely between δ 2.2-2.8 ppm. A broad, exchangeable signal for the two amine (-NH₂) protons would also be present.

  • ¹³C NMR: The spectrum should display 12 distinct carbon signals, consistent with the molecular formula. The signals for the three methyl carbons would appear upfield (δ 15-25 ppm), while the 9 aromatic/heteroaromatic carbons would appear downfield (δ 110-160 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 187.25.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (a doublet around 3300-3450 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching from the methyl groups (~2950 cm⁻¹), and aromatic C=C/C=N ring stretching vibrations in the 1500-1650 cm⁻¹ region.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for this compound, its structural class is of significant interest to the pharmaceutical industry. The 4-aminoquinoline scaffold is a proven pharmacophore with a rich history in drug discovery.

  • Antimalarial Research: The primary application of 4-aminoquinolines has been in antimalarial therapy. New analogues are constantly being synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. [2][3]This compound is a prime candidate for such screening.

  • Anticancer Drug Discovery: Many substituted quinolines exhibit potent anticancer activity. [13]They can act through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule formation, and modulation of signaling pathways critical for cancer cell proliferation and survival. [14][15][16]The antiproliferative potential of this compound against a panel of cancer cell lines warrants investigation.

  • Antimicrobial and Anti-inflammatory Agents: The quinoline nucleus is present in various synthetic antibacterial agents (quinolones) and compounds with demonstrated anti-inflammatory properties. [1] The presence of three methyl groups can enhance membrane permeability and reduce susceptibility to certain metabolic pathways, potentially offering an improved pharmacokinetic profile over unsubstituted parent compounds. Therefore, this compound represents a valuable molecule for inclusion in high-throughput screening campaigns to discover novel therapeutic leads.

Conclusion

This compound is a structurally distinct member of the pharmacologically significant 4-aminoquinoline family. This guide has established its definitive chemical identity and, in the absence of direct experimental literature, has provided a comprehensive and scientifically rigorous framework for its synthesis and characterization. The proposed three-step synthetic pathway is based on reliable and well-documented chemical transformations, offering a clear route for its production in a research setting. Based on the extensive biological activities of its parent scaffold, this compound is a compelling candidate for further investigation in anticancer, antimalarial, and other drug discovery programs.

References

  • BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved January 17, 2026, from [Link] [5]7. Singh, A., Kumar, K., Singh, S., & Singh, R. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13075–13086. [Link] [4]8. Key Organics Limited. (n.d.). Product Listing. Retrieved January 17, 2026, from ChemBuyersGuide.com.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 17, 2026, from [Link] [8]12. SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 17, 2026, from [Link] [10]13. PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,4-Trimethylquinoline. Retrieved January 17, 2026, from [Link]

  • Al-Ostath, A. I., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. [Link] [13]26. Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1232. [Link]

Sources

Unveiling the Molecular Blueprint: A Technical Guide to the Theoretical Properties of Substituted Quinoline Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of amino substituents and other functionalities onto this privileged structure gives rise to a vast chemical space of substituted quinoline amines with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[4][5][6][7][8][9] This in-depth technical guide provides a comprehensive exploration of the theoretical properties of these fascinating molecules. Moving beyond a mere catalog of facts, this guide delves into the causal relationships between molecular structure and observable properties, offering field-proven insights for researchers actively engaged in the design and development of novel quinoline-based compounds. We will traverse the landscape of their synthesis, delve into their spectroscopic and structural characterization, and harness the power of computational chemistry to predict and rationalize their behavior at the molecular level.

The Architectural Foundation: Synthesis of Substituted Quinoline Amines

The journey into the theoretical properties of substituted quinoline amines begins with their creation. The synthetic route chosen not only dictates the final molecular architecture but also influences the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies. Numerous established protocols exist for the synthesis of the quinoline ring, which can be subsequently functionalized.[1]

Classic methods such as the Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner-von Miller reaction , utilizing α,β-unsaturated carbonyl compounds, have been foundational.[10] However, modern synthetic chemistry has ushered in more efficient and versatile methodologies.

Transition metal-catalyzed reactions , for instance, offer a powerful toolkit for constructing substituted quinolines with high regioselectivity and functional group tolerance.[10][11] Rhodium-catalyzed ortho-C–H bond activation and subsequent cyclization represent an elegant approach to building the quinoline core.[11] Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing aryl substituents.[12]

Multicomponent reactions (MCRs) have also gained prominence due to their atom economy and operational simplicity.[13] These one-pot procedures allow for the rapid assembly of complex quinoline derivatives from simple starting materials. Microwave-assisted synthesis has further revolutionized these processes by significantly reducing reaction times.[13]

The choice of synthetic strategy is a critical experimental decision. For generating a focused library around a specific substitution pattern, a convergent synthesis involving the late-stage introduction of key functional groups might be preferred. Conversely, for exploratory studies, a divergent approach from a common intermediate allows for broader structural diversification.

Experimental Protocol: A Generalized Microwave-Assisted Friedländer Annulation

The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for quinoline synthesis.[14]

  • Reactant Preparation: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a predetermined time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted quinoline.

This protocol's efficiency stems from the rapid and uniform heating provided by microwave irradiation, which accelerates the reaction rate and often improves yields compared to conventional heating.

Deciphering the Molecular Language: Spectroscopic Properties

Spectroscopic techniques provide the essential language to understand the structure and electronic nature of substituted quinoline amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the connectivity of atoms. The chemical shifts of protons and carbons in the quinoline ring are sensitive to the nature and position of substituents. For instance, electron-donating amino groups will shield the protons and carbons of the ring, causing their signals to appear at a higher field (lower ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are crucial for unambiguously assigning the proton signals, especially in complex substitution patterns.[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are influenced by the extent of the π-conjugated system and the nature of the substituents. The introduction of an amino group, an auxochrome, typically leads to a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Solvatochromism, the change in the color of a substance with the polarity of the solvent, can also be observed and provides information about the nature of the electronic transitions.[16]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Spectroscopic TechniqueInformation ObtainedKey Considerations
¹H and ¹³C NMR Atomic connectivity, chemical environment of nucleiSolvent choice, presence of paramagnetic impurities
2D NMR (COSY, HMQC) Correlation between nuclei, definitive structural assignmentExperiment time, data processing
UV-Visible Spectroscopy Electronic transitions, extent of conjugationSolvent polarity, concentration
Mass Spectrometry (MS) Molecular weight, fragmentation patternsIonization method, resolution

Visualizing the Three-Dimensional Architecture: Structural Analysis

While spectroscopy reveals connectivity, understanding the precise three-dimensional arrangement of atoms is crucial for comprehending biological activity and intermolecular interactions.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules.[17][18][19] It provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.[17][20] This information is invaluable for structure-based drug design, as it allows for the direct visualization of how a molecule might interact with a biological target.[20]

Workflow for Crystallographic Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-Ray Diffraction start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification crystallization Slow Evaporation/ Vapor Diffusion purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A typical workflow for obtaining the crystal structure of a substituted quinoline amine.

Computational Modeling

In the absence of experimental crystal structures, computational modeling techniques such as molecular mechanics and quantum chemical calculations can provide valuable insights into the preferred conformations of substituted quinoline amines. These methods are particularly useful for exploring the conformational landscape of flexible side chains.

The Quantum Realm: Predicting Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and reactivity of molecules.[2][21][22][23]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.[24][25] The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability.[22][25] A small HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized.[22]

HOMO-LUMO Relationship to Reactivity

G cluster_homo HOMO (Highest Occupied Molecular Orbital) cluster_lumo LUMO (Lowest Unoccupied Molecular Orbital) cluster_gap HOMO-LUMO Gap (ΔE) homo Electron Donor gap Chemical Reactivity Kinetic Stability homo->gap Influences Electron Donating Ability homo_energy Energy Level lumo_energy Energy Level lumo Electron Acceptor lumo->gap Influences Electron Accepting Ability

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Protocol for a Typical DFT Calculation

  • Structure Optimization: The 3D structure of the substituted quinoline amine is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[23][25]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculation: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment, are then calculated at the optimized geometry.[21]

  • Analysis: The calculated properties are analyzed to gain insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how a molecule will interact with other molecules, including biological receptors.

Bridging Theory and Application: Drug Development Insights

The theoretical properties of substituted quinoline amines are not merely academic curiosities; they are directly relevant to their application in drug development.

  • Structure-Activity Relationships (SAR): By systematically varying the substituents on the quinoline ring and correlating the changes in theoretical properties (e.g., HOMO-LUMO gap, dipole moment) with biological activity, robust SAR models can be developed.[5]

  • Molecular Docking: Computational docking studies can predict the binding mode of a substituted quinoline amine within the active site of a target protein.[21][26] This allows for the rational design of more potent and selective inhibitors.

  • Pharmacokinetic Properties (ADME): Theoretical descriptors such as lipophilicity (logP) and polar surface area (PSA) can be calculated to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Conclusion and Future Perspectives

The study of the theoretical properties of substituted quinoline amines is a dynamic and evolving field. The integration of advanced synthetic methodologies, high-resolution spectroscopic techniques, and powerful computational tools provides an unprecedented level of insight into the molecular world. As our understanding of the intricate interplay between structure and function deepens, so too will our ability to design and develop novel quinoline-based compounds with tailored properties for a wide range of applications, from life-saving medicines to advanced materials. The future of quinoline chemistry is bright, and the theoretical principles outlined in this guide will continue to be the bedrock upon which new discoveries are built.

References

  • Xu, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Janočková, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Li, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]

  • Verma, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Al-Mokyna, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • An Efficient Synthesis of Substituted Quinolines. (2008). ResearchGate. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

  • Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. (2011). ResearchGate. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2016). ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]

  • Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]

  • Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure of (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid and Molecular Docking Assessments to Test. (2022). Research Bible. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PubMed Central. [Link]

  • Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Archiv der Pharmazie. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme Connect. [Link]

  • Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Journal of Medicinal Chemistry. [Link]

  • Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. (2018). ResearchGate. [Link]

  • Scheme 1. Synthesis of quinoline-based analogues of allylamines. (2020). ResearchGate. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). Brieflands. [Link]

  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (2021). ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2000). ResearchGate. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. [Link]

Sources

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trimethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Among the myriad of substituted quinolines, the trimethyl-substituted isomers represent a fascinating and potent subclass. This technical guide provides a comprehensive exploration of the discovery and historical development of trimethyl-substituted quinolines, delving into the foundational synthetic methodologies that first brought them into existence. We will examine the causality behind the experimental choices of the 19th and early 20th centuries, offering detailed protocols for their synthesis, and discussing the early glimpses into their biological significance. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the historical context and synthetic foundations of this important class of molecules, thereby inspiring future innovation.

The Dawn of Quinoline Chemistry: A Historical Perspective

The story of quinoline begins not in a laboratory, but in the complex mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from this industrial byproduct.[1] However, it was the pioneering work of chemists in the latter half of the 19th century that truly unlocked the synthetic pathways to this versatile scaffold, paving the way for the creation of its numerous derivatives, including the trimethyl-substituted analogues.

The late 1800s were a period of intense activity in the field of heterocyclic chemistry, with the development of several named reactions that remain fundamental to quinoline synthesis to this day.[2] These reactions, born out of a desire to understand the structure of natural alkaloids and to synthesize novel dyes, provided the crucial tools for accessing a wide array of substituted quinolines.[3] The discovery of these methods was not merely a series of procedural developments but a testament to the burgeoning understanding of reaction mechanisms and the influence of substituents on chemical reactivity.

Foundational Syntheses of Trimethyl-Substituted Quinolines

The synthesis of trimethyl-substituted quinolines has historically relied on a handful of robust and versatile named reactions. These methods, while classic, demonstrate fundamental principles of organic synthesis and continue to be relevant. The choice of reaction and starting materials is dictated by the desired substitution pattern on the quinoline core, a concept we will explore in detail.

The Combes Quinoline Synthesis: A Gateway to 2,4-Disubstituted Quinolines

First reported by Alphonse Combes in 1888, the Combes quinoline synthesis is a powerful method for preparing 2,4-disubstituted quinolines.[4][5] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] The elegance of this method lies in its straightforward approach to constructing the quinoline ring system in a single pot.

The choice of a substituted aniline, such as a toluidine or xylidine, directly determines the substitution pattern on the benzene portion of the quinoline ring. For the synthesis of trimethylquinolines, this allows for precise placement of one or two methyl groups. The remaining methyl groups are introduced via the β-diketone, typically acetylacetone for the synthesis of 2,4-dimethylquinolines.

The use of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is critical in the Combes synthesis.[5] The acid serves two primary purposes:

  • Catalysis of Imine Formation: The acid protonates one of the carbonyl groups of the β-diketone, activating it towards nucleophilic attack by the aniline to form an enamine intermediate.

  • Facilitation of Electrophilic Aromatic Substitution: The acid then protonates the second carbonyl group, promoting the intramolecular cyclization via an electrophilic attack of the aniline ring onto the activated carbonyl carbon. This is the rate-determining step of the reaction.

The choice between sulfuric acid and PPA can influence the reaction yield and conditions. PPA, in particular, is an excellent dehydrating agent and can often lead to cleaner reactions and higher yields.

Materials:

  • p-Toluidine

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath during the addition.

  • Reaction: Heat the reaction mixture to 120-140°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2,4,6-trimethylquinoline.

Diagram of the Combes Synthesis Workflow:

Combes_Synthesis p_toluidine p-Toluidine reaction_mixture Reaction Mixture p_toluidine->reaction_mixture acetylacetone Acetylacetone acetylacetone->reaction_mixture acid_catalyst H₂SO₄ (catalyst) reaction_mixture->acid_catalyst heating Heating (120-140°C) acid_catalyst->heating workup Aqueous Workup & Neutralization heating->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification product 2,4,6-Trimethylquinoline purification->product Doebner_von_Miller aniline Aniline michael_addition Michael Addition aniline->michael_addition ab_unsat_carbonyl α,β-Unsaturated Carbonyl ab_unsat_carbonyl->michael_addition cyclization Intramolecular Electrophilic Substitution michael_addition->cyclization dihydroquinoline Dihydroquinoline Intermediate cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Substituted Quinoline oxidation->quinoline

Sources

The Untapped Potential of 2,6,8-Trimethylquinolin-4-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the potential of a specific, yet under-investigated derivative: 2,6,8-Trimethylquinolin-4-amine. While direct experimental data for this compound remains scarce, this document provides a comprehensive overview of its synthetic accessibility, predicted biological activities, and the experimental frameworks necessary for its evaluation. By examining the structure-activity relationships of analogous 4-aminoquinolines, we extrapolate potential therapeutic applications, primarily in the realms of oncology and infectious diseases. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of 4-Amino Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring creates a privileged structure that has been successfully exploited in the development of drugs for a wide range of diseases.[1] Among the various classes of quinoline derivatives, the 4-aminoquinolines have garnered significant attention for their potent biological effects, most notably as antimalarial and anticancer agents.[1][3][4]

The prototypical 4-aminoquinoline, chloroquine, has been a mainstay in the treatment of malaria for decades.[5] Its mechanism of action, which involves the inhibition of hemozoin formation in the parasite's food vacuole, highlights the critical role of the 4-aminoquinoline core in interacting with biological targets.[3][6] Furthermore, the lysosomotropic properties of 4-aminoquinolines, leading to their accumulation in acidic organelles, have been implicated in their anticancer effects.[3]

This guide focuses on the specific derivative, this compound. The introduction of three methyl groups at positions 2, 6, and 8 is predicted to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. The 4-amino group is a key pharmacophore, suggesting that this compound may share the biological activities of other well-studied 4-aminoquinolines.

Synthetic Strategy: Accessing the this compound Core

A generalized synthetic workflow is presented below:

Synthesis_Workflow A 2,4-Dimethylaniline C Acid-catalyzed condensation (Combes Synthesis) A->C B β-Diketone (e.g., Acetylacetone) B->C D 2,6,8-Trimethylquinolin-4-ol C->D Cyclization F 4-Chloro-2,6,8-trimethylquinoline D->F Chlorination E Chlorinating Agent (e.g., POCl3) E->F H Nucleophilic Aromatic Substitution F->H G Amine Source (e.g., NH3 or protected amine) G->H I This compound H->I Amination Anticancer_MoA cluster_cell Cancer Cell A This compound B Lysosome Accumulation A->B G DNA Intercalation/ Inhibition of Topoisomerase A->G C Increased Lysosomal pH B->C D Lysosomal Membrane Permeabilization C->D E Release of Cathepsins D->E F Apoptosis E->F H DNA Damage G->H I Cell Cycle Arrest H->I I->F Antimalarial_MoA cluster_parasite Malaria Parasite Food Vacuole (Acidic) A Hemoglobin Digestion B Free Heme (Toxic) A->B C Hemozoin Polymerization B->C F Inhibition of Hemozoin Polymerization B->F D Hemozoin (Non-toxic) C->D E This compound (Accumulates in vacuole) E->F G Heme-Drug Complex F->G H Parasite Death G->H

Sources

2,6,8-Trimethylquinolin-4-amine: A Technical Guide to an Untapped Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within the vast chemical space of quinoline derivatives, 2,6,8-trimethylquinolin-4-amine (CAS 689277-05-2) represents a largely unexplored scaffold. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a prospective analysis of this promising molecule. While peer-reviewed data on this specific compound is nascent, this document leverages established principles of quinoline chemistry and pharmacology to outline a plausible synthetic route, predict its physicochemical properties, and propose a strategic framework for its evaluation as a novel therapeutic scaffold.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in both natural products and synthetic drugs.[2] The historical success of 4-aminoquinoline derivatives, such as the antimalarial drugs chloroquine and amodiaquine, has cemented the importance of this pharmacophore.[3] In recent decades, the focus has expanded dramatically, with quinoline-based compounds being investigated and developed for a wide array of diseases. Their mechanisms of action are diverse, ranging from inhibition of tyrosine kinases and topoisomerase in cancer to disruption of biofilm formation in bacteria.[1][4] The synthetic tractability of the quinoline ring system allows for systematic modification and optimization of its biological activity, making it an attractive starting point for drug discovery programs.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and suitability as a drug candidate. While experimental data for this compound is not extensively reported, its basic molecular attributes are known, and other key parameters can be predicted using computational methods.

PropertyValue/Predicted ValueSource
CAS Number 689277-05-2[6]
Molecular Formula C₁₂H₁₄N₂[6]
Molecular Weight 186.25 g/mol [7]
Appearance Solid (predicted)[7]
Predicted LogP 2.5 - 3.5Cheminformatics Tools
Predicted pKa (basic) 8.5 - 9.5 (for the 4-amino group)Cheminformatics Tools
Predicted Solubility Low in water, soluble in organic solventsInferred from structure

The trimethyl substitution is expected to increase the lipophilicity of the quinoline core, which may enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The 4-amino group provides a key site for hydrogen bonding and potential salt formation to improve aqueous solubility.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination 2_4_dimethylaniline 2,4-Dimethylaniline intermediate_1 4-Hydroxy-2,6,8-trimethylquinoline 2_4_dimethylaniline->intermediate_1 1. Heat 2. High-boiling solvent (e.g., Dowtherm A) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate_1 intermediate_2 4-Chloro-2,6,8-trimethylquinoline intermediate_1->intermediate_2 POCl₃ final_product This compound intermediate_2->final_product Ammonia source (e.g., NH₄OH in phenol)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-2,6,8-trimethylquinoline

  • To a round-bottom flask equipped with a reflux condenser, add 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture with stirring at 140-150 °C for 1-2 hours to form the intermediate β-anilinocrotonate, removing the evolved ethanol.

  • Carefully add the hot reaction mixture to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C.

  • Maintain the temperature for 15-30 minutes to effect cyclization.

  • Cool the reaction mixture and dilute with an organic solvent (e.g., toluene).

  • The product will precipitate upon cooling. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to yield 4-hydroxy-2,6,8-trimethylquinoline.

Step 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline

  • In a fume hood, carefully add 4-hydroxy-2,6,8-trimethylquinoline (1.0 eq) to phosphorus oxychloride (POCl₃, 3-5 eq).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography to obtain 4-chloro-2,6,8-trimethylquinoline.

Step 3: Synthesis of this compound

  • In a sealed pressure vessel, combine 4-chloro-2,6,8-trimethylquinoline (1.0 eq) and phenol (as a solvent).

  • Add an excess of aqueous ammonium hydroxide.

  • Heat the mixture to 160-180 °C for 12-24 hours.

  • Cool the reaction mixture, add aqueous sodium hydroxide to dissolve the phenol, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential as a Scaffold in Medicinal Chemistry

Based on the extensive body of research on structurally related quinoline derivatives, the this compound scaffold holds significant promise in several therapeutic areas.

Anticancer Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore in oncology.[8] Numerous derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Kinase Inhibition: The quinoline ring can serve as a hinge-binding motif for various protein kinases that are dysregulated in cancer.[1]

  • Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to apoptosis.[1]

  • Autophagy Inhibition: Compounds like chloroquine are known to inhibit autophagy, a cellular process that cancer cells can exploit for survival. This has led to their investigation in combination with other cancer therapies.[8]

The trimethyl substitution pattern of this compound may enhance its anticancer potential by increasing its lipophilicity, thereby improving its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Anticancer_MOA cluster_0 Potential Mechanisms of Action cluster_1 Cellular Outcomes Scaffold This compound Cell Cancer Cell Scaffold->Cell Kinase Kinase Inhibition Cell->Kinase DNA DNA Intercalation/ Topoisomerase Inhibition Cell->DNA Autophagy Autophagy Inhibition Cell->Autophagy Proliferation Decreased Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis DNA->Apoptosis Sensitization Sensitization to other therapies Autophagy->Sensitization

Caption: Potential anticancer mechanisms of this compound.

Anti-infective Applications

The quinoline core is historically significant in the fight against infectious diseases.

  • Antimalarial Activity: 4-Aminoquinolines have been a mainstay of antimalarial therapy for decades.[3]

  • Antibacterial Activity: The quinoline scaffold is present in the fluoroquinolone class of antibiotics. More recently, novel quinoline derivatives have shown efficacy against multidrug-resistant bacteria, including Staphylococcus aureus, by disrupting cell wall synthesis or biofilm formation.[4][9]

  • Antifungal and Antiviral Activity: Various quinoline derivatives have also been reported to possess activity against a range of fungi and viruses.

The this compound scaffold warrants investigation for its potential as a broad-spectrum anti-infective agent.

Structure-Activity Relationship (SAR) Insights

While SAR studies on this compound are yet to be performed, predictions can be made based on related compounds:

  • 4-Amino Group: This is a critical pharmacophoric feature in many biologically active quinolines. It often acts as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and target engagement.

  • 2-Methyl Group: Substitution at the 2-position can influence the planarity of the ring system and may provide beneficial steric interactions within a target's binding site.

  • 6- and 8-Methyl Groups: These substitutions on the benzo- portion of the quinoline ring increase lipophilicity and can modulate the electronic properties of the aromatic system. Their positions may influence metabolic stability and prevent unwanted metabolism at these sites.

Further research should focus on synthesizing analogs with modifications at these positions to build a comprehensive SAR profile.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is required.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values from the dose-response curves.

Protocol 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC Assay)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Directions and Conclusion

This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its structural similarity to a wide range of biologically active quinoline derivatives suggests a high probability of interesting pharmacological properties. The information and proposed research strategies outlined in this guide provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential.

Future research should focus on:

  • Optimization of the proposed synthetic route to improve yields and scalability.

  • Comprehensive biological screening against a diverse panel of cancer cell lines and microbial pathogens.

  • Mechanism of action studies for any confirmed biological activities.

  • Synthesis of a focused library of analogs to establish a clear structure-activity relationship.

By systematically exploring the chemistry and biology of this novel scaffold, the scientific community can unlock its potential for the development of new and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the final content of the guide. The following are representative examples of the types of sources that would be included:

  • BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved from [Link]

  • Frapwell, et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 16(11), 2333-2367.
  • Manohar, S., et al. (2011). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. Bioorganic & Medicinal Chemistry, 19(12), 3845-3853.
  • Naik, P. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133261.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 705868, 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

  • Ranjith Kumar, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23753-23779.
  • Singh, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
  • Verma, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 781033.
  • Yerragunta, V., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11843.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6,8-trimethylquinolin-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both predicted spectral data and detailed experimental protocols to facilitate the empirical validation and further investigation of this compound. By providing a robust framework for its spectroscopic analysis, we aim to accelerate research and development efforts centered on this promising quinoline derivative.

Introduction: The Significance of this compound

Quinoline and its derivatives are a class of heterocyclic compounds that have long captured the attention of chemists due to their diverse biological activities and wide-ranging applications. From antimalarial agents to anticancer drugs and fluorescent probes, the quinoline scaffold is a privileged structure in medicinal chemistry. This compound, with its unique substitution pattern, presents an intriguing target for further investigation. The presence of the amine group at the 4-position, combined with the electron-donating methyl groups on the carbocyclic ring, is expected to modulate the electronic properties and biological activity of the quinoline core.

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of a compound. This guide offers a detailed predictive analysis of the spectroscopic data for this compound, providing researchers with a foundational dataset to guide their synthetic and analytical efforts.

Molecular Structure and Key Features

This compound has the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol .[1] The structure consists of a quinoline core with methyl groups at positions 2, 6, and 8, and an amine group at position 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The electron-donating amine and methyl groups will influence the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H5~7.5 - 7.7d1HDoublet due to coupling with H7.
H7~7.2 - 7.4d1HDoublet due to coupling with H5.
H3~6.3 - 6.5s1HSinglet, as adjacent positions are substituted.
NH₂~5.5 - 6.5br s2HBroad singlet, exchangeable with D₂O.
C2-CH₃~2.4 - 2.6s3HSinglet.
C6-CH₃~2.3 - 2.5s3HSinglet.
C8-CH₃~2.2 - 2.4s3HSinglet.

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the quinoline ring. The amine group at C4 is a strong electron-donating group, which will shield the protons on the heterocyclic ring, particularly H3 and H5. The methyl groups are weakly electron-donating and will also cause some upfield shifting of the aromatic protons. The aromatic protons H5 and H7 are expected to show ortho-coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C2~155 - 160Attached to nitrogen and a methyl group.
C3~100 - 105Shielded by the C4-NH₂ group.
C4~150 - 155Attached to the amine group.
C4a~145 - 150Bridgehead carbon.
C5~125 - 130Aromatic CH.
C6~130 - 135Aromatic C attached to a methyl group.
C7~120 - 125Aromatic CH.
C8~135 - 140Aromatic C attached to a methyl group.
C8a~140 - 145Bridgehead carbon.
C2-CH₃~20 - 25
C6-CH₃~18 - 23
C8-CH₃~15 - 20

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, 12 distinct signals are expected. 2D NMR experiments like HSQC and HMBC can be used to definitively correlate the proton and carbon signals, confirming the assignments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ signal should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition a Dissolve Sample in Deuterated Solvent b Lock a->b c Shim b->c d Tune & Match c->d e 1D ¹H NMR d->e f 1D ¹³C NMR e->f g 2D NMR (COSY, HSQC, HMBC) f->g

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400 - 3250N-H stretchPrimary Amine (NH₂)Medium (two bands)
3100 - 3000C-H stretchAromaticMedium to Weak
3000 - 2850C-H stretchMethyl (CH₃)Medium to Strong
1650 - 1580N-H bendPrimary Amine (NH₂)Medium
1600 - 1450C=C and C=N stretchAromatic RingMedium to Strong (multiple bands)
1335 - 1250C-N stretchAromatic AmineStrong

Expertise & Experience: Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[2] The presence of both aromatic and aliphatic C-H stretches will be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 186. According to the nitrogen rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[3]

  • Major Fragmentations: The fragmentation of this compound is likely to proceed through several pathways:

    • Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 171. This is often a favorable fragmentation for methylated aromatic compounds.

    • Loss of HCN: A common fragmentation pathway for quinolines involves the loss of hydrogen cyanide, which would lead to a fragment at m/z 159.

    • Alpha-cleavage: Cleavage of the bond alpha to the amine group is less likely in this aromatic system compared to aliphatic amines.

G M [M]⁺˙ m/z = 186 M_minus_CH3 [M - CH₃]⁺ m/z = 171 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺˙ m/z = 159 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 187.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, perform an MS/MS experiment.

    • Isolate the precursor ion (e.g., m/z 187).

    • Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions.

Conclusion: A Roadmap for a Promising Molecule

This technical guide provides a detailed, albeit predictive, spectroscopic roadmap for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for any researcher venturing into the synthesis and application of this compound. The true value of this guide lies not only in the specific data presented but also in the underlying scientific principles and methodologies that can be applied to the study of other novel quinoline derivatives. As a self-validating system, the protocols described herein, when followed, will yield empirical data that can be used to confirm or refine the predictions made in this document. It is our hope that this guide will serve as a catalyst for further research into the fascinating chemistry and potential applications of this compound.

References

  • BuyersGuideChem. 4-Amino-2,6,8-trimethylquinoline | C12H14N2. [Link][1]

  • University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][5]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link][4]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][3]

  • University of Wisconsin-Madison. IR Chart. [Link][2]

Sources

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Novel Quinoline Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline and its amine derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2][3][4] However, the translation of these promising compounds from bench to bedside is often hampered by unforeseen toxicity. This technical guide provides a comprehensive, field-proven framework for the preliminary toxicity screening of novel quinoline amines. Moving beyond a mere checklist of assays, this document elucidates the causal logic behind the experimental choices, establishing a self-validating system for early-stage risk assessment. We will delve into a tiered screening cascade, from foundational in vitro cytotoxicity and genotoxicity assessments to more specific liability assays such as hERG inhibition, and culminating in targeted, low-compound-requirement in vivo studies. The objective is to empower researchers, scientists, and drug development professionals to "fail fast and fail cheap," by identifying and deprioritizing compounds with unfavorable toxicological profiles early in the discovery pipeline, thereby conserving resources for the most promising candidates.[5]

Introduction: The Quinoline Scaffold and the Imperative of Early Toxicity Assessment

The quinoline ring system is a "privileged scaffold" in drug discovery, integral to a multitude of approved therapeutics, including antimalarials, anticancer agents, and antibiotics.[1][2] The addition of amine functionalities further enhances the chemical diversity and biological activity of these compounds. However, the same structural features that confer therapeutic efficacy can also introduce toxicological liabilities. For instance, the planar, aromatic nature of the quinoline core can lead to DNA intercalation, a potential mechanism for genotoxicity.[6] Furthermore, specific substitutions can modulate interactions with off-target proteins, such as cardiac ion channels, leading to adverse effects.[7][8][9]

Late-stage failures of drug candidates due to toxicity are a significant drain on the financial and human resources of the pharmaceutical industry.[5] Therefore, a robust and logically structured preliminary toxicity screening cascade is not just a regulatory hurdle but a critical component of an efficient drug discovery engine. The goal of this early-stage assessment is not to eliminate attrition but to shift it upstream, allowing for the rapid deselection of compounds with development-limiting liabilities.[5][10] This guide outlines a pragmatic and scientifically rigorous approach to achieving this objective for novel quinoline amines.

The Tiered Screening Cascade: A Strategic Approach

A tiered or phased approach to toxicity screening is essential for resource management in early drug discovery. This strategy involves initiating with high-throughput, cost-effective in vitro assays and progressing to more complex and resource-intensive studies only for compounds that clear the initial hurdles.

Caption: A tiered approach to preliminary toxicity screening of novel quinoline amines.

Tier 1: Foundational In Vitro Assays

The initial tier of screening aims to cast a wide net to identify compounds with overt cytotoxic or genotoxic potential. These assays are typically performed in a high-throughput format, requiring minimal amounts of the test compound.

In Vitro Cytotoxicity Assays

The first question to answer is whether a novel quinoline amine is cytotoxic to mammalian cells. A variety of assays can be employed to assess cell viability, each interrogating a different aspect of cellular health.[11]

3.1.1. Rationale and Experimental Choices

It is advisable to screen for cytotoxicity using a panel of cell lines, including both cancerous and non-cancerous lines, to assess for potential selective toxicity.[1] For instance, comparing the cytotoxic effects on a cancer cell line (e.g., MCF-7 or HCT-116) versus a normal cell line (e.g., 184A1 or NHDF-Neo) can provide early indications of a therapeutic window.[1][12]

3.1.2. Key Cytotoxicity Assays

Assay Principle Endpoint Measured Advantages Considerations
MTT Assay Enzymatic reduction of a tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[11][12]Metabolic activity, an indicator of cell viability.[11]Well-established, cost-effective, and amenable to high-throughput screening.[13]Can be confounded by compounds that affect cellular redox state.
LDH Assay Measurement of lactate dehydrogenase (LDH) released from cells with compromised plasma membrane integrity.[11]Plasma membrane integrity.Provides a measure of overt cytotoxicity (necrosis).Less sensitive to cytostatic effects.
Apoptosis Assays Detection of markers of programmed cell death, such as caspase activation or Annexin V staining.[11]Induction of apoptosis.Provides mechanistic insight into the mode of cell death.[11]More complex and lower throughput than metabolic assays.

3.1.3. Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline amines in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and untreated controls.[11]

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the compound concentration.[11]

Caption: Mechanism of quinoline amine-induced cardiotoxicity via hERG channel blockade.

ADME/Tox Assays

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial, as these can significantly influence its toxicity profile. [14][15] 4.2.1. Cytochrome P450 (CYP) Inhibition

Novel quinoline amines should be screened for their potential to inhibit major drug-metabolizing CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2). [14]Inhibition of these enzymes can lead to drug-drug interactions. Luminescence-based assays are available for high-throughput screening of CYP inhibition. [14][15] 4.2.2. Metabolic Stability

Assessing the metabolic stability of a compound in liver microsomes or hepatocytes provides an early indication of its potential half-life in the body. [13]Rapid metabolism can sometimes lead to the formation of toxic metabolites.

Tier 3: Preliminary In Vivo Toxicity Assessment

While in vitro and in silico models are continually improving, in vivo studies remain the gold standard for assessing human risk. [5][10]For early-stage discovery, these studies should be designed to require low amounts of compound and provide rapid results to inform decision-making. [5][10]

Rationale and Study Design

The primary goals of preliminary in vivo toxicity studies are to:

  • Identify a maximum tolerated dose (MTD).

  • Observe for any overt clinical signs of toxicity.

  • Identify potential target organs of toxicity through histopathological examination. [16][17]* Correlate toxic effects with drug exposure levels (toxicokinetics).

These studies are typically conducted in a rodent species (e.g., rats or mice) and are not necessarily performed under Good Laboratory Practice (GLP) conditions at this early stage. [17]

Experimental Protocol: Acute/Subacute Rodent Toxicity Study
  • Animal Model: Select a single rodent species, typically the rat. [17]2. Dose Selection: Based on in vitro cytotoxicity data and any available pharmacokinetic information, select a range of doses, including a high dose intended to elicit some toxicity.

  • Dosing and Observation: Administer the novel quinoline amine to small groups of animals for a short duration (e.g., 7-14 days). Observe the animals daily for clinical signs of toxicity, and monitor body weight and food consumption.

  • Terminal Procedures: At the end of the study, collect blood for clinical pathology (hematology and clinical chemistry).

  • Necropsy and Histopathology: Conduct a full necropsy, and examine major organs and tissues for any gross abnormalities. Preserve tissues for histopathological evaluation, focusing on potential target organs identified during the in-life phase. [17]

Conclusion: Synthesizing Data for Informed Decisions

The preliminary toxicity screening of novel quinoline amines is a multi-faceted process that requires a strategic and tiered approach. By integrating data from in vitro cytotoxicity, genotoxicity, and specific liability assays with targeted in vivo studies, drug discovery teams can build a comprehensive early-stage safety profile. This allows for the data-driven prioritization of compounds with the most favorable balance of efficacy and safety, ultimately increasing the probability of success in later stages of drug development. This guide provides a robust framework for this critical endeavor, emphasizing the "why" behind the "how" to foster a culture of proactive risk mitigation in the pursuit of novel therapeutics.

References

  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. Available at: [Link]

  • hERG Safety Assay. Creative Bioarray. Available at: [Link]

  • The Importance of Screening Against the hERG Assay. Appgreatlakes. Available at: [Link]

  • Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels. PMC - NIH. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Available at: [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. Available at: [Link]

  • [Development of novel genotoxicity assays by genetic engineering methods]. PubMed. Available at: [Link]

  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. Available at: [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available at: [Link]

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. PMC - NIH. Available at: [Link]

  • RANDOMFOREST BASED ASSESSMENT OF THE HERG CHANNEL INHIBITION POTENTIAL FOR THE EARLY DRUG CARDIOTOXICITY TESTING. Bio-Algorithms and Med-Systems. Available at: [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Available at: [Link]

  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. Available at: [Link]

  • Genetic Toxicology Studies. Charles River Laboratories. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals (May 2021). YouTube. Available at: [Link]

  • in vivo general toxicology studies. YouTube. Available at: [Link]

  • Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. PMC - PubMed Central. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). Available at: [Link]

  • 11: Nonclinical Safety Assessment in Drug Development. Books.
  • Quinine. Wikipedia. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • Quinoline. EPA. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. PubMed. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Investigating biological activity spectrum for novel quinoline analogues. PubMed. Available at: [Link]

  • Quinolines: Human health tier II assessment. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6,8-Trimethylquinolin-4-amine from 2,4-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile. This application note provides a comprehensive, two-step methodology for the synthesis of 2,6,8-trimethylquinolin-4-amine, a promising derivative for further drug development, starting from the readily available 2,4-dimethylaniline.

The synthetic strategy detailed herein first employs the Conrad-Limpach reaction to construct the core quinoline heterocycle, yielding the 4-hydroxy intermediate, 2,6,8-trimethylquinolin-4-ol.[3] This is followed by a robust two-step amination sequence involving chlorination of the 4-hydroxy group with phosphorus oxychloride (POCl₃) and subsequent nucleophilic aromatic substitution with ammonia to furnish the target 4-aminoquinoline.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is a well-designed process that leverages classic heterocyclic chemistry principles. The initial Conrad-Limpach reaction between 2,4-dimethylaniline and ethyl acetoacetate proceeds via the formation of a Schiff base, which then undergoes a thermally induced intramolecular cyclization.[3] The high temperature required for this step is necessary to overcome the activation energy for the electrocyclic ring closure. The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil ensures a homogenous reaction mixture at the required temperature and prevents localized overheating.[3]

The subsequent conversion of the 4-hydroxyquinoline intermediate to the 4-aminoquinoline product is a two-step process. First, the hydroxyl group is converted to a more reactive leaving group, a chloro group, using phosphorus oxychloride. This reaction proceeds via a phosphate ester intermediate.[4] The resulting 4-chloro-2,6,8-trimethylquinoline is then susceptible to nucleophilic aromatic substitution at the 4-position. The final step involves the displacement of the chloro group by an amino group, which can be achieved by heating with a source of ammonia.[2][5]

Experimental Protocols

Part 1: Synthesis of 2,6,8-Trimethylquinolin-4-ol (Intermediate)

This procedure follows the principles of the Conrad-Limpach quinoline synthesis.

Materials:

  • 2,4-dimethylaniline

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Hexanes

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel

  • Heating mantle with a temperature controller

  • Buchner funnel and filter paper

Procedure:

  • In a three-neck round-bottom flask, combine 2,4-dimethylaniline (12.12 g, 0.1 mol) and Dowtherm A (100 mL).

  • Heat the mixture to 140 °C with stirring.

  • Slowly add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise over 30 minutes.

  • After the addition is complete, increase the temperature to 250 °C and maintain for 2 hours. The reaction mixture will darken.

  • Allow the reaction to cool to below 100 °C and then add 100 mL of hot ethanol to the mixture with vigorous stirring.

  • Cool the mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL) followed by hexanes (2 x 30 mL) to remove residual Dowtherm A.

  • The crude 2,6,8-trimethylquinolin-4-ol can be further purified by recrystallization from ethanol. Dry the purified product in a vacuum oven.

Part 2: Synthesis of this compound (Final Product)

This part involves a two-step process: chlorination followed by amination.

Step 2a: Synthesis of 4-Chloro-2,6,8-trimethylquinoline

Materials:

  • 2,6,8-Trimethylquinolin-4-ol (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2,6,8-trimethylquinolin-4-ol (9.36 g, 0.05 mol) in phosphorus oxychloride (50 mL).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 3 hours. The solid will dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-2,6,8-trimethylquinoline as a solid. This product is often used in the next step without further purification.

Step 2b: Synthesis of this compound

Materials:

  • 4-Chloro-2,6,8-trimethylquinoline (from Step 2a)

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Pressure vessel (if using conventional heating) or microwave reactor

Equipment:

  • Pressure vessel or microwave reactor vial

  • Heating source (oil bath or microwave reactor)

  • Buchner funnel and filter paper

Procedure:

  • Place 4-chloro-2,6,8-trimethylquinoline (5.14 g, 0.025 mol) and a mixture of ethanol (25 mL) and concentrated ammonium hydroxide (25 mL) in a pressure vessel or a microwave reactor vial.

  • Conventional Heating: Seal the pressure vessel and heat the mixture at 150-160 °C for 12-18 hours.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 180 °C for 30-60 minutes.

  • After cooling the reaction mixture to room temperature, a precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude this compound can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)
Starting Materials
2,4-dimethylanilineC₈H₁₁N121.181.0-
Ethyl acetoacetateC₆H₁₀O₃130.141.0-
Intermediate
2,6,8-Trimethylquinolin-4-olC₁₂H₁₃NO187.24-18.72
Final Product
This compoundC₁₂H₁₄N₂186.26-17.69 (from intermediate)

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis aniline 2,4-Dimethylaniline hydroxyquinoline 2,6,8-Trimethylquinolin-4-ol aniline->hydroxyquinoline Conrad-Limpach Reaction (Dowtherm A, 250°C) ketoester Ethyl Acetoacetate ketoester->hydroxyquinoline Conrad-Limpach Reaction (Dowtherm A, 250°C) chloroquinoline 4-Chloro-2,6,8-trimethylquinoline hydroxyquinoline->chloroquinoline Chlorination (POCl₃, reflux) aminoquinoline This compound chloroquinoline->aminoquinoline Amination (NH₄OH, heat)

Caption: Overall synthetic workflow for the preparation of this compound.

Conrad-Limpach Reaction Mechanism

Conrad_Limpach_Mechanism start 2,4-Dimethylaniline + Ethyl Acetoacetate schiff_base Schiff Base Intermediate start->schiff_base Condensation (-H₂O) cyclization Intramolecular Cyclization schiff_base->cyclization Heat (250°C) (Electrocyclic reaction) hydroxyquinoline 2,6,8-Trimethylquinolin-4-ol cyclization->hydroxyquinoline Tautomerization (-EtOH)

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Characterization Data (Predicted)

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.0-8.2 (s, 1H, H-5)

    • ~7.4-7.6 (s, 1H, H-7)

    • ~6.4-6.6 (s, 1H, H-3)

    • ~4.5-5.5 (br s, 2H, -NH₂)

    • ~2.5 (s, 3H, 2-CH₃)

    • ~2.4 (s, 3H, 6-CH₃)

    • ~2.3 (s, 3H, 8-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~158-160 (C-2)

    • ~150-152 (C-4)

    • ~148-150 (C-8a)

    • ~135-137 (C-6)

    • ~128-130 (C-8)

    • ~123-125 (C-5)

    • ~121-123 (C-4a)

    • ~118-120 (C-7)

    • ~100-102 (C-3)

    • ~25 (2-CH₃)

    • ~21 (6-CH₃)

    • ~18 (8-CH₃)

  • Mass Spectrometry (ESI-MS):

    • m/z: 187.12 [M+H]⁺

References

  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). Antimicrobial Agents and Chemotherapy, 56(8), 4157–4165.
  • PubChem. 2,6,8-Trimethylquinolin-4-ol. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry, 10, 1098541.
  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3143–3154.
  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2013). Bulletin of the Korean Chemical Society, 34(11), 3421-3426.
  • In-situ generation of ammonia for the copper-catalyzed synthesis of primary aminoquinolines. (2014). New Journal of Chemistry, 38(4), 1389-1391.
  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • Conrad-Limpach Synthesis - SynArchive. [Link]

  • Process for the preparation of 4-amino-chloroquinolines. (1982).
  • 1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2022). Frontiers in Chemistry, 10, 1098541.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides. (2019). Molecules, 24(18), 3298.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2021). Molecules, 26(5), 1169.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2017). Trade Science Inc.
  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(8), 2775-2784.
  • Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1184-1192.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (2010). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline - Wikipedia. [Link]

  • 13C DEPT NMR 1D Spectrum - Utah Chemistry. [Link]

  • Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. (2025). BenchChem.
  • 2,4,6-Trimethylquinoline | C12H13N | CID 75247 - PubChem. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry, 177, 187-194.
  • POCl3 Chlorination of 4-Quinazolones. (2011). The Journal of Organic Chemistry, 76(8), 2775-2784.
  • 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE, 10(10), e0140878.
  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(8), 2775-2784.
  • Quinoline - NIST WebBook. [Link]

  • 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step laboratory-scale protocol for the synthesis of 2,6,8-trimethylquinolin-4-amine, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. The synthesis commences with the construction of the quinoline core via a Conrad-Limpach reaction to form 2,6,8-trimethylquinolin-4-ol. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-2,6,8-trimethylquinoline. The final step involves a nucleophilic aromatic substitution to introduce the 4-amino group. This guide details the reaction mechanisms, experimental procedures, safety precautions, and purification strategies, offering a robust framework for the successful synthesis and isolation of the target compound.

Introduction

The synthetic strategy outlined herein is a robust and well-established pathway for accessing 4-aminoquinolines.[3] It begins with the Conrad-Limpach synthesis, a reliable method for forming 4-hydroxyquinolines from anilines and β-ketoesters.[4][5] This is followed by the conversion of the 4-hydroxyl group to a more reactive leaving group, a chloro group, which is then displaced by an amine. This application note provides a detailed, step-by-step protocol derived from established chemical principles to guide researchers in the successful laboratory preparation of this compound.

Synthetic Strategy Overview

The synthesis of this compound is designed as a three-step process, beginning with the formation of the quinoline core, followed by functional group manipulations.

  • Step 1: Conrad-Limpach Reaction - Synthesis of 2,6,8-trimethylquinolin-4-ol from 2,4-dimethylaniline and ethyl acetoacetate.

  • Step 2: Chlorination - Conversion of 2,6,8-trimethylquinolin-4-ol to 4-chloro-2,6,8-trimethylquinoline using phosphorus oxychloride.

  • Step 3: Amination - Nucleophilic aromatic substitution of the 4-chloro group to yield this compound.

Synthetic_Workflow Start 2,4-Dimethylaniline + Ethyl Acetoacetate Step1 Step 1: Conrad-Limpach Reaction (High-Temperature Cyclization) Start->Step1 Intermediate1 2,6,8-Trimethylquinolin-4-ol Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-2,6,8-trimethylquinoline Step2->Intermediate2 Step3 Step 3: Amination (Ammonia Source) Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
Step 1
2,4-DimethylanilineC₈H₁₁N121.181.0
Ethyl AcetoacetateC₆H₁₀O₃130.141.0
2,6,8-Trimethylquinolin-4-olC₁₂H₁₃NO187.24-
Step 2
2,6,8-Trimethylquinolin-4-olC₁₂H₁₃NO187.241.0
Phosphorus Oxychloride (POCl₃)POCl₃153.33~4.0
4-Chloro-2,6,8-trimethylquinolineC₁₂H₁₂ClN205.68-
Step 3
4-Chloro-2,6,8-trimethylquinolineC₁₂H₁₂ClN205.681.0
Ammonium AcetateC₂H₇NO₂77.08Excess
This compoundC₁₂H₁₄N₂186.25-

Experimental Protocols

Step 1: Synthesis of 2,6,8-Trimethylquinolin-4-ol via Conrad-Limpach Reaction

This step involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate to form an enamine intermediate, which then undergoes a high-temperature thermal cyclization.[4][5] The use of a high-boiling, inert solvent is crucial for achieving a good yield in the cyclization step.[6]

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • High-boiling solvent (e.g., Dowtherm A or mineral oil)

  • Ethanol

  • Hexanes

Equipment:

  • Round-bottom flask with a reflux condenser and distillation head

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Heat the mixture to 110-120 °C for 1 hour with stirring. Ethanol will be produced as a byproduct and can be removed by distillation.

  • After 1 hour, add a high-boiling solvent such as Dowtherm A to the reaction mixture.

  • Increase the temperature to reflux (approximately 250 °C) and maintain for 30-60 minutes. The product will precipitate out of the solution upon formation.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with hexanes to facilitate filtration.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • The crude 2,6,8-trimethylquinolin-4-ol can be purified by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline

This step converts the hydroxyl group of the quinolin-4-ol into a chloro group, which is a good leaving group for the subsequent amination. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7]

CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][9] This procedure must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[10]

Materials:

  • 2,6,8-Trimethylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2,6,8-trimethylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (4.0 eq).

  • Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

  • Make the aqueous solution basic by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-2,6,8-trimethylquinoline. This product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution where the 4-chloroquinoline is reacted with an ammonia source to yield the target 4-aminoquinoline.[3]

Materials:

  • 4-Chloro-2,6,8-trimethylquinoline

  • Ammonium acetate

  • Phenol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Sealed reaction vessel or a round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a sealed reaction vessel, combine 4-chloro-2,6,8-trimethylquinoline (1.0 eq), a large excess of ammonium acetate, and phenol (as a solvent).

  • Heat the mixture to 160-180 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and add a saturated sodium bicarbonate solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent peak tailing.[11][12][13]

Reaction Mechanism

The overall transformation relies on two key named reactions.

Reaction_Mechanism cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Steps 2 & 3: Functional Group Interconversion Aniline 2,4-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine + Ketoester, -H₂O Ketoester Ethyl Acetoacetate Cyclization Thermal Electrocyclization Enamine->Cyclization Hydroxyquinoline 2,6,8-Trimethylquinolin-4-ol Cyclization->Hydroxyquinoline -EtOH Hydroxyquinoline_2 2,6,8-Trimethylquinolin-4-ol Chloroquinoline 4-Chloro-2,6,8-trimethylquinoline Hydroxyquinoline_2->Chloroquinoline + POCl₃ Aminoquinoline This compound Chloroquinoline->Aminoquinoline + NH₄OAc, -HCl

Caption: Simplified reaction mechanism for the synthesis.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the aromatic protons and the three methyl groups, as well as the amine protons.[14]

  • Mass Spectrometry: To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretches of the primary amine.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Insufficiently high temperature during cyclization.Ensure the reaction temperature reaches at least 250 °C. Use a high-boiling solvent like Dowtherm A.
Incomplete chlorination in Step 2 Moisture in the reaction; degraded POCl₃.Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen).[7]
Difficulty in purifying the final amine Strong interaction of the basic amine with acidic silica gel, causing streaking.Use a mobile phase containing a small amount of triethylamine (0.5-2%) during column chromatography.[13] Alternatively, use an amine-functionalized silica column.[11][15] Consider purification by recrystallization if a suitable solvent system can be found.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved from [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2005). MDPI. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Retrieved from [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxyquinolines and 2-methyl-4-hydroxyquinolines. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022). PMC. Retrieved from [Link]

  • Google Patents. (n.d.). An improved process for the synthesis of quinoline derivatives.
  • PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

  • PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. (2020). Retrieved from [Link]

  • PubChem. (n.d.). 4,6,8-Trimethyl-quinolin-2-ol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2,6,8-trimethylquinolin-4-amine, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. Recognizing the paramount importance of structural integrity and purity assessment, this document outlines detailed protocols for chromatographic and spectroscopic techniques. These include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation, and Mass Spectrometry (MS) for molecular weight verification. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the quality and characteristics of this compound.

Introduction to this compound

Substituted quinolines are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the compound's physicochemical properties and biological activity. This compound, with its distinct arrangement of methyl and amine functional groups, presents a unique profile for investigation. Accurate and robust analytical characterization is a critical prerequisite for any meaningful biological or pharmacological studies.

This document provides a multi-faceted analytical approach to ensure the identity, purity, and stability of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be readily adaptable to standard laboratory settings.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties can be computationally predicted, experimental verification is always recommended.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂[3]
Molecular Weight 186.25 g/mol [3]
CAS Number 689277-05-2[4]
Appearance Not Reported-
Melting Point Not Reported-
Boiling Point Not Reported-
Solubility Not Reported-

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. A reverse-phase HPLC method is particularly well-suited for the analysis of substituted quinolines.[5][6][7][8]

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and will thus have longer retention times.

Objective: To determine the purity of a this compound sample by assessing the area percentage of the main peak.

Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.

    • To improve peak shape and resolution, acidify the aqueous component of the mobile phase with a small amount of phosphoric acid (to a pH of ~3) or, for MS-compatibility, with 0.1% formic acid.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a small volume of the mobile phase, to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength using a DAD)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Solvent Mixing & Degassing) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and confirming the molecular weight of the analyte.[9][10][11][12][13][14]

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Objective: To identify this compound and potential volatile impurities.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., HP-5MS or DB-35ms)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 186.

    • Compare the fragmentation pattern with known fragmentation patterns of quinoline derivatives to support structural confirmation.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structures.[1][2][15][16][17] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

  • ¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), and their connectivity (spin-spin coupling). The protons on the quinoline ring typically appear in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nitrogen atom deshields adjacent protons.[1] Substituents like methyl and amine groups will cause predictable shifts in the signals of nearby protons.[16]

  • ¹³C NMR: Provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Cap the tube and ensure the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural information, consider acquiring 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).[16]

  • Data Analysis and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

    • The expected signals would include those for the three methyl groups, the aromatic protons on the quinoline ring, and a signal for the amine protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[12][18][19]

The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z ratio.

Objective: To accurately determine the elemental composition of this compound.

Instrumentation and Reagents:

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap)

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • The measured m/z should correspond to the calculated exact mass of C₁₂H₁₅N₂⁺ (187.1235). A mass error of less than 5 ppm provides high confidence in the elemental composition.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its structure and the assessment of its purity. Adherence to these protocols will ensure high-quality, reliable data, which is essential for advancing research and development in fields that utilize this and related quinoline compounds.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • SIELC Technologies. (n.d.). Separation of 2,6,8-Trimethylquinoline on Newcrom R1 HPLC column.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline | C12H14N2.
  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylquinoline. PubChem.
  • Di Sarno, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3563.
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Metabolites, 14(4), 225.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • ChemicalBook. (n.d.). 4-AMINO-2,6,8-TRIMETHYLQUINOLINE | 689277-05-2.
  • Benchchem. (n.d.). physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol.
  • Benchchem. (n.d.). An In-depth Technical Guide on 4,6,8-Trimethyl-quinoline-2-thiol.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 4,6,8-Trimethyl-quinoline-2-thiol: A Compound of Untapped Potential.
  • Chem-Impex. (n.d.). 4,6,8-Trimethylquinoline.
  • Benchchem. (n.d.). An In-Depth Technical Guide to 2,4,6-Trimethylquinoline: Synthesis, Properties, and Therapeutic Potential.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • University of Granada. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 841-849.
  • MDPI. (2021). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 26(23), 7233.
  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook.
  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 16(10), 1475.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-8-aminoquinoline. PubChem.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • ResearchGate. (2007).
  • National Center for Biotechnology Information. (n.d.). 4,6,8-Trimethyl-quinolin-2-ol. PubChem.

Sources

The Strategic Utility of 2,6,8-Trimethylquinolin-4-amine as a Versatile Intermediate in Contemporary Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among the vast array of quinoline derivatives, 2,6,8-trimethylquinolin-4-amine emerges as a particularly valuable intermediate for the synthesis of novel drug candidates. Its unique substitution pattern—featuring methyl groups at the 2, 6, and 8 positions and a reactive amine at the 4-position—provides a strategic platform for molecular elaboration, enabling the development of compounds with finely tuned pharmacological profiles. This technical guide offers an in-depth exploration of the synthesis and application of this compound, providing researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale underpinning its use as a pivotal building block in modern drug discovery.

Introduction: The Significance of the Quinoline Core and the Rationale for 2,6,8-Trimethyl Substitution

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The 4-aminoquinoline motif, in particular, is famously embodied in the antimalarial drug chloroquine.[3] The strategic placement of substituents on the quinoline ring system allows for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic behavior.

The selection of this compound as a key intermediate is predicated on the following advantageous features:

  • The 2-Methyl Group: This group can enhance the basicity of the quinoline nitrogen, potentially influencing interactions with biological targets. It also provides a steric handle that can be exploited to achieve selective binding.

  • The 6- and 8-Methyl Groups: These substituents on the benzo ring increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Furthermore, their presence can block metabolic pathways that might otherwise lead to inactivation of the final drug molecule.

  • The 4-Amino Group: This primary amine serves as a crucial functional handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains and pharmacophores, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide will delineate a robust and reproducible synthetic pathway to this compound and provide protocols for its subsequent derivatization, thereby empowering researchers to leverage its full potential in their drug discovery endeavors.

Synthetic Pathway to this compound

The synthesis of this compound is most efficiently achieved through a multi-step sequence, commencing with the construction of the quinoline core, followed by functional group manipulations to install the desired 4-amino group. The overall synthetic workflow is depicted below.

Synthetic Workflow A 2,4-Dimethylaniline C 2,6,8-Trimethylquinolin-4-ol A->C Combes Synthesis (Acid Catalysis) B Ethyl Acetoacetate B->C D 4-Chloro-2,6,8-trimethylquinoline C->D Chlorination (POCl3) E This compound D->E Amination (Ammonia source) Derivatization A This compound B Acylation (R-COCl) A->B D Reductive Amination (R-CHO, NaBH3CN) A->D F Buchwald-Hartwig Coupling (Ar-X, Pd catalyst) A->F C Amide Derivatives B->C E Secondary/Tertiary Amines D->E G N-Aryl Derivatives F->G

Sources

potential applications of 2,6,8-Trimethylquinolin-4-amine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is with great enthusiasm that we present this technical guide on the potential applications of the novel compound, 2,6,8-Trimethylquinolin-4-amine, in the field of cancer research. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents.[1][2][3] The unique substitution pattern of this compound, featuring electron-donating methyl groups and a reactive amino group, suggests a high potential for novel biological activities. This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, outlining potential research avenues, detailed experimental protocols, and the underlying scientific rationale for investigating this promising molecule.

Introduction: The Promise of Quinoline Scaffolds in Oncology

Quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of critical cellular processes such as cell proliferation, survival, and migration.[2][5] Many quinoline-based compounds exert their effects by interfering with key signaling pathways, such as those mediated by protein kinases (e.g., EGFR, VEGFR), or by directly interacting with nucleic acids and associated enzymes like topoisomerases.[1][6][7]

The compound this compound is a largely unexplored molecule. However, its structural features provide a strong basis for hypothesizing its potential as an anticancer agent. The trimethyl substitution may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic pockets within target proteins. The 4-amino group offers a site for further chemical modification to optimize activity and selectivity.

Potential Applications and Mechanistic Hypotheses

Based on the extensive literature on quinoline derivatives, we propose several key areas of investigation for this compound.

Direct Cytotoxicity and Anti-proliferative Effects

A primary application of novel small molecules in cancer research is their ability to directly kill cancer cells or inhibit their proliferation. We hypothesize that this compound may exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines.

Application Note 1: Screening for Anti-proliferative Activity

This application note describes a protocol for evaluating the in vitro anti-proliferative activity of this compound against a panel of human cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and HepG2 [liver]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hypothetical Data Presentation
Cell LineCancer TypeIC₅₀ (µM) of this compound (Exemplary Data)
MCF-7Breast12.5
A549Lung25.8
HCT116Colon8.2
HepG2Liver18.9
Induction of Apoptosis and Cell Cycle Arrest

Many effective anticancer agents induce programmed cell death (apoptosis) or cause cell cycle arrest, preventing cancer cells from dividing.[5] The quinoline scaffold is known to be a component of molecules that can trigger these processes.[2]

Application Note 2: Investigation of Apoptosis Induction

This note outlines a protocol to determine if the anti-proliferative effects of this compound are mediated through the induction of apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed a cancer cell line that shows sensitivity to the compound (e.g., HCT116) in 6-well plates. Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Visualizing the Experimental Workflow

G cluster_workflow Apoptosis Assay Workflow A Seed HCT116 cells B Treat with this compound A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC/PI C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Caption: Workflow for assessing apoptosis induction.

Targeting Key Signaling Pathways

Quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the EGFR and VEGFR signaling pathways.[1][7]

Application Note 3: Probing Effects on Cancer-Related Signaling Pathways

This application note provides a protocol to investigate the impact of this compound on key signaling proteins.

Protocol 3: Western Blot Analysis
  • Cell Lysis: Treat cancer cells with this compound as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and apoptosis markers like Cleaved Caspase-3 and PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing a Potential Signaling Pathway

G cluster_pathway Hypothesized EGFR Signaling Inhibition Ligand EGF EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound This compound Compound->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Advanced Investigations: In Vivo Efficacy

Should this compound demonstrate promising in vitro activity, the next logical step is to evaluate its efficacy in a preclinical in vivo model.

Application Note 4: Evaluating In Vivo Antitumor Activity

This note provides a general framework for an in vivo study using a tumor xenograft model.

Protocol 4: Murine Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and general health of the mice.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The novel compound this compound represents an exciting starting point for a cancer drug discovery program. Its quinoline core, combined with a unique substitution pattern, warrants a thorough investigation into its potential as an anticancer agent. The protocols and application notes provided in this guide offer a structured approach to systematically evaluate its biological activities, from initial in vitro screening to in vivo efficacy studies. Further research could also explore its potential as a scaffold for the development of more potent and selective derivatives through medicinal chemistry efforts.

References

  • A. Vaidya, et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • A. K. Jain, et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3836-3854.
  • B. Saha, et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • D. K. Singh, et al. (2022). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 12(26), 16499-16523.
  • E. M. M. M. El-Telbani, et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30589-30612.
  • G. V. S. R. K. S. S. S. L. Harikishore, et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100756.
  • M. A. Ghorab, et al. (2015).
  • M. S. Christodoulou, et al. (2021).
  • N. Mulakayala, et al. (2012). Synthesis and biological evaluation of novel 2,4-disubstituted quinoline derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4151.
  • S. A. A. El-faham, et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4234.

Sources

Application Notes and Protocols for Antimicrobial Screening of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Quinoline derivatives have long been a promising area of research in this field, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4]

This document provides a comprehensive guide for the initial antimicrobial screening of a novel quinoline derivative, 2,6,8-Trimethylquinolin-4-amine . While specific biological data for this compound is not yet widely available, its structural features, particularly the 4-aminoquinoline core, suggest a potential for antimicrobial activity. Structure-activity relationship (SAR) studies of quinoline analogues have demonstrated that substitutions on the quinoline ring are critical determinants of their biological activity.[4][5] The trimethyl substitution pattern of the target compound may influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can affect its uptake by bacterial cells and interaction with molecular targets.

These application notes are designed for researchers, scientists, and drug development professionals, providing a strategic and detailed approach to the preliminary evaluation of the antimicrobial profile of this compound. The protocols herein are based on established, standardized methodologies to ensure the generation of reliable and reproducible data.

Part 1: Foundational Assays for Primary Antimicrobial Screening

The initial assessment of a novel compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for this purpose, offering quantitative results.[6] For a broader, qualitative initial screen, the disk diffusion assay can be a valuable and cost-effective tool.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This assay is critical for establishing the potency of a novel compound.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial twofold dilutions of the test compound. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The recommended starting concentration for a novel compound is typically high, for instance, 1280 µg/mL, to allow for a wide range of dilutions.

    • Perform serial twofold dilutions of the compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range to be tested can be, for example, from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation:

Compound Concentration (µg/mL)S. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853E. faecalis ATCC 29212
128
64
32
16
8
4
2
1
0.5
0.25
0.125
MIC

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) Serial_Dilution Perform Serial Dilutions in Microtiter Plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Dilution Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[4][7] It is a simple, rapid, and cost-effective method for preliminary screening.

Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism.[1][8] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk after incubation.[1] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as listed for the broth microdilution assay)

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

Procedure:

  • Disk Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., ethanol or methanol).

    • Apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks to achieve a desired concentration per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution assay.

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[4]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

  • Data Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.

    • The interpretation of the results is qualitative (susceptible, intermediate, or resistant) and for a novel compound, the zone diameter provides a relative measure of its activity.

Data Presentation:

Bacterial StrainZone of Inhibition (mm)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
E. faecalis ATCC 29212

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Disk_Prep Prepare Compound-Impregnated Disks Place_Disks Place Disks on Inoculated Plate Disk_Prep->Place_Disks Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculate_Plate Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Inoculate_Plate Inoculate_Plate->Place_Disks Incubation Incubate at 35°C for 16-24 hours Place_Disks->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones

Caption: Workflow for the disk diffusion assay.

Part 2: Secondary Assays for Characterizing Antimicrobial Activity

Once the initial screening has established that this compound possesses antimicrobial activity, further characterization is necessary to understand its mode of action. A time-kill kinetics assay is a valuable tool for determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Time-Kill Kinetics Assay

This assay provides information on the rate and extent of bacterial killing over time at different concentrations of the antimicrobial agent.

Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Protocol: Time-Kill Kinetics Assay

Materials:

  • This compound

  • Bacterial strain of interest (identified as susceptible in primary screening)

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline (0.85% NaCl) or PBS

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Shaking incubator (35 ± 2°C)

  • Spectrophotometer

  • Pipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing CAMHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control tube without the compound.

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • Determine if the compound is bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic (inhibition of growth compared to the control).

Data Presentation:

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
0
2
4
8
24

Workflow Diagram:

Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling and Plating cluster_analysis Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Tubes Inoculum_Prep->Inoculation Compound_Prep Prepare Tubes with Compound (e.g., 0.5x, 1x, 2x, 4x MIC) Compound_Prep->Inoculation Sampling Withdraw Aliquots at 0, 2, 4, 8, 24 hours Inoculation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubation Incubate Plates and Count Colonies Plating->Incubation Calculate_CFU Calculate Log10 CFU/mL Incubation->Calculate_CFU Plot_Data Plot Log10 CFU/mL vs. Time Calculate_CFU->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, Oxford Academic.
  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. (2016).
  • Broth Microdilution. MI - Microbiology.
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024).
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. (2019).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. (2019).
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. (2022).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). (2024).
  • Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. Benchchem.
  • Recent Developments on Antimicrobial Quinoline Chemistry.
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.
  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Arom
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. (2019).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. (2021).
  • Mechanism of action of quinolone antibiotics. YouTube. (2022).
  • Time Kill Assay. Scribd.
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • M07-A8.
  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Screening Strategies to Identify New Antibiotics. Ingenta Connect. (2012).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. (2020).
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. (2022).
  • Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Qu
  • (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.

Sources

protocol for in vitro testing of 2,6,8-Trimethylquinolin-4-amine on cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 2,6,8-Trimethylquinolin-4-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound, a novel quinoline derivative. Quinoline scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Given the therapeutic potential inherent in this chemical class, a systematic and rigorous in vitro evaluation is the foundational step in elucidating the biological activity of a new analogue. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from broad cytotoxicity screening to more nuanced mechanistic studies. The protocols herein are presented as self-validating systems, incorporating essential controls and explaining the scientific rationale behind experimental design choices to ensure data integrity and reproducibility.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological value.[2] Its derivatives have been successfully developed into drugs for a range of diseases, owing to their ability to interact with diverse biological targets. In oncology, for instance, quinoline-based compounds are known to function as kinase inhibitors and agents that disrupt microtubule polymerization.[3] The structural modifications on the quinoline ring, such as the trimethyl and amine substitutions in this compound, can significantly influence its physicochemical properties and biological activity. Therefore, the primary objective of this protocol is to establish a robust baseline of the compound's effect on cellular viability, proliferation, and mode of cell death.

Preliminary Compound Management

Before initiating any cell-based assays, proper handling and preparation of the test compound are critical.

2.1. Solubility and Stock Solution Preparation The solubility of this compound must be determined in a biocompatible solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial screening.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% cell culture-grade DMSO.

    • Vortex thoroughly and use gentle warming (37°C) if necessary to ensure complete dissolution.

    • Visually inspect the solution for any precipitation.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to maintain stability.

  • Causality: Creating a high-concentration stock in DMSO allows for minimal solvent concentration in the final culture medium, preventing solvent-induced cytotoxicity. The final DMSO concentration in cell culture should ideally be kept below 0.5% and must be consistent across all treatments, including vehicle controls.

2.2. Experimental Workflow Overview The following diagram outlines the systematic approach for the in vitro evaluation of a novel compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation Compound Compound Preparation (Solubility & Stock) CellSelection Cell Line Selection (Cancer & Normal) Compound->CellSelection Select appropriate models MTT Cytotoxicity Screening (MTT Assay) CellSelection->MTT Test on selected lines IC50 Determine IC50 Values MTT->IC50 Calculate potency Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Assay) IC50->Apoptosis Investigate cell death mechanism CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Assess antiproliferative effects Analysis Comprehensive Data Analysis & Reporting Apoptosis->Analysis Synthesize findings CellCycle->Analysis Synthesize findings

Caption: General workflow for in vitro compound characterization.

Cell Line Selection Strategy

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. For a novel quinoline derivative with unknown potential, a tiered approach is recommended.[4]

  • Initial Screening Panel: A small, diverse panel of human cancer cell lines allows for the assessment of broad-spectrum activity. It is crucial to include at least one non-cancerous cell line to evaluate the compound's selectivity index (SI), a measure of its toxicity toward cancer cells versus normal cells.[5][6]

Cell Line Tissue of Origin Type Justification
MCF-7 BreastAdenocarcinomaRepresents a common, well-characterized epithelial cancer.[5]
A549 LungCarcinomaRepresents another prevalent cancer type with a different origin.[7]
HEK293 KidneyEmbryonicA common non-cancerous control line to assess general cytotoxicity and selectivity.[5][6]
  • Rationale: Using cell lines from different tissue origins helps to identify if the compound has tissue-specific effects. The comparison between cancer and non-cancerous cells is a critical first step in drug development to flag compounds that may have a narrow therapeutic window.[8]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11]

4.1. Materials

  • 96-well flat-bottom sterile culture plates

  • Selected cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (specific to each cell line)

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[9][11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)[11][12]

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

4.2. Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell blank" (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][14]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.[11][12]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[9][11]

  • Absorbance Reading:

    • Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[9]

    • Use a reference wavelength of 620-630 nm if desired to reduce background noise.[9][11]

4.3. Data Analysis

  • Subtract the average absorbance of the "no-cell blank" wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).[15]

Parameter Value Notes
Cell Seeding Density5,000 - 10,000 cells/wellOptimize for each cell line to ensure exponential growth.
Compound Concentrations0.1 - 100 µM (log scale)Adjust range based on initial results.
Incubation Time24, 48, 72 hoursTime-dependency is a key factor to assess.
MTT Concentration0.5 mg/mL (final)Standard concentration for the assay.[14]
Solubilization Volume150 µLEnsure complete dissolution of formazan crystals.
Absorbance Wavelength570 nmOptimal wavelength for purple formazan.

Protocol: Apoptosis vs. Necrosis Detection (Annexin V & Propidium Iodide Assay)

If the MTT assay reveals significant cytotoxicity, the next step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues.[17] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16][17]

G cluster_results Flow Cytometry Quadrants Healthy Viable Cell EarlyApop Early Apoptotic Healthy->EarlyApop PS Exposure LateApop Late Apoptotic / Necrotic EarlyApop->LateApop Membrane Permeabilization label_annexin Annexin V-FITC (Binds PS) label_pi Propidium Iodide (Enters compromised cell) Q1 Annexin V (-) PI (-) Viable Q2 Annexin V (+) PI (-) Early Apoptosis Q3 Annexin V (+) PI (+) Late Apoptosis Q4 Annexin V (-) PI (+) Necrosis

Caption: Principle of Apoptosis Detection by Annexin V/PI Staining.

5.1. Materials

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold 1X PBS

5.2. Step-by-Step Protocol

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in 6-well plates and allow them to attach overnight.[16]

    • Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant with the trypsinized cells to ensure all cells are collected.

    • Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold 1X PBS.[16]

    • Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[18]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[15]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Protocol: Cell Cycle Analysis

A compound may exert its effects by halting cell cycle progression (cytostatic effect) rather than by direct killing (cytotoxic effect). Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19]

6.1. Principle PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content.

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

6.2. Materials

  • 6-well plates

  • Cold 70% ethanol

  • 1X PBS

  • PI Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).[20]

6.3. Step-by-Step Protocol

  • Cell Treatment and Harvesting:

    • Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 5.2).

    • Harvest both floating and adherent cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[20]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[20]

    • Analyze the resulting histogram using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved January 17, 2026, from [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved January 17, 2026, from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved January 17, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Retrieved January 17, 2026, from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. Retrieved January 17, 2026, from [Link]

  • Cell cycle analysis - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2017). Bitesize Bio. Retrieved January 17, 2026, from [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • Quinoline Derivatives: In Vitro Antimicrobial Study. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025). Indian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. Retrieved January 17, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Development of 2,6,8-Trimethylquinolin-4-amine Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antibacterial applications.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel derivatives based on the 2,6,8-trimethylquinolin-4-amine core. We present a logically sequenced workflow encompassing rational design principles rooted in established structure-activity relationships (SAR), detailed protocols for synthesis and purification, and robust methodologies for comprehensive bioactivity screening. The overarching goal is to furnish the scientific community with the foundational tools and strategic insights necessary to unlock the therapeutic potential of this promising, yet underexplored, chemical scaffold.

Introduction: The Rationale for Derivatization

Quinoline and its analogues have long been recognized as "privileged structures" in drug discovery, capable of interacting with a wide array of biological targets. The 4-aminoquinoline substructure, in particular, is the pharmacophore responsible for the potent antimalarial activity of drugs like chloroquine.[3][4] Its mechanism often involves accumulation in the acidic digestive vacuole of the Plasmodium parasite and subsequent interference with heme detoxification, a critical survival pathway.[4][5][6] Beyond malaria, quinoline derivatives have demonstrated significant efficacy as anticancer agents by targeting various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key signaling kinases.[7][8]

The parent scaffold, this compound, presents a unique starting point. The methyl groups at positions C6 and C8 are electron-donating, altering the electronic profile of the quinoline ring compared to the classic electron-withdrawn 7-chloro substitution found in many antimalarials.[9] This inherent structural difference necessitates a systematic exploration of its derivatives to map the SAR and identify candidates with enhanced potency and novel mechanisms of action. This guide focuses on derivatization at the C4-amino position, a site known to be critical for modulating bioactivity.[10]

Strategic Design Based on Structure-Activity Relationship (SAR)

The design of a successful derivative library hinges on a clear understanding of how structural modifications influence biological activity. For 4-aminoquinolines, decades of research provide a strong foundation.

  • The Quinoline Core: The aromatic ring system is crucial for π-π stacking interactions with biological targets, such as heme in the malaria parasite.[6]

  • The C4-Amino Linker: This group is a critical pharmacophoric element. Its basicity influences drug accumulation in acidic organelles like the parasite's digestive vacuole or cellular lysosomes.[3][9]

  • The Terminal Side Chain: The nature of the substituent on the C4-amino group profoundly impacts physicochemical properties such as lipophilicity, solubility, and steric bulk. These factors govern membrane permeability, target engagement, and metabolic stability.[11] Modifications at this position can steer the compound's activity towards different therapeutic areas.[10]

Our strategy will focus on synthesizing a library of N-substituted derivatives at the C4-amino position to probe the effects of varying alkyl chain lengths, branching, and the introduction of cyclic moieties.

Caption: Strategic approach for derivatization of the core scaffold.

Synthesis and Characterization Protocols

A robust and reproducible synthetic route is paramount. The following protocols outline the synthesis of the parent scaffold via the Gould-Jacobs reaction, followed by a general method for N-alkylation to generate a diverse library of derivatives.[12][13]

Protocol 3.1: Synthesis of 2,6,8-Trimethylquinolin-4-ol (Precursor)

Causality: The Gould-Jacobs reaction is a reliable method for constructing the quinoline core from appropriately substituted anilines, providing the necessary precursor for subsequent conversion to the 4-amino derivative.[12][13][14][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4,6-trimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: Add the intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250°C. Maintain this temperature for 15-30 minutes. The high temperature is necessary to overcome the energy barrier for the 6-electron electrocyclization.[13]

  • Hydrolysis: Cool the reaction mixture and add a 10% aqueous solution of sodium hydroxide (NaOH). Reflux for 1 hour to hydrolyze the ester.

  • Decarboxylation & Isolation: Cool the mixture and acidify with concentrated hydrochloric acid (HCl) to precipitate the quinoline-3-carboxylic acid. Filter the solid, wash with cold water, and dry. Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield the crude 2,6,8-trimethylquinolin-4-ol.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified precursor.

Protocol 3.2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline
  • Chlorination: Suspend the 2,6,8-trimethylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Reaction: Reflux the mixture for 3-4 hours. The reaction should be performed in a fume hood as HCl gas is evolved.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify with a cold, concentrated NaOH solution to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-chloro-2,6,8-trimethylquinoline.

Protocol 3.3: General Protocol for N-Substituted this compound Derivatives

Causality: A nucleophilic aromatic substitution (SNAr) is an efficient method for coupling amines to the electron-deficient C4 position of the 4-chloroquinoline intermediate.[1][2] Using an excess of the amine reactant drives the reaction to completion.

  • Reaction Setup: In a sealed pressure vessel, combine 4-chloro-2,6,8-trimethylquinoline (1.0 eq) and the desired primary or secondary amine (3.0-5.0 eq). The use of a solvent such as ethanol or DMSO is optional but can aid in solubility.

  • Reaction: Heat the mixture at 120-140°C for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and basify with 10% NaOH solution to precipitate the crude product.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for synthesis and purification.

Biological Activity Screening: A Tiered Approach

A multi-assay screening cascade is essential to efficiently identify promising candidates and characterize their activity profiles.

Protocol 4.1: Anticancer Cytotoxicity (MTT Assay)

Causality: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[16][17][18] A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound using non-linear regression analysis.

Protocol 4.2: Antimalarial Activity (SYBR Green I Assay)

Causality: The SYBR Green I assay is a sensitive, fluorescence-based method that quantifies parasite proliferation by intercalating with the DNA of the parasite.[20] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to parasite growth.

  • Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum (e.g., chloroquine-sensitive 3D7 strain) in human O+ erythrocytes.

  • Assay Preparation: In a 96-well plate, add serial dilutions of the test compounds.

  • Inoculation: Add the parasite culture (ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and releases the parasites, allowing the dye to bind to parasite DNA.[20]

  • Data Acquisition: Incubate in the dark for 1-2 hours and measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).[20]

  • Analysis: Determine the IC₅₀ values by plotting the percentage of growth inhibition against the log of the compound concentration.

Protocol 4.3: Antibacterial Activity (Broth Microdilution Assay)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]

  • Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[23]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Caption: Tiered workflow for biological activity screening.

Data Interpretation and SAR Analysis

The ultimate goal is to establish a clear relationship between chemical structure and biological activity. Data should be meticulously organized to facilitate this analysis.

Table 1: Hypothetical Bioactivity Data for N-Substituted Derivatives
Compound IDR (Substituent on 4-Amino)Anticancer IC₅₀ (µM) [MCF-7]Antimalarial IC₅₀ (µM) [P. falciparum]Antibacterial MIC (µM) [S. aureus]
TMQ-01 -H (Parent Amine)> 502.5> 64
TMQ-02 -CH₂CH₃ (Ethyl)45.21.864
TMQ-03 -(CH₂)₃CH₃ (Butyl)22.50.932
TMQ-04 -(CH₂)₅CH₃ (Hexyl)15.80.216
TMQ-05 -CH(CH₃)₂ (Isopropyl)38.11.564
TMQ-06 -Cyclohexyl18.90.58
Analysis of Structure-Activity Relationships
  • Effect of Lipophilicity: A clear trend is observed in the linear alkyl chain series (TMQ-02 to TMQ-04). Increasing the chain length from ethyl to hexyl correlates with a significant increase in both antimalarial and anticancer activity, and a notable improvement in antibacterial potency. This suggests that increased lipophilicity may enhance membrane permeability, allowing for better access to intracellular targets.

  • Effect of Steric Bulk: Comparing the butyl derivative (TMQ-03) with its branched isomer, isopropyl (TMQ-05), reveals that branching is detrimental to activity across all assays. This may indicate that the binding pocket of the target(s) is sterically constrained.

  • Effect of Cyclic Moieties: The cyclohexyl derivative (TMQ-06) shows potent activity, particularly against S. aureus. The rigid cyclic structure might confer a more favorable conformation for binding to a specific bacterial target compared to the flexible linear chains.

These initial findings provide a rational basis for the design of a second-generation library, perhaps focusing on longer linear chains or exploring other cyclic substituents to optimize antibacterial activity.

Conclusion and Future Directions

This guide outlines a systematic and integrated approach for the development of novel bioactive compounds from the this compound scaffold. By combining rational design, robust synthetic protocols, and a tiered screening cascade, researchers can efficiently navigate the early stages of the drug discovery process. Promising "hit" compounds identified through this workflow should be advanced to secondary assays to elucidate their mechanism of action, evaluate their selectivity against host cells, and assess their efficacy in more complex biological systems, ultimately paving the way for the development of next-generation therapeutic agents.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: Conrad–Limpach synthesis Source: Wikipedia URL: [Link]

  • Title: Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics Source: PubMed URL: [Link]

  • Title: Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites Source: PLOS One URL: [Link]

  • Title: Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment Source: RUN - Repositório da Universidade NOVA de Lisboa URL: [Link]

  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: RSC Publishing URL: [Link]

  • Title: Broth microdilution Source: Grokipedia URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchGate URL: [Link]

  • Title: The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview Source: Taylor & Francis Online URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: 4-aminoquinolines as Antimalarial Drugs Source: The University of Edinburgh URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: 4-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: P.falciparum drug sensitivity assay using SYBR® Green I Source: WWARN URL: [Link]

  • Title: Development of mixed microbial screening and cultivation methods for novel antibiotic discovery Source: American Chemical Society URL: [Link]

  • Title: Broth Microdilution Source: International Journal of Anesthesia URL: [Link]

  • Title: Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives Source: ACS Publications URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances Source: PubMed URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Broth microdilution Source: Wikipedia URL: [Link]

  • Title: Quinoline Synthesis: Conrad-Limpach-Knorr Source: Química Organica.org URL: [Link]

  • Title: Unconventional screening approaches for antibiotic discovery Source: ResearchGate URL: [Link]

  • Title: Broth Dilution Method for MIC Determination Source: Microbe Online URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Conrad-Limpach Reaction Source: Cambridge University Press URL: [Link]

  • Title: Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Source: ResearchGate URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging-US URL: [Link]

  • Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening Source: Springer Nature Experiments URL: [Link]

  • Title: Conrad-Limpach Synthesis Source: SynArchive URL: [Link]

  • Title: Whole-cell SYBR Green I assay for antimalarial activity assessment Source: GHTM - Global Health and Tropical Medicine URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers URL: [Link]

  • Title: Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Source: ResearchGate URL: [Link]

  • Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening Source: PubMed URL: [Link]

  • Title: Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 Source: PubMed URL: [Link]

  • Title: Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position Source: PubMed URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

Sources

Application Notes and Protocols: Leveraging 2,6,8-Trimethylquinolin-4-amine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous therapeutic agents with a wide array of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Within the vast landscape of drug discovery, the development of protein kinase inhibitors remains a focal point, particularly in oncology and inflammatory diseases.[1] Kinases, by catalyzing the phosphorylation of proteins, are pivotal regulators of cellular signaling pathways.[2] Their aberrant activity is a hallmark of many pathological conditions, making them prime targets for therapeutic intervention.[2]

The 4-aminoquinoline moiety, in particular, has emerged as a highly versatile and effective pharmacophore for the design of kinase inhibitors.[2][3] This is exemplified by several clinically approved drugs that feature this core structure.[3] The nitrogen atom at position 1 of the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites. The 4-amino group provides a convenient attachment point for various side chains that can be tailored to interact with specific residues within the kinase active site, thereby conferring potency and selectivity. This application note provides a comprehensive guide to the use of a specific, functionalized building block, 2,6,8-trimethylquinolin-4-amine , in the design, synthesis, and evaluation of novel kinase inhibitors, with a particular focus on p38 Mitogen-Activated Protein Kinase (MAPK) as a representative target.

Synthesis of the Core Scaffold: this compound

Step 1: Synthesis of 2,6,8-Trimethylquinolin-4(1H)-one

The initial step involves the cyclization of an appropriately substituted aniline with a β-ketoester to form the corresponding 4-hydroxyquinoline, which exists in tautomeric equilibrium with the more stable 4-quinolone.

Protocol 1: Conrad-Limpach Synthesis of 2,6,8-Trimethylquinolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Condensation: Heat the mixture at 130-140 °C for 2 hours with stirring. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

  • Cyclization: Allow the reaction mixture to cool to approximately 100 °C. Cautiously add polyphosphoric acid (PPA) or a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250 °C for 30-60 minutes to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of 2,6,8-trimethylquinolin-4(1H)-one will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

The conversion of the 4-quinolone to the desired 4-aminoquinoline is a two-step process involving chlorination followed by nucleophilic aromatic substitution.

Protocol 2: Amination of 2,6,8-Trimethylquinolin-4(1H)-one

  • Chlorination: In a fume hood, suspend the 2,6,8-trimethylquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq). Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Isolation of 4-Chloroquinoline: Basify the aqueous solution with a concentrated ammonium hydroxide solution to precipitate the crude 4-chloro-2,6,8-trimethylquinoline. Collect the solid by filtration, wash with water, and dry.

  • Amination: Combine the crude 4-chloro-2,6,8-trimethylquinoline (1.0 eq) with a suitable source of ammonia, such as a solution of ammonia in ethanol or ammonium carbonate, in a sealed pressure vessel.

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Amination 2,4-Dimethylaniline 2,4-Dimethylaniline Condensation Condensation (130-140 °C) 2,4-Dimethylaniline->Condensation Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Condensation Cyclization Cyclization (PPA, 250 °C) Condensation->Cyclization Quinolone 2,6,8-Trimethylquinolin-4(1H)-one Cyclization->Quinolone Chlorination Chlorination (POCl₃, reflux) Quinolone->Chlorination 4-Chloroquinoline 4-Chloro-2,6,8-trimethylquinoline Chlorination->4-Chloroquinoline Amination_step Amination (NH₃ source, heat) 4-Chloroquinoline->Amination_step Final_Product This compound Amination_step->Final_Product

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Design: Targeting p38 MAPK

The this compound scaffold is an excellent starting point for the development of inhibitors targeting the p38 MAPK pathway. The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it an attractive target for therapeutic intervention.

The 4-amino group of the scaffold can be readily functionalized to introduce moieties that interact with key residues in the p38 active site. The trimethyl substitution pattern on the quinoline core can influence the physicochemical properties of the resulting inhibitors, such as solubility and metabolic stability, and can also make favorable van der Waals contacts within the ATP binding pocket.

Structure-Activity Relationship (SAR) Considerations

Based on the extensive literature on 4-aminoquinoline-based kinase inhibitors, a hypothetical series of p38 MAPK inhibitors can be designed starting from this compound. The primary point of diversification would be the acylation or alkylation of the 4-amino group.

Compound IDR Group (at 4-amino position)Target KinaseRepresentative IC50 (nM)
Lead-1 -Hp38α MAPK>10,000
TMQ-A -C(O)-Cyclopropylp38α MAPK500
TMQ-B -C(O)-(4-fluorophenyl)p38α MAPK85
TMQ-C -C(O)-(2,4-difluorophenyl)p38α MAPK30
TMQ-D -SO₂-(4-methylphenyl)p38α MAPK150

Note: The IC50 values presented are hypothetical and representative, based on published data for analogous 4-aminoquinoline kinase inhibitors, to illustrate potential SAR trends.[4][5]

The hypothetical data in the table suggests that derivatization of the 4-amino group is crucial for activity. The introduction of a cyclopropyl amide (TMQ-A) may confer moderate potency. Aromatic amides, particularly those with electron-withdrawing fluorine substituents (TMQ-B and TMQ-C), are often favored as they can engage in additional interactions within the active site. The difluorophenyl derivative (TMQ-C) is predicted to be the most potent, a common trend observed in kinase inhibitor design. A sulfonamide linkage (TMQ-D) is also a viable option, though in this hypothetical case, it is less potent than the corresponding amide.

SAR_Diagram cluster_scaffold Core Scaffold cluster_modifications Modifications at 4-Amino Position Scaffold This compound R_H R = H (Inactive) Scaffold->R_H Leads to R_Cyclopropyl R = Cyclopropyl Amide (Moderate Potency) Scaffold->R_Cyclopropyl Leads to R_Fluorophenyl R = 4-Fluorophenyl Amide (Good Potency) Scaffold->R_Fluorophenyl Leads to R_Difluorophenyl R = 2,4-Difluorophenyl Amide (High Potency) Scaffold->R_Difluorophenyl Leads to Kinase_Assay_Workflow Start Start Add_Reagents Add Kinase, Inhibitor, and Buffer to Plate Start->Add_Reagents Incubate_1 Incubate 15 min (Compound Binding) Add_Reagents->Incubate_1 Add_Sub_ATP Add Substrate and ATP (Initiate Reaction) Incubate_1->Add_Sub_ATP Incubate_2 Incubate 60 min (Kinase Reaction) Add_Sub_ATP->Incubate_2 Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_2->Add_ADPGlo Incubate_3 Incubate 40 min Add_ADPGlo->Incubate_3 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Add Luciferase) Incubate_3->Add_Detection Incubate_4 Incubate 30 min Add_Detection->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Cell-Based Assay: Western Blot for Downstream Signaling

To assess the ability of the synthesized inhibitors to engage the target in a cellular context, a Western blot analysis of downstream signaling pathways is essential. For p38 MAPK inhibitors, this involves measuring the phosphorylation status of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2) or activating transcription factor 2 (ATF2), upon stimulation with an appropriate agonist (e.g., lipopolysaccharide [LPS] or anisomycin).

Protocol 4: Western Blot for Phospho-MAPKAPK2

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., THP-1 monocytes or HeLa cells) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL LPS or 10 µg/mL anisomycin) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated MAPKAPK2 overnight at 4 °C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total MAPKAPK2.

Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK Stimulus->p38 MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 Phosphorylates Inhibitor 2,6,8-Trimethylquinoline-4-amine Derivative Inhibitor->p38 Inhibits p_MAPKAPK2 Phospho-MAPKAPK2 Response Inflammatory Response p_MAPKAPK2->Response

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the development of novel kinase inhibitors. Its straightforward synthesis and the amenability of the 4-amino position to a wide range of chemical modifications allow for the rapid generation of compound libraries for screening and lead optimization. The trimethyl substitution pattern provides a unique structural feature that can be exploited to fine-tune the pharmacological properties of the resulting inhibitors. The protocols detailed in this application note provide a comprehensive framework for the synthesis of this scaffold and its application in the design and evaluation of potent and selective kinase inhibitors, exemplified by the targeting of the p38 MAPK pathway.

References

  • Romero-Vargas, N. A., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [2][3]2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [1]3. Madrid, P. B., Sherrill, J., Liou, A. P., Weisman, J. L., DeRisi, J. L., & Guy, R. K. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta poloniae pharmaceutica, 67(4), 337–343.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 6. Synthesis of 4-quinolones. Organic Chemistry Portal.

  • Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK...
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2003). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of medicinal chemistry, 46(4), 495–504.
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507.
  • O'Neill, P. M., Ward, S. A., & Searle, N. L. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. PubMed.
  • p38 MAPK Inhibitor IV - Biochemicals - C
  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1...
  • Organocatalytic Electrophilic Arene Amination: Rapid Synthesis of 2- Quinolones. ChemRxiv.
  • Achmatowicz, M., Thiel, O. R., Wheeler, P., Bernard, C., Huang, J., Larsen, R. D., & Faul, M. M. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of organic chemistry, 74(2), 795–809.
  • Larrow, J. F., Lee, J. C., & Debouck, C. (2002). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(1), 107–110.
  • Synthesis of P38 map kinase inhibitor analogues compounds and quinoxalinone derivatives.
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
  • Showell, G. A., Bourbeau, M. P., & Gibbons, P. (2007). Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. Bioorganic & medicinal chemistry letters, 17(2), 354–357.
  • Ridley, S. M., & Hofstra, H. (1998). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 42(9), 2411–2419.
  • US10259791B2 - High-purity quinoline derivative and method for manufacturing same - Google P
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry.
  • US4617395A - Preparation of quinolines - Google P
  • US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google P
  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)
  • IL89346A - 4-aminoquinolines, process for their preparation and pharmaceutical compositions containing them - Google P
  • Meyer-ter-Vehn, T., Gebhardt, S., & Sebald, W. (2008). A p38 MAPK Inhibitor Improves Outcome After Glaucoma Filtration Surgery. Investigative ophthalmology & visual science, 49(4), 1436–1443.
  • Kadam, R. U., Garg, D., Paul, A. T., Bhutani, K. K., & Roy, N. (2007). Evaluation of proinflammatory cytokine pathway inhibitors for p38 MAPK inhibitory potential. Journal of medicinal chemistry, 50(25), 6337–6342.

Sources

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Properties of Trimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trimethylquinolines in Antioxidant Research

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] Among these, trimethylquinolines (TMQs) have garnered substantial interest for their potential therapeutic applications, including significant antioxidant activity.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[5][6] Antioxidants mitigate this damage by neutralizing these harmful free radicals, and the robust evaluation of the antioxidant capacity of novel compounds like TMQs is a foundational step in their development as potential therapeutic agents.[7]

The antioxidant mechanism of quinoline derivatives is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to stabilize free radicals.[3][7] The position and nature of substituents on the quinoline ring, such as hydroxyl or methyl groups, play a crucial role in modulating this activity.[1][8]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to reliably assess the antioxidant properties of novel trimethylquinoline compounds. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, integrating robust chemical screening assays with a more biologically relevant cell-based model. We will detail the principles, protocols, and data interpretation for a multi-tiered approach to generate a comprehensive antioxidant profile.

Pillar 1: Foundational Principles of Antioxidant Capacity Assays

Antioxidant activity is primarily evaluated based on two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9]

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The reaction kinetics are a key indicator of activity.

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. These reactions are often associated with a color change, which is measured spectrophotometrically.[9]

It is critical to employ a panel of assays that cover both mechanisms, as a compound may exhibit different levels of activity depending on the specific radical species and reaction environment. Our recommended workflow progresses from initial, high-throughput chemical screening (DPPH, ABTS, FRAP) to a more complex, biologically relevant cellular assay (CAA).

G cluster_0 Experimental Workflow for Antioxidant Profiling cluster_1 Chemical Assays A Compound Synthesis (Trimethylquinolines) B In Vitro Chemical Screening (High-Throughput) A->B Solubilize in appropriate solvent C Cell-Based Biological Assay (Physiological Relevance) B->C Confirm initial activity DPPH DPPH Assay (HAT/SET) B->DPPH ABTS ABTS Assay (HAT/SET) B->ABTS FRAP FRAP Assay (SET) B->FRAP D Data Analysis & Interpretation (IC50, TEAC, CAA Values) C->D Generate dose-response curves E Comprehensive Antioxidant Profile D->E Synthesize all data

Caption: High-level experimental workflow for assessing the antioxidant activity of trimethylquinolines.

Pillar 2: In Vitro Chemical Screening Assays

This initial phase provides a rapid and cost-effective evaluation of the direct radical-scavenging and reducing capabilities of the trimethylquinoline compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[10] The stable DPPH radical has a deep purple color with a maximum absorbance around 517 nm.[11] When reduced by an antioxidant, the purple color fades to a pale yellow, and this decrease in absorbance is proportional to the compound's radical-scavenging activity.[10][11]

Caption: Mechanism of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be prepared fresh and kept in an aluminum foil-wrapped flask.[11]

    • Test Compound (TMQ) Stock Solution: Prepare a 1 mg/mL stock solution of the trimethylquinoline derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Working Solutions: Perform serial dilutions of the TMQ stock solution to create a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a similar concentration range for a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the TMQ working solutions to triplicate wells.

    • Add 100 µL of each concentration of the positive control to separate triplicate wells.

    • Negative Control: Add 100 µL of the solvent to triplicate wells. This represents 0% inhibition.

    • Blank: Add 200 µL of the solvent to triplicate wells to zero the spectrophotometer.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the TMQ to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[13] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[14] Antioxidants donate an electron or hydrogen atom to the ABTS•+, causing the solution to decolorize. This method is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[15]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM ABTS stock solution in water.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM potassium persulfate solution in water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical cation.[14][16]

    • Working ABTS•+ Solution: Before the assay, dilute the radical solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Prepare serial dilutions of the TMQ compounds and a positive control (Trolox) as described for the DPPH assay.

    • Add 20 µL of each sample or standard concentration to triplicate wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as done for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using Trolox as the standard, and the antioxidant capacity of the TMQ is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[17] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm. The magnitude of the absorbance increase is proportional to the reducing power of the antioxidants in the sample.[18][19]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the TMQ compounds and a standard (Ferrous Sulfate or Trolox).

    • Add 20 µL of the sample, standard, or blank (solvent) to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate at 37°C for 10-30 minutes. The exact time may need optimization.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

    • The FRAP value of the TMQ sample is calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

Pillar 3: Cell-Based Assay for Biological Relevance

While chemical assays are excellent for screening, they do not account for bioavailability, metabolism, or the complex intracellular environment. The Cellular Antioxidant Activity (CAA) assay bridges this gap.[20]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures antioxidant activity within a cellular environment.[5][6] It utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[21][22] An effective antioxidant will scavenge the ROS, preventing the oxidation of DCFH and thus reducing fluorescence.[15]

CAA_Workflow A Seed HepG2 cells in 96-well black plate B Incubate until confluent (e.g., 24 hours) A->B C Wash cells with PBS B->C D Treat cells with TMQ and DCFH-DA probe C->D E Incubate for 1 hour at 37°C D->E F Wash cells to remove extra-cellular probe E->F G Add Free Radical Initiator (e.g., AAPH) F->G H Read fluorescence kinetically (Ex: 485 nm, Em: 530 nm) G->H

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells into a 96-well black, clear-bottom tissue culture plate at a density that allows them to reach confluence within 24 hours (e.g., 6 x 10⁴ cells/well).[15]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Assay Procedure:

    • After 24 hours, remove the culture medium and gently wash the confluent cell monolayer with 100 µL of warm Phosphate-Buffered Saline (PBS).

    • Remove the PBS and add 100 µL of treatment media containing the TMQ compound at various concentrations, along with 25 µM DCFH-DA.[15] Include wells for a positive control (e.g., Quercetin), a negative control (cells with DCFH-DA and initiator only), and a blank (cells with media only).

    • Incubate the plate for 1 hour at 37°C to allow for compound uptake and probe de-esterification.[6][21]

    • Remove the treatment media and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells except the blank.[20]

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence emission at ~530 nm with an excitation of ~485 nm every 5 minutes for 1 hour.[6]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

    • Calculate the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Results can be expressed as quercetin equivalents (QE) by comparing the TMQ's activity to a standard curve generated with quercetin.

Data Presentation and Interpretation

Summarize all quantitative results in a clear, structured table to allow for easy comparison between different trimethylquinoline derivatives and the standard controls.

Table 1: Summary of Antioxidant Activity for Trimethylquinoline Derivatives

CompoundDPPH IC50 (µM)ABTS TEAC (µM Trolox/µM)FRAP Value (µM Fe(II)/µM)CAA Value (µmol QE/100 µmol)
TMQ-155.2 ± 4.11.8 ± 0.21.5 ± 0.125.6 ± 2.9
TMQ-223.8 ± 2.53.5 ± 0.32.9 ± 0.248.1 ± 3.7
TMQ-3> 2000.4 ± 0.10.2 ± 0.055.3 ± 1.1
Trolox 15.1 ± 1.81.00 (Standard)1.00 (Standard)N/A
Quercetin 8.9 ± 0.94.7 ± 0.44.1 ± 0.3100 (Standard)

Note: The data presented are for illustrative purposes only. IC50 values can vary based on specific experimental conditions.

Conclusion

The comprehensive assessment of the antioxidant properties of novel trimethylquinolines requires a multi-faceted approach. By integrating rapid chemical screening assays (DPPH, ABTS, FRAP) with a physiologically relevant cell-based assay (CAA), researchers can build a robust and reliable profile of a compound's potential. This structured workflow ensures that the direct radical-scavenging capabilities are quantified and then validated within a biological context, accounting for cellular uptake and metabolism. This rigorous evaluation is an indispensable step in identifying and advancing promising trimethylquinoline candidates for further development as therapeutic agents against oxidative stress-related pathologies.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Zarad, F., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4995. Available at: [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]

  • Püsküllü, M. O., Tekiner, B., & Süzen, S. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]

  • Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Cell Based Exogenous Antioxidant Assay.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Diagram]. Available at: [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Diagram]. Available at: [Link]

  • Süzen, S. (2015). Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Gallardo, G. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Available at: [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. Available at: [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412-422. Available at: [Link]

  • de Souza, J. M. T., et al. (2017). Quinoline Derivatives as Novel Depigmenting and Antioxidant Agents. International Journal of Pharmaceutical Sciences and Research, 8(4), 1698-1703. Available at: [Link]

  • Manivannan, V., et al. (2008). In vitro antioxidant activity of quinoline compounds. ResearchGate. Available at: [Link]

  • Hossaini, Z., et al. (2022). Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. Journal of Applied Chemical Research, 16(4), 8-27. Available at: [Link]

  • Gallardo, G. J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. Available at: [Link]

  • Orellana-Pizarro, C., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(1), 226. Available at: [Link]

  • Sari, Y., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Scientific Reports, 13(1), 11626. Available at: [Link]

  • Adedapo, A. A., et al. (2012). Developing SyrinOX total antioxidant capacity assay for measuring antioxidants in humans. Journal of Pharmacy & Bioallied Sciences, 4(4), 284-290. Available at: [Link]

  • Gerasimova, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Pharmaceuticals, 16(9), 1318. Available at: [Link]

  • Sysoeva, A. A., et al. (2021). Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. ResearchGate. Available at: [Link]

  • Feng, J., et al. (2020). Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Journal of Chemistry, 2020, 7592408. Available at: [Link]

  • ResearchGate. (n.d.). Values of experimental antioxidant activity and activity predicted by.... Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. Available at: [Link]

  • Feng, J., et al. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5642. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2,6,8-Trimethylquinolin-4-amine. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to optimize their synthetic protocols for higher yields and purity.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that, while based on established organic chemistry reactions, presents several challenges that can impact the final yield and purity. A common and logical route involves a three-stage process:

  • Conrad-Limpach Reaction: The synthesis of the quinoline core is typically achieved through the Conrad-Limpach reaction, where 2,4-dimethylaniline is reacted with a β-ketoester, such as ethyl acetoacetate, to form the intermediate 2,6,8-trimethyl-4-hydroxyquinoline.

  • Chlorination: The resulting 4-hydroxyquinoline is then converted to the more reactive 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: Finally, the 4-chloroquinoline undergoes nucleophilic aromatic substitution with an amino source, such as ammonia or an ammonium salt, to yield the target this compound.

This guide will address potential issues at each of these critical stages.

Visualized Experimental Workflow

Synthesis_Workflow cluster_0 Stage 1: Conrad-Limpach Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination A 2,4-Dimethylaniline + Ethyl Acetoacetate B Intermediate Enamine A->B Condensation C 2,6,8-Trimethyl-4-hydroxyquinoline B->C Thermal Cyclization D 2,6,8-Trimethyl-4-hydroxyquinoline E 2,6,8-Trimethyl-4-chloroquinoline D->E with POCl₃ F 2,6,8-Trimethyl-4-chloroquinoline G This compound F->G with Ammonia Source

Caption: A three-stage workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Stage 1: Conrad-Limpach Reaction

Question 1: My Conrad-Limpach reaction has a very low yield of the desired 2,6,8-trimethyl-4-hydroxyquinoline. What are the likely causes and how can I improve it?

Answer:

Low yields in the Conrad-Limpach synthesis are a frequent issue, often stemming from the challenging thermal cyclization step.[1][2][3] Here are the primary factors to investigate:

  • Incomplete Cyclization: The electrocyclic ring closure of the enamine intermediate requires high temperatures, typically around 250°C.[1][2] Insufficient temperature or heating time will result in a low conversion to the final product.

    • Solution: Ensure your reaction setup can achieve and maintain the required temperature. The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A is crucial for even heat distribution and can significantly improve yields compared to solvent-free conditions.[1][4]

  • Side Reactions: At lower temperatures, the Knorr quinoline synthesis can become a competing reaction, leading to the formation of the isomeric 4-methyl-6,8-dimethyl-2-hydroxyquinoline.[5]

    • Solution: The Conrad-Limpach reaction is favored at higher temperatures, leading to the thermodynamically more stable product.[6] Carefully control the reaction temperature to favor the desired 4-hydroxyquinoline isomer.

  • Purity of Starting Materials: Impurities in the 2,4-dimethylaniline or ethyl acetoacetate can lead to side reactions and a lower yield of the desired product.

    • Solution: Use freshly distilled 2,4-dimethylaniline and high-purity ethyl acetoacetate.

ParameterRecommendationRationale
Reaction Temperature 250-260°CTo overcome the activation energy for the electrocyclic ring closure.[1][2]
Solvent Mineral Oil, Dowtherm AProvides even heating and prevents charring.[1][4]
Reaction Time 30-60 minutes at refluxEnsure complete conversion of the intermediate.

Question 2: I am observing the formation of a significant amount of dark, tarry material in my Conrad-Limpach reaction. How can I minimize this?

Answer:

Tar formation is a common consequence of the high temperatures required for the cyclization.[7]

  • Localized Overheating: Direct heating of the reaction vessel without a suitable high-boiling solvent can lead to localized overheating and decomposition of the starting materials and product.

    • Solution: As mentioned previously, using a high-boiling point, inert solvent like mineral oil or Dowtherm A is highly recommended to ensure uniform heat transfer.[1][4]

  • Presence of Oxygen: At high temperatures, oxidative side reactions can contribute to the formation of polymeric, tar-like substances.

    • Solution: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.

Stage 2: Chlorination

Question 3: The conversion of my 2,6,8-trimethyl-4-hydroxyquinoline to the 4-chloro derivative is incomplete, and I am recovering a significant amount of starting material. What can I do?

Answer:

Incomplete chlorination with phosphorus oxychloride (POCl₃) can be due to several factors:

  • Insufficient Reagent: An inadequate amount of POCl₃ will lead to incomplete conversion.

    • Solution: Use a molar excess of POCl₃. A common starting point is 3-5 equivalents relative to the 4-hydroxyquinoline.

  • Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: The reaction is often heated to reflux (the boiling point of POCl₃ is ~107°C). Ensure the reaction is heated for a sufficient duration (typically 2-4 hours) and monitor the progress by thin-layer chromatography (TLC).

  • Presence of Water: POCl₃ reacts violently with water. Any moisture in the starting material or glassware will consume the reagent and reduce its effectiveness.

    • Solution: Ensure your 4-hydroxyquinoline starting material is thoroughly dry and use oven-dried glassware.

Question 4: My workup of the chlorination reaction is problematic, resulting in a low yield of the 4-chloroquinoline. What is a reliable workup procedure?

Answer:

The workup of a POCl₃ reaction must be performed with caution due to the exothermic reaction of excess POCl₃ with water.

  • Quenching: A common and effective method is to cool the reaction mixture in an ice bath and slowly and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃.

  • Neutralization: The resulting acidic solution should then be neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is basic. This will precipitate the 4-chloroquinoline product.

  • Extraction: The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

Stage 3: Amination

Question 5: The amination of my 2,6,8-trimethyl-4-chloroquinoline is slow and gives a low yield of the final product. How can I drive this reaction to completion?

Answer:

The amination of 4-chloroquinolines is a nucleophilic aromatic substitution (SNAᵣ) reaction. The reactivity can be influenced by several factors:

  • Reaction Conditions: This reaction often requires elevated temperatures and pressures to proceed efficiently.

    • Solution: Conducting the reaction in a sealed tube or a pressure vessel allows for heating above the boiling point of the solvent, which can significantly accelerate the reaction.

  • Ammonia Source: The choice of ammonia source can impact the reaction.

    • Solution: Using a solution of ammonia in an alcohol (e.g., ammonia in methanol or ethanol) or heating with an ammonium salt (e.g., ammonium carbonate) in a high-boiling solvent are common methods.

  • Catalyst: While not always necessary, a copper catalyst can sometimes facilitate the amination of less reactive aryl chlorides.

    • Solution: If the reaction is still sluggish, the addition of a catalytic amount of a copper(I) salt, such as copper(I) iodide, could be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Conrad-Limpach reaction with 2,4-dimethylaniline?

A1: The cyclization in the Conrad-Limpach reaction is an electrophilic aromatic substitution. With 2,4-dimethylaniline, the cyclization will preferentially occur at the C6 position of the aniline ring. This position is ortho to the activating amino group and para to the C4-methyl group, making it the most nucleophilic site. This leads to the desired 2,6,8-trimethylquinoline skeleton.

Q2: Are there alternative methods for the synthesis of 2,6,8-trimethyl-4-hydroxyquinoline?

A2: Yes, while the Conrad-Limpach is a classic approach, other methods for quinoline synthesis exist, such as the Gould-Jacobs reaction.[8] However, for the specific substitution pattern of 2,6,8-trimethyl-4-hydroxyquinoline, the Conrad-Limpach reaction with 2,4-dimethylaniline and ethyl acetoacetate remains a direct and logical choice.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) can be used to recrystallize the final product.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a gradient of a suitable solvent system (e.g., ethyl acetate in hexanes or dichloromethane in methanol) is an effective method for obtaining a highly pure product.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material(s), you can visualize the consumption of reactants and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The chemical shifts and coupling patterns of the aromatic and methyl protons will provide definitive structural information.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compounds.

Key Mechanistic Diagrams

Conrad_Limpach_Mechanism A 2,4-Dimethylaniline + Ethyl Acetoacetate B Schiff Base Formation A->B C Enamine Tautomer B->C Tautomerization D Electrocyclic Ring Closure (High Temp) C->D E Elimination of Ethanol D->E F 2,6,8-Trimethyl-4-hydroxyquinoline E->F Tautomerization

Caption: Mechanism of the Conrad-Limpach Reaction.

Amination_Mechanism A 2,6,8-Trimethyl-4-chloroquinoline B Nucleophilic Attack by NH₃ A->B C Meisenheimer Complex B->C D Elimination of Cl⁻ C->D E This compound D->E

Caption: Mechanism of the Nucleophilic Aromatic Substitution for Amination.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Kovács, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3328. [Link]

  • de Souza, M. V. N., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 11(11), e0165939. [Link]

  • ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from [Link]

  • Poczopko, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6243. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Adhikari, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20735-20769. [Link]

  • Hudson, J. B., et al. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(23), 4277. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-263. [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Kashiwagi, T., & Shiroishi, T. (1988). U.S. Patent No. 4,746,743. Washington, DC: U.S.
  • Cox, E. D., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]

  • Ajani, O. O., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,6,8-trimethylquinolin-4-amine (CAS No. 689277-05-2)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The purification of substituted quinoline amines is often non-trivial, complicated by the basicity of the amine functionality, potential for isomeric impurities, and the formation of colored byproducts due to oxidation[2][3].

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, offering detailed, field-proven protocols and the scientific rationale behind them. Our goal is to empower you to move from a crude, complex reaction mixture to a final product that meets rigorous analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. For quinoline syntheses like the Doebner-von Miller or related reactions, which are common for this class of compounds, you can anticipate several types of impurities[3][4].

Impurity ClassSpecific Examples & NotesSource / Rationale
Starting Materials Unreacted 2,4,6-trimethylaniline; unreacted α,β-unsaturated carbonyl compounds or their precursors.Incomplete reaction conversion.[4]
Regioisomers Isomeric trimethylquinolin-4-amines.Can arise if the cyclization reaction is not perfectly regioselective. These are often the most challenging to separate due to very similar physicochemical properties.[4]
Polymeric Byproducts Dark, tarry, or resinous materials.Acid-catalyzed self-condensation or polymerization of the carbonyl reactants is a frequent side reaction in many classical quinoline syntheses.[3][4]
Oxidation Products Colored impurities (yellow to brown).Aromatic amines are susceptible to air oxidation, which is often accelerated by light and trace metals, leading to the formation of colored N-oxides and other degradation products.[2][5]

Q2: What are the primary purification methods for this compound?

A2: The three most effective techniques for purifying this compound are:

  • Acid-Base Extraction: This is a powerful and scalable first-line technique to separate the basic amine product from neutral or acidic impurities.[6]

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid crude product, yielding high-purity crystalline material.[7]

  • Column Chromatography: Essential for separating impurities with similar polarities, such as regioisomers, that cannot be removed by extraction or recrystallization.[8][9]

Q3: How do I choose the best purification strategy for my crude sample?

A3: The optimal strategy depends on the physical state of your crude product and the likely impurity profile. The following decision tree provides a general guideline.

G start Crude this compound state What is the physical state? start->state is_solid Solid / Crystalline state->is_solid Solid is_oil Oil / Tar state->is_oil Oil / Tar solid_check Is TLC analysis clean (one major spot, minor impurities)? is_solid->solid_check acid_base2 Perform Acid-Base Extraction (See Protocol 2) is_oil->acid_base2 recrystallize Proceed with Recrystallization (See Protocol 1) solid_check->recrystallize Yes solid_complex Complex mixture by TLC or highly colored? solid_check->solid_complex No acid_base1 Perform Acid-Base Extraction (See Protocol 2) solid_complex->acid_base1 Yes check_after_ab1 Is the extracted product pure by TLC? acid_base1->check_after_ab1 recrystallize2 Recrystallize the purified solid (See Protocol 1) check_after_ab1->recrystallize2 Yes chromatography1 Perform Column Chromatography (See Protocol 3) check_after_ab1->chromatography1 No (e.g., isomers present) check_after_ab2 Is the extracted product pure by TLC? acid_base2->check_after_ab2 recrystallize3 Recrystallize the purified solid (See Protocol 1) check_after_ab2->recrystallize3 Yes chromatography2 Perform Column Chromatography (See Protocol 3) check_after_ab2->chromatography2 No (e.g., isomers present)

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[7] A successful recrystallization relies on selecting a solvent that dissolves the compound well when hot but poorly when cold.

Step-by-Step Methodology:

  • Solvent Screening: In parallel on a small scale, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents (see table below) at room temperature and at boiling. An ideal solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is critical to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.[10]

  • Hot Filtration (Optional): If insoluble impurities (like dust or polymeric tar) are present, perform a gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent Selection Guide:

Solvent SystemProsCons / Considerations
Ethanol Good general solvent for moderately polar compounds.[10]May result in lower yields if the compound is significantly soluble at room temperature.
Toluene Excellent for less polar compounds; often yields high-quality crystals.Higher boiling point requires careful handling.
Ethanol/Water Highly tunable; water is added as an anti-solvent to the hot ethanol solution until turbidity persists, then a drop of hot ethanol is added to clarify before cooling.Can be prone to "oiling out" if the solution is cooled too quickly or if the anti-solvent is added in excess.
Hexanes/Ethyl Acetate Another tunable system for compounds of intermediate polarity.[11]Ensure the compound is fully dissolved in the better solvent (ethyl acetate) before adding the anti-solvent (hexanes).
Protocol 2: Acid-Base Extraction

This technique leverages the basicity of the quinoline amine. By treating an organic solution of the crude product with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt. Neutral impurities remain in the organic layer and are separated. The amine is then regenerated by basifying the aqueous layer.[12][13]

G start 1. Dissolve crude product in organic solvent (e.g., DCM, EtOAc) extract 2. Transfer to separatory funnel. Extract with 1M HCl (aq). start->extract separate1 3. Separate Layers extract->separate1 organic_layer Organic Layer: Contains neutral/acidic impurities. (Discard) separate1->organic_layer Organic aqueous_layer Aqueous Layer: Contains protonated amine salt separate1->aqueous_layer Aqueous basify 4. Cool aqueous layer in ice bath. Add 2M NaOH (aq) until pH > 10. aqueous_layer->basify precipitate 5. Pure amine precipitates as a solid. basify->precipitate filter 6. Collect solid by vacuum filtration. Wash with cold water and dry. precipitate->filter

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1M hydrochloric acid (HCl). The basic amine will move into the aqueous layer as its hydrochloride salt.[14]

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Regeneration: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10, check with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts, and then dry it thoroughly under vacuum.

Protocol 3: Column Chromatography

This method is used for difficult separations, particularly of isomers. The basicity of the amine requires special consideration to prevent poor separation (streaking/tailing) on standard silica gel.[3]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the target compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate.

  • Tailing Suppression: The key to success is to neutralize the acidic silanol groups on the silica surface. Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your chosen eluent.[15] This will dramatically improve the peak shape.

  • Column Packing: Prepare a slurry of silica gel in your mobile phase (containing the basic modifier) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent (and triethylamine, which is volatile) under reduced pressure to yield the purified product.

Troubleshooting Guide

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution is supersaturated with impurities.

  • Cause & Explanation: The compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the solvent is a poor choice.[11]

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

    • If the problem persists, you may need to select a different recrystallization solvent or pre-purify the material using another method (like acid-base extraction) to remove the impurities that inhibit crystallization.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield is typically caused by using too much solvent or the compound having significant solubility in the cold solvent.

  • Cause & Explanation: The recovery is dependent on the difference in solubility between the hot and cold solvent. If too much solvent is used, a significant amount of product will remain dissolved even after cooling.

  • Solution:

    • During the dissolution step, ensure you are adding the absolute minimum amount of hot solvent needed.

    • After collecting the crystals, you can try to recover a second crop by partially evaporating the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

    • Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes before filtration to maximize precipitation.

Q6: My compound streaks badly on the TLC plate and gives poor separation on the column. What is happening?

A6: This is a classic problem for basic compounds like amines on silica gel.[3]

  • Cause & Explanation: The basic lone pair on the nitrogen of your quinoline amine interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction prevents clean elution, causing the spot or band to "tail" or streak down the stationary phase.[9]

  • Solution: As described in Protocol 3, you must neutralize the silica surface. Add 0.5-2% triethylamine or pyridine to your eluent for both TLC and column chromatography. This small, volatile base will preferentially interact with the acidic sites, allowing your compound to elute cleanly and symmetrically.

Q7: I've purified my compound, but it still has a yellow or brown tint. How can I remove the color?

A7: The color is likely due to small amounts of highly colored oxidation byproducts.

  • Cause & Explanation: Aromatic amines can be sensitive to air and light, leading to the formation of trace oxidized impurities that are intensely colored.[2]

  • Solution:

    • Charcoal Treatment: During recrystallization, after the compound is dissolved in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb the colored impurities. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Inert Atmosphere: To prevent future discoloration, handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.[2]

References

  • International Journal of Fruit and Medicinal Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Bionity. (n.d.). Acid-base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]

  • Scribd. (n.d.). ) Synthesis of Quinoline and derivatives1). Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • Google Patents. (n.d.). US4845289A - Procedure for the removal or reduction of residual trimethylamine odor from its reaction products.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • ACS Division of Organic Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing polysubstituted quinoline scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of polysubstituted quinolines, providing concise answers and directing you to more detailed resources.

Q1: What are the most prevalent challenges in achieving high regioselectivity during the Friedländer synthesis of polysubstituted quinolines?

A1: Poor regioselectivity in the Friedländer synthesis is a frequent challenge, primarily arising from the use of unsymmetrical ketones which possess two different enolizable α-methylene groups.[1][2] This creates two potential sites for the initial condensation with the o-aminoaryl aldehyde or ketone, leading to a mixture of regioisomeric quinoline products.[1][2] Key strategies to control this include the use of specific catalysts like cyclic secondary amines (e.g., pyrrolidine) or ionic liquids, the introduction of a directing group such as a phosphoryl group on one of the α-carbons of the ketone, and the optimization of reaction conditions like temperature and solvent.[1][3][4]

Q2: How can I enhance the yield of the Combes quinoline synthesis, particularly when working with anilines bearing electron-withdrawing groups?

A2: Low yields in the Combes synthesis, especially with deactivated anilines, often stem from the reduced nucleophilicity of the aniline, which slows down the initial condensation with the β-diketone. The subsequent acid-catalyzed cyclization can also be challenging. To improve yields, consider using a more potent acid catalyst and dehydrating agent, such as a polyphosphoric ester (PPE), which can be more effective than traditional sulfuric acid.[3][5] Additionally, steric hindrance can play a significant role in the rate-determining electrophilic aromatic annulation step; selecting less sterically hindered starting materials may be beneficial.[3][5]

Q3: My Doebner-von Miller reaction is plagued by the formation of significant tar-like byproducts. What are the primary causes, and how can this be mitigated?

A3: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] To minimize this, several strategies can be employed:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and reduce polymerization.[6]

  • In Situ Generation: Generating the α,β-unsaturated carbonyl compound in the reaction mixture via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species and suppress polymerization.[6][8]

  • Two-Phase System: Utilizing a two-phase system can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing the yield of the desired quinoline.[6][7]

  • Catalyst Optimization: Experimenting with the strength and concentration of the acid catalyst can help find an optimal balance for your specific substrates.

Q4: I am concerned about the functional group tolerance of my quinoline synthesis. Which synthetic methods are considered most robust for substrates with sensitive functional groups?

A4: Classical methods like the Skraup and Doebner-von Miller syntheses often employ harsh, strongly acidic, and oxidizing conditions, which can limit their compatibility with sensitive functional groups.[9] The Friedländer synthesis can be more tolerant, especially with modern catalytic systems that allow for milder reaction conditions.[9][10] For the highest degree of functional group tolerance, modern transition metal-catalyzed methods, such as those involving palladium, copper, or cobalt, often provide the best results under milder conditions.[9][11] These methods frequently offer a broader substrate scope and can be more suitable for complex molecules in drug discovery.[9][11]

Q5: What are the key factors to consider when choosing between a classical quinoline synthesis (e.g., Friedländer, Combes) and a modern cross-coupling approach?

A5: The choice between classical and modern methods depends on several factors:

  • Substrate Availability: Classical methods often start from simple, readily available anilines and carbonyl compounds.[9][12] Modern cross-coupling approaches may require more complex, pre-functionalized starting materials.

  • Desired Substitution Pattern: The desired substitution pattern on the quinoline ring can often dictate the most straightforward synthetic route. Classical methods have well-defined patterns of substitution they can achieve.

  • Functional Group Tolerance: As mentioned, modern methods generally offer superior functional group tolerance.[9][11]

  • Scalability: Classical syntheses are often amenable to large-scale production, though some, like the Skraup reaction, can be violently exothermic.[9] The cost and availability of catalysts for modern methods can be a consideration for scalability.

  • Regioselectivity: While classical methods can suffer from poor regioselectivity, modern C-H functionalization strategies can offer highly specific and controlled installation of substituents.[2]

Section 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental issues you may encounter during the synthesis of polysubstituted quinolines.

Guide 1: Low Yields in the Synthesis of Polysubstituted Quinolines
  • Problem Synopsis: The quinoline synthesis is resulting in a very low yield or failing to produce the desired product.

  • Potential Causes & "Why":

    • Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent. An unsuitable catalyst may not be effective in promoting the reaction or could encourage side reactions.[13]

    • Suboptimal Reaction Temperature: Many quinoline cyclizations require elevated temperatures to proceed efficiently. However, excessive heat can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[13]

    • Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, making the electrophilic cyclization step more difficult and leading to lower yields.[13]

    • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[13]

  • Step-by-Step Troubleshooting Protocol:

StepActionRationale
1 Verify Reagent Purity Ensure all starting materials and solvents are pure and anhydrous, as impurities can inhibit the reaction.
2 Optimize Catalyst Screen a variety of acid or base catalysts (e.g., p-TsOH, H2SO4, Lewis acids, or organic bases) and vary the catalyst loading to find the optimal conditions for your specific substrates.[10]
3 Adjust Reaction Temperature Systematically vary the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product decomposition.[14]
4 Consider Microwave Irradiation Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][15]
5 Employ a Dehydrating Agent For acid-catalyzed reactions, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water as it is formed.
Guide 2: Poor Regioselectivity in the Friedländer Annulation
  • Problem Synopsis: The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone is producing a mixture of regioisomeric quinolines.

  • Potential Causes & "Why": The unsymmetrical ketone has two distinct α-methylene groups that can undergo condensation with the 2-aminoaryl ketone, leading to the formation of two different products.[1][4]

  • Step-by-Step Troubleshooting Protocol:

StepActionRationale
1 Catalyst Control Employ specific catalysts known to influence regioselectivity. For example, cyclic secondary amines like pyrrolidine can favor the formation of 2-substituted quinolines.[1] Ionic liquids have also been shown to promote regiospecific synthesis.[1]
2 Substrate Modification Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to block one reaction pathway.[1][3]
3 Optimize Reaction Conditions Carefully adjust the reaction temperature and the rate of addition of the ketone. In some cases, a gradual addition of the ketone at a higher temperature can improve regioselectivity.[1]
4 Solvent Screening Investigate the effect of different solvents on the regiochemical outcome.
5 Consider an Alternative Strategy If controlling regioselectivity remains challenging, explore alternative synthetic routes that offer better control over the substitution pattern.
Guide 3: Difficulty in Purification of the Final Quinolines
  • Problem Synopsis: The crude product is a complex mixture that is difficult to purify by standard methods like column chromatography or recrystallization.

  • Potential Causes & "Why":

    • Formation of Regioisomers: As discussed, certain reactions can produce a mixture of isomers with very similar polarities, making them difficult to separate.

    • Presence of Tarry Byproducts: Reactions like the Doebner-von Miller can produce polymeric tars that can interfere with purification.[6]

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Step-by-Step Troubleshooting Protocol:

StepActionRationale
1 Acid-Base Extraction Since quinolines are basic, an acid-base extraction can be a powerful initial purification step to separate them from neutral or acidic impurities.[16]
2 Distillation For thermally stable quinolines, distillation (including steam distillation) can be effective for separating them from non-volatile impurities.[16]
3 Crystallization via Salt Formation Convert the quinoline to a salt (e.g., hydrochloride or picrate) and purify it by recrystallization. The crystalline lattice of the salt can effectively exclude impurities. The free base can then be regenerated.[16]
4 Optimize Chromatographic Conditions If column chromatography is necessary, screen different solvent systems and stationary phases to improve separation. Preparative HPLC may be required for very difficult separations.
5 Address the Root Cause Revisit the reaction conditions to minimize the formation of byproducts and regioisomers, which will simplify the purification process.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Optimized Iodine-Catalyzed Friedländer Annulation

This protocol describes a mild and efficient method for the synthesis of polysubstituted quinolines.[17]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture at 80-100°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Combes Synthesis

This protocol offers a rapid and efficient alternative to conventional heating for the Combes synthesis.[18][19]

  • Reaction Mixture: In a microwave-safe vessel, combine the aniline (1.0 mmol), the β-diketone (1.1 mmol), and an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable polar solvent like ethanol or DMF (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120-150°C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Cooling and Work-up: After irradiation, allow the vessel to cool to room temperature. Pour the reaction mixture into an ice-water mixture and basify with a suitable base (e.g., NaHCO₃ or NaOH solution).

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Section 4: Key Mechanistic Insights and Workflows

This section provides visual representations of key reaction mechanisms and logical troubleshooting workflows to aid in your understanding and experimental design.

Diagram 1: General Mechanism of the Friedländer Annulation

There are two plausible mechanisms for the Friedländer synthesis. The first involves an initial aldol condensation followed by cyclization and dehydration. The second proceeds through the formation of a Schiff base, followed by an intramolecular aldol reaction and elimination.[20]

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Reactants1 o-Aminoaryl Ketone + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration Quinoline1 Quinoline Unsaturated_Ketone->Quinoline1 Cyclization & Dehydration Reactants2 o-Aminoaryl Ketone + α-Methylene Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 Dehydration

Caption: Plausible mechanistic pathways for the Friedländer quinoline synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Quinoline Synthesis

This workflow provides a systematic approach to diagnosing and resolving low-yield issues in quinoline synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Catalyst Screen Catalysts & Loadings Check_Purity->Optimize_Catalyst Adjust_Temp Vary Reaction Temperature Optimize_Catalyst->Adjust_Temp Success Improved Yield Optimize_Catalyst->Success Consider_Microwave Try Microwave-Assisted Synthesis Adjust_Temp->Consider_Microwave Adjust_Temp->Success Check_Substrate Assess Substrate Reactivity Consider_Microwave->Check_Substrate Modify_Substrate Modify Starting Material (if possible) Check_Substrate->Modify_Substrate Modify_Substrate->Success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • Pubs.acs.org. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • ResearchGate. (PDF) A Recent Study on the Synthesis of Polysubstituted Quinoline. Available from: [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. Available from: [Link]

  • PubMed. Synthesis of some new quinoline derivatives: new routes to synthesize polysubstituted 2(1H)-quinolone derivatives. Available from: [Link]

  • Scilit. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • ResearchGate. Microwave-assisted green synthetic approach for quinoline synthesis in... Available from: [Link]

  • NIH. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Available from: [Link]

  • ACS Publications. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • Scilit. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Bentham Science. Microwave-assisted Synthesis of Quinolines. Available from: [Link]

  • Royal Society of Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]

  • Semantic Scholar. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

  • PubMed. Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. Available from: [Link]

Sources

overcoming solubility issues of 2,6,8-Trimethylquinolin-4-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6,8-Trimethylquinolin-4-amine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success and reproducibility of your experiments.

Core Properties Overview

Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. The structure, characterized by a hydrophobic trimethyl-substituted quinoline core and a basic amine group, dictates its behavior in aqueous media.

PropertyPredicted Value/InformationImplication for Aqueous Solubility
Molecular Formula C₁₂H₁₄N₂[1][2]The significant hydrocarbon content contributes to low intrinsic water solubility.
Molecular Weight 186.25 g/mol [2]-
Predicted pKa 9.69 ± 0.50[2]The 4-amino group is basic. At pH values 1-2 units below the pKa, the compound will be protonated and exist as a more soluble cationic salt.[3][4][5]
Predicted XLogP3 2.7[6]A positive LogP value indicates a preference for lipophilic environments over aqueous ones, suggesting poor water solubility.
Appearance Likely a solid at room temperature.The crystal lattice energy of the solid form can be a significant barrier to dissolution.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: Why is my this compound not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The insolubility is due to the compound's molecular structure. The large, aromatic quinoline ring with three methyl groups is highly hydrophobic. While the 4-amino group offers a site for hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the rest of the molecule in neutral water.[7] At neutral pH, the amine is predominantly in its free base (unprotonated) form, which is less soluble than its protonated salt form.[4][5][8]

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened?

A2: This common issue is known as "crashing out."[3] this compound is likely soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[9] However, when a small volume of this concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. The buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration, causing it to precipitate.[3]

Q3: What is the simplest and most direct method to try and solubilize this compound in an aqueous solution?

A3: The most straightforward initial approach is pH adjustment .[7][][11] Since this compound is a basic compound with a predicted pKa of ~9.7, lowering the pH of your aqueous solution will protonate the 4-amino group.[2] This creates a positively charged ion (a conjugate acid), which is significantly more soluble in polar solvents like water.[3][4][5] Aiming for a pH of 7.0 or lower is a good starting point.

Q4: Are there alternative methods if pH adjustment is not suitable for my experiment (e.g., in cell-based assays)?

A4: Yes. If altering the pH is not viable, several other techniques can be employed. These include:

  • Co-solvency: Using a small, tolerated percentage of a water-miscible organic solvent in the final solution.[7][]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within a cyclodextrin, which has a hydrophilic exterior, to increase its apparent water solubility.[7][12][13][]

  • Use of Surfactants: Creating micelles that can encapsulate the compound. This is often a last resort for cellular models due to potential toxicity.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for overcoming solubility challenges.

Guide 1: pH-Mediated Solubilization

Objective: To dissolve this compound by preparing an acidic aqueous solution, leveraging the basicity of the amine group to form a soluble salt.

Causality: The quinoline nitrogen and the 4-amino group are basic sites. By lowering the pH to at least 1-2 units below the compound's pKa (~9.7), we can ensure near-complete protonation.[2][3] The resulting cationic salt has much stronger ion-dipole interactions with water compared to the free base, leading to a dramatic increase in solubility.[4][5]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_validation Validation & Use weigh 1. Weigh Compound add 3. Add Buffer to Compound weigh->add buffer 2. Prepare Acidic Buffer (e.g., Citrate pH 5.0) buffer->add mix 4. Mix Vigorously (Vortex / Sonicate) add->mix inspect 5. Visually Inspect (Clear Solution?) mix->inspect ph_check 6. (Optional) Check Final pH inspect->ph_check failure Precipitate? Troubleshoot: - Lower pH further - Gentle warming - Lower concentration inspect->failure use 7. Use in Experiment or Sterile Filter ph_check->use G start Start: Need to Solubilize This compound ph_ok Is pH adjustment compatible with my assay? start->ph_ok use_ph Use Protocol 1: pH-Mediated Solubilization ph_ok->use_ph Yes cosolvent_ok Is a low % of co-solvent (e.g., <0.5% DMSO) tolerated in my assay? ph_ok->cosolvent_ok No use_cosolvent Use Protocol 2: Co-Solvent System cosolvent_ok->use_cosolvent Yes advanced Consider Protocol 3: Cyclodextrin Complexation or other advanced methods. cosolvent_ok->advanced No

Caption: Decision guide for selecting a solubilization strategy.

Protocol:

  • Co-Solvent Selection:

    • DMSO: Excellent solubilizing power but can be toxic to some cells, even at low concentrations (<0.5%).

    • Ethanol: Good choice, but can be volatile.

    • Polyethylene Glycol 400 (PEG 400): A less toxic alternative to DMSO for many applications.

    • N,N-Dimethylformamide (DMF): Effective but should be used with caution due to toxicity.

  • Stock Solution Preparation: a. Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution. b. Store this stock solution appropriately (e.g., at -20°C, protected from light).

  • Dilution into Aqueous Media (The Critical Step): a. To minimize precipitation, perform a serial dilution or add the stock solution to your aqueous buffer while vortexing vigorously. b. Crucially, ensure the final concentration of the co-solvent in your experiment is as low as possible (typically <1%, and often <0.1% for sensitive cell-based assays) to avoid artifacts. [3]4. Self-Validation:

    • Precipitation Check: After dilution, let the solution sit for 15-30 minutes and visually inspect for any signs of precipitation or cloudiness.

    • Control Experiment: Always include a "vehicle control" in your experiments that contains the same final concentration of the co-solvent without the compound to account for any effects of the solvent itself.

Guide 3: Advanced Solubilization via Cyclodextrin Complexation

Objective: To increase the apparent aqueous solubility of the compound by forming a host-guest inclusion complex with a cyclodextrin.

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior. [12][13][15]The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the complex as a whole remains water-soluble due to the hydrophilic outer surface. [12][13][]This effectively "hides" the hydrophobic compound from the aqueous environment. [13] Protocol:

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity, making it suitable for many biological applications. [15]2. Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (a starting concentration of 2-10% w/v is common).

  • Complexation: a. Add an excess of this compound powder to the HP-β-CD solution. b. Stir the mixture vigorously at a constant temperature (room temperature or slightly elevated) for 24-48 hours to allow the system to reach equilibrium.

  • Removal of Undissolved Compound: a. After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved compound. b. Carefully collect the supernatant. This solution contains the soluble cyclodextrin-compound complex.

  • Self-Validation:

    • Concentration Determination: The concentration of the solubilized compound in the supernatant must be determined analytically (e.g., using HPLC with a standard curve or UV-Vis spectroscopy if the compound has a unique absorbance peak). You cannot assume that all the added compound has dissolved.

    • Filtration: The final solution should be filtered through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility if needed.

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Vertex AI Search.
  • Crini, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel).
  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. Benchchem.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. Benchchem.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Pharmaceuticals (Basel).
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • 4-Amino-2,6,8-trimethylquinoline Chemical Properties. BuyersGuideChem.
  • Methods of solubility enhancements. Slideshare.
  • Stella, V. J., & He, X. (2008). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences.
  • pH and solubility. Khan Academy.
  • Solubility and pH. Chemistry LibreTexts.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • 4-AMINO-2,6,8-TRIMETHYLQUINOLINE Properties. ChemicalBook.
  • 2,6,8-Trimethylquinolin-4-ol Computed Properties. PubChem.
  • Are amines soluble in organic solvents?. Quora.

Sources

Technical Support Center: Optimization of Reaction Conditions for the Amination of Trimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of trimethylquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial C-N bond-forming reaction. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to help you optimize your experimental outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: Low or No Product Yield

Question: I am attempting a Buchwald-Hartwig amination of a chloro-trimethylquinoline with a primary amine, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in a Buchwald-Hartwig amination is a frequent challenge, often stemming from issues with the catalyst's activity, the choice of reagents, or the reaction environment.[1] Let's break down the potential culprits and their solutions:

  • Inactive Catalyst: The active Pd(0) species is the engine of your catalytic cycle. If it's not forming efficiently from your Pd(II) precatalyst, the reaction will stall.[1]

    • Causality: Many common palladium sources like Pd(OAc)₂ can be unreliable in generating the active LPd(0) catalyst cleanly.[1][2]

    • Solution: Employ modern palladium precatalysts, such as the G3 or G4 palladacycles from Buchwald. These are designed to generate the active catalyst quickly and quantitatively.[3][4] If you must use a Pd(II) source, consider a "pre-activation" step by stirring the palladium source and ligand with the base before adding your substrates.[1]

  • Inappropriate Ligand Choice: The ligand is not just a spectator; it's a critical component that stabilizes the palladium center and modulates its reactivity. The electronic and steric properties of the ligand must be well-suited to your specific substrates.[1][5]

    • Causality: The quinoline nitrogen itself can coordinate to the palladium, potentially inhibiting the catalytic cycle.[6] An appropriate ligand can help prevent this and facilitate the desired C-N bond formation.

    • Solution: For primary amines, bulky, electron-rich phosphine ligands like BrettPhos are often a good starting point.[1][7] Given the trimethylquinoline core, which is relatively electron-rich, a ligand that promotes reductive elimination is crucial. A systematic screening of ligands is often the most effective approach to identify the optimal choice for your specific trimethylquinoline isomer and amine.[8]

  • Incorrect Base Selection: The base's role is to deprotonate the amine, but a poorly chosen base can hinder the reaction or lead to side products.[1]

    • Causality: The basicity of the amine and the presence of any base-sensitive functional groups on your substrates are key considerations. Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can be incompatible with sensitive substrates.[4]

    • Solution: For trimethylquinolines, a strong, non-nucleophilic base like NaOtBu or lithium bis(trimethylsilyl)amide (LHMDS) is generally a good choice.[1] If you observe decomposition of your starting materials, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[1]

  • Poor Substrate Reactivity: The nature of the leaving group on the quinoline and steric hindrance can significantly impact reactivity.

    • Causality: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond, making the oxidative addition step more challenging.[1][2]

    • Solution: If you are using a chloro-trimethylquinoline, employing a more electron-rich and bulky ligand is often necessary to facilitate the oxidative addition.[9] If feasible, switching to a bromo- or iodo-trimethylquinoline will likely improve your results.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am isolating a mixture of my desired product along with significant amounts of hydrodehalogenation (loss of the halogen) and homocoupling byproducts. How can I suppress these side reactions?

Answer:

The formation of side products is a clear indicator that the desired catalytic pathway is competing with unproductive routes. Here's how to troubleshoot these specific issues:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[6]

    • Causality: This side reaction can be promoted by the presence of water or other protic sources in your reaction mixture. It can also be influenced by the choice of ligand and base.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use of a glovebox for reaction setup is highly recommended.[3]

      • Optimize Ligand and Base: Some ligand/base combinations are more prone to promoting hydrodehalogenation. Screening different bases may be necessary.

  • Homocoupling: This refers to the dimerization of your trimethylquinoline or your amine.[6]

    • Causality: Homocoupling can be favored under certain conditions, particularly with elevated temperatures and high catalyst loadings. The presence of oxygen can also promote the homocoupling of some coupling partners.[6]

    • Solution:

      • Proper Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[6]

      • Optimize Catalyst Loading and Temperature: Sometimes, simply lowering the catalyst loading or the reaction temperature can minimize homocoupling.[6]

Frequently Asked Questions (FAQs)

Question 1: Which palladium source and ligand combination is a good starting point for the amination of trimethylquinolines?

Answer:

A robust starting point for the amination of a trimethylquinoline would be to use a modern palladium precatalyst in combination with a bulky, electron-rich phosphine ligand.

ComponentRecommendationRationale
Palladium Source G3 or G4 Buchwald PrecatalystThese precatalysts are air-stable and efficiently generate the active Pd(0) species under mild conditions, leading to more reproducible results.[3][4]
Ligand BrettPhos or RuPhosThese ligands are known for their effectiveness in coupling a wide range of primary and secondary amines, respectively. Their steric bulk can help prevent catalyst deactivation and promote the desired C-N bond formation.[1][7]

It is crucial to remember that the optimal ligand is highly substrate-dependent.[5] A small screening of different ligands is always a worthwhile investment of time.

Question 2: What is the optimal solvent and temperature for this reaction?

Answer:

Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[10]

  • Solvent Choice: Toluene is often a good first choice. It is important to use anhydrous and degassed solvent to avoid side reactions.

  • Temperature: A typical starting point for the reaction temperature is between 80-110 °C.[4] If you are using a less reactive aryl chloride, a higher temperature may be necessary.[1] Conversely, for highly reactive substrates or if you observe decomposition, a lower temperature should be explored.

Question 3: How does the position of the methyl groups on the quinoline ring affect the reaction?

Answer:

The electronic and steric effects of the trimethyl substituents can influence the reactivity of the quinoline ring.

  • Electronic Effects: Methyl groups are electron-donating, which can increase the electron density of the quinoline ring. This can sometimes make the oxidative addition step of the catalytic cycle more challenging.

  • Steric Effects: Methyl groups positioned near the reaction site (the carbon bearing the halogen) can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.

In practice, a systematic optimization of the reaction conditions (ligand, base, temperature) is the most effective way to overcome any negative electronic or steric effects of the substituents.

Experimental Protocols

General Procedure for the Amination of a Halo-trimethylquinoline

This protocol provides a general starting point. The specific ligand, base, and temperature should be optimized for your particular substrates.

  • Reaction Setup: In a glovebox, add the halo-trimethylquinoline (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., G3-BrettPhos, 1-2 mol%), and a stir bar to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizing the Process

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yields in the amination of trimethylquinolines.

General Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Pd(II)Complex L-Pd(II)(Ar)(X) Pd(0)L->Pd(II)Complex Ar-X OxAdd Oxidative Addition AmidoComplex L-Pd(II)(Ar)(NHR) Pd(II)Complex->AmidoComplex H₂NR Base BaseCoord Base/ Amine Coordination AmidoComplex->Pd(0)L Product Ar-NHR (Product) AmidoComplex->Product RedElim Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

  • Hartwig, J. F. Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society.
  • Vo, G. D., & Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 2009, 131, 11049-11061. [Link]

  • Choi, K., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Hartwig, J. F. Palladium‐Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. SciSpace, 1997. [Link]

  • Li, Z., et al. Synthesis of Substituted 1,2-Dihydroquinolines and Quinolines from Aromatic Amines and Alkynes by Gold(I)-Catalyzed Tandem Hydroamination−Hydroarylation under Microwave-Assisted Conditions. Organic Letters.
  • Surry, D. S., & Buchwald, S. L. Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Fadda, A. A., et al. Chemistry of Substituted Quinolinones. V.
  • Nanaji, Y., et al. Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. ResearchGate. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Beller, M., et al. Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. PubMed. [Link]

  • Al-Hadedi, A. A. M., et al. Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • O'Dell, D. K., & Nicholas, K.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • PubMed Central. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. [Link]

  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]

  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]

  • McMurry, J. Amines and Heterocycles.
  • All about chemistry. Reactions of Quinoline. YouTube. [Link]

  • Wang, Y., et al. Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Weigand, K., et al. Applications of N-heterocyclic imines in main group chemistry. RSC Publishing. [Link]

  • Sagandira, C. R., et al. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. [Link]

  • ResearchGate. Imidazolin-2-ylidenaminophosphines as Highly Electron-Rich Ligands for Transition-Metal Catalysts. [Link]

Sources

identifying and minimizing by-products in 2,6,8-Trimethylquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,6,8-Trimethylquinolin-4-amine

Introduction: The synthesis of substituted 4-aminoquinolines, such as this compound, is a cornerstone in the development of various therapeutic agents. While the synthetic pathways are well-established, achieving high purity and yield can be challenging due to the formation of isomeric and reaction-stage-specific by-products. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during this synthesis. We will focus on a prevalent and reliable synthetic route: the Conrad-Limpach reaction to form the quinolone core, followed by chlorination and amination. Our approach is to explain the chemical causality behind each experimental step and provide actionable, field-proven solutions to identify and minimize unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: A robust and widely adopted method involves a three-step sequence. First, the Conrad-Limpach synthesis is used to condense 2,4-dimethylaniline with ethyl acetoacetate to form the 4-hydroxyquinoline intermediate (specifically, 2,6,8-trimethylquinolin-4(1H)-one). Second, this intermediate is chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 4-chloro-2,6,8-trimethylquinoline. Finally, a nucleophilic aromatic substitution (SNAr) reaction with an ammonia source is performed to furnish the target this compound.[1][2][3]

Q2: Which reaction parameters are most critical for minimizing by-products?

A2: Three parameters are paramount:

  • Temperature Control during Condensation: The initial reaction between 2,4-dimethylaniline and ethyl acetoacetate is highly temperature-sensitive. Moderate temperatures favor the formation of the desired enamine intermediate for the 4-quinolone, while higher temperatures can lead to the isomeric 2-quinolone (the Knorr product).[4][5]

  • Anhydrous Conditions: Both the chlorination and amination steps are sensitive to moisture. Water can lead to the hydrolysis of the 4-chloro intermediate back to the 4-hydroxyquinoline or cause incomplete chlorination, reducing overall yield and purity.

  • Atmosphere Control during Amination: When reacting the 4-chloro intermediate with ammonia, performing the reaction in a sealed vessel under pressure is often necessary to ensure a sufficient concentration of the nucleophile and drive the reaction to completion.

Q3: How can I effectively monitor the progress of each synthetic step?

A3: Thin-Layer Chromatography (TLC) is the most practical method for real-time monitoring.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting materials, intermediates, and products. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more precise analysis, especially for by-product quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My initial cyclization produced a significant amount of the wrong isomer, 4,6,8-trimethylquinolin-2(1H)-one.

Question: During the synthesis of the quinolone core, I've identified a major by-product as the 2-quinolone isomer instead of the desired 4-quinolone. How can I prevent this?

Answer: This is a classic challenge in quinoline synthesis stemming from the dual reactivity of the β-ketoester (ethyl acetoacetate). The aniline can attack either the ketone carbonyl or the ester carbonyl.

  • Root Cause Analysis:

    • Kinetic vs. Thermodynamic Control: The reaction of an aniline with a β-ketoester can lead to two different intermediates.

      • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (e.g., room temperature to ~110°C), the reaction favors nucleophilic attack at the more reactive ketone group, forming a β-aminoacrylate (an enamine). This intermediate cyclizes at high temperatures to yield the desired 4-hydroxyquinoline.[2][5]

      • Knorr Pathway (Thermodynamic Product): At higher initial condensation temperatures (>140°C), the reaction can favor attack at the ester group, forming a β-ketoanilide. This intermediate cyclizes to produce the undesired 2-hydroxyquinoline isomer.[4]

  • Strategic Solutions:

    • Two-Stage Temperature Profile: Perform the initial condensation of 2,4-dimethylaniline and ethyl acetoacetate at a moderate temperature (e.g., 110-120 °C) to selectively form the kinetic enamine intermediate.[8] After this stage is complete (monitor by TLC), proceed to the high-temperature cyclization step (250-300 °C).

    • Acid Catalysis: The presence of an acid catalyst can sometimes favor the Conrad-Limpach pathway, although temperature remains the dominant factor.[4]

Experimental Protocol: Selective Synthesis of 2,6,8-trimethylquinolin-4(1H)-one

  • In a round-bottom flask, combine equimolar amounts of 2,4-dimethylaniline and ethyl acetoacetate.

  • Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol will be produced as a by-product and can be allowed to evaporate.

  • Monitor the reaction via TLC until the starting aniline is consumed.

  • For the cyclization step, add the crude enamine intermediate to a high-boiling point solvent like Dowtherm A or diphenyl ether.

  • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent. Recrystallize from ethanol if necessary.[8][9]

Problem 2: My final product is contaminated with 4-hydroxy-2,6,8-trimethylquinoline.

Question: After the final amination step, my product contains the 4-hydroxy starting material. What causes this and how do I fix it?

Answer: This contamination typically arises from issues in the intermediate chlorination or amination steps.

  • Root Cause Analysis:

    • Incomplete Chlorination: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline may not have gone to completion. The unreacted 4-hydroxy intermediate will then be carried through to the final product.

    • Hydrolysis of the 4-Chloro Intermediate: 4-chloroquinolines are susceptible to hydrolysis back to the 4-hydroxy derivative if water is present during the workup or the subsequent amination step.

  • Strategic Solutions:

    • Ensure Complete Chlorination: Use a slight excess of the chlorinating agent (e.g., 1.5-2.0 equivalents of POCl₃). After the reaction, ensure the complete removal of excess POCl₃ under vacuum, as residual amounts can interfere with the subsequent amination.

    • Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents for the amination step. If the 4-chloro intermediate was purified via an aqueous workup, ensure it is thoroughly dried before proceeding.

    • Purification: If the contamination is minor, the final 4-amino product can often be separated from the more polar 4-hydroxy by-product via silica gel column chromatography.

DOT Diagram: Troubleshooting Hydroxy By-product

G start 4-Hydroxy By-product in Final Product? check_chlorination Review Chlorination Step: Was POCl3 in excess? Was reaction monitored to completion? start->check_chlorination Yes check_amination Review Amination Step: Were anhydrous conditions used? Was the 4-chloro intermediate dry? start->check_amination Yes incomplete_chlorination Cause: Incomplete Chlorination check_chlorination->incomplete_chlorination No hydrolysis Cause: Hydrolysis of 4-Chloro Intermediate check_amination->hydrolysis No solution_chloro Solution: - Use 1.5-2.0 eq. POCl3 - Increase reaction time/temp - Monitor by TLC incomplete_chlorination->solution_chloro solution_hydrolysis Solution: - Use oven-dried glassware - Use anhydrous solvents - Thoroughly dry intermediate hydrolysis->solution_hydrolysis

Caption: Decision tree for diagnosing the source of 4-hydroxy by-product.

Problem 3: My final product is contaminated with the 4-chloro-2,6,8-trimethylquinoline intermediate.

Question: My amination reaction seems to be incomplete, leaving residual 4-chloro starting material in my final product. How can I drive the reaction to completion?

Answer: Incomplete amination is a common issue resulting from insufficient reactivity or concentration of the nucleophile.

  • Root Cause Analysis:

    • Insufficient Nucleophile Concentration: If using ammonia gas or aqueous ammonium hydroxide at atmospheric pressure, the concentration in the reaction mixture may be too low to effectively drive the SNAr reaction forward.

    • Low Reaction Temperature: The SNAr reaction on the electron-rich quinoline ring requires significant thermal energy to overcome the activation barrier.

    • Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and be stable at high temperatures.

  • Strategic Solutions:

    • Use a Sealed Reaction Vessel: Performing the amination in a sealed pressure vessel with a solution of ammonia in a solvent like methanol or N-methyl-2-pyrrolidone (NMP) dramatically increases the effective concentration of ammonia and pushes the equilibrium toward the product.[10][11]

    • Increase Reaction Temperature: Microwave-assisted synthesis can be highly effective, allowing for rapid heating to high temperatures (e.g., 140-180 °C) and significantly reducing reaction times from hours to minutes.[3][12][13]

    • Employ a Suitable Solvent: NMP is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[10][11]

Data Summary: Amination Reaction Conditions

ParameterConventional HeatingMicrowave IrradiationRationale
Temperature 120-150 °C140-180 °CHigher temperatures accelerate the SNAr reaction.
Time 12-24 hours20-40 minutesMicrowave heating is more efficient, drastically cutting reaction time.[12]
Pressure Atmospheric / Sealed VesselSealed Vessel (Autoclave)Essential for maintaining ammonia concentration at high temperatures.
Solvent NMP, EthanolNMP, DMSOHigh-boiling polar aprotic solvents are ideal.[3][12]

Analytical and Purification Protocols

Protocol 1: By-product Identification by HPLC-MS

This protocol provides a general method for analyzing the purity of the final product and identifying potential by-products based on their mass-to-charge ratio.

  • Sample Preparation: Prepare a stock solution of your crude product in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[7]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and a coupled Mass Spectrometer (ESI+ mode).

  • Data Analysis:

    • This compound (Product): Expected [M+H]⁺ = 187.12

    • 4-hydroxy-2,6,8-trimethylquinoline (By-product): Expected [M+H]⁺ = 188.10

    • 4-chloro-2,6,8-trimethylquinoline (By-product): Expected [M+H]⁺ = 206.07

    • 4,6,8-trimethylquinolin-2(1H)-one (Isomeric By-product): Expected [M+H]⁺ = 188.10

DOT Diagram: General Synthesis and By-product Workflow

G cluster_0 Step 1: Conrad-Limpach cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2,4-Dimethylaniline + Ethyl Acetoacetate B 4-Hydroxy-2,6,8-trimethylquinoline A->B 1. Condensation (110°C) 2. Cyclization (250°C) By1 By-product: 2-Quinolone Isomer A->By1 High Temp Condensation C 4-Chloro-2,6,8-trimethylquinoline B->C POCl3 D Product: This compound C->D NH3, Pressure, Heat By2 By-product: Unreacted 4-Chloro C->By2 Incomplete Reaction

Caption: Synthetic pathway for this compound and key by-product formation points.

References

  • BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Pérez, B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. The DeRisi Lab - University of California San Francisco.
  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Reyes-Goya, C., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.
  • BenchChem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
  • Pérez, B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC - NIH.
  • Melato, S., et al. (2025). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Request PDF - ResearchGate.
  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol.

Sources

stability testing of 2,6,8-Trimethylquinolin-4-amine under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,6,8-Trimethylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and detailed protocols for assessing the stability of this compound under various storage conditions. Our approach is grounded in established scientific principles and regulatory standards to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What is stability testing and why is it critical for this compound?

A1: Stability testing is a systematic evaluation to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For this compound, this process is crucial because degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties, all of which can compromise research outcomes and patient safety in later developmental stages. The goal is to establish a re-test period or shelf life and recommend appropriate storage conditions.[1]

Q2: What are the primary chemical liabilities of this compound that could lead to degradation?

A2: While specific degradation pathways for this exact molecule are not extensively published, we can infer potential liabilities from its structure. The primary aromatic amine group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities (nitroso or nitro derivatives) or polymerization. The electron-rich quinoline ring system is also prone to oxidative attack and can be sensitive to light, potentially leading to hydroxylation or ring cleavage.

Q3: What are the typical conditions for stability testing according to regulatory guidelines?

A3: The International Council for Harmonisation (ICH) provides a globally recognized framework. The core guideline, ICH Q1A(R2), outlines standard conditions for long-term, intermediate, and accelerated stability studies.[2][3][4] These conditions are designed to simulate various climatic zones.[2][5]

Table 1: Standard ICH Stability Storage Conditions[1][2]
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
or 30°C ± 2°C / 65% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Note: Intermediate studies are only required if "significant change" is observed during accelerated testing.[1]

Q4: What is a "forced degradation" or "stress testing" study?

A4: Forced degradation studies involve intentionally exposing the compound to conditions more severe than those used in accelerated stability testing.[6][7] These conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[6][8] The primary goals are to identify likely degradation products, understand degradation pathways, and, most importantly, to develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its potential impurities.[7]

Troubleshooting Guides

This section provides practical advice for specific issues you may encounter during your stability studies.

Q5: My sample of this compound is turning yellow/brown upon storage. What is happening?

A5:

  • Potential Cause: Color change is a common indicator of degradation, particularly for compounds with amine functionalities. The most likely cause is oxidation. The primary amine group can be oxidized to form highly conjugated, colored species. This process can be accelerated by exposure to air (oxygen), light, or trace metal ions.

  • Troubleshooting Steps:

    • Verify Storage Atmosphere: Ensure your samples are stored with minimal headspace or under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Assess Photostability: If the sample was exposed to light, the color change could be due to photolytic degradation. Review the photostability section of this guide (Q7) and consider using amber vials or light-protective containers.

    • Analyze for Impurities: Use a validated stability-indicating HPLC method to analyze the discolored sample. Compare the chromatogram to a reference standard stored under ideal conditions (e.g., -20°C, dark, inert). Look for new peaks, which represent degradation products.

    • Consider Excipient Interaction: If the compound is in a formulation, consider potential interactions with excipients that could be catalyzing the degradation.

Q6: I am seeing new peaks in my HPLC chromatogram after storing the sample under accelerated conditions. How do I identify them?

A6:

  • Potential Cause: The appearance of new peaks confirms that the compound is degrading under the tested conditions. These peaks represent degradation products.

  • Troubleshooting & Identification Workflow:

    • Confirm System Suitability: First, ensure the new peaks are not artifacts from the HPLC system. Re-inject a known good standard to confirm the retention time and peak shape. Check your mobile phase and blank injections for contamination.

    • Perform Forced Degradation: Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) on a sample of this compound. This will likely generate the same impurities you are seeing in your stability sample, but at higher concentrations.

    • Mass Spectrometry (LC-MS): The most powerful tool for identification is LC-MS. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity peaks. This data allows you to propose molecular formulas and structures for the degradants. For example, an increase of 16 amu often suggests oxidation (addition of an oxygen atom).

    • Reference Literature: Search for literature on the degradation of similar quinoline amines, as the degradation products may be analogous.[9]

Below is a logical workflow for investigating unknown peaks.

G start New Peak Observed in Stability Sample check_system Is the peak an artifact? start->check_system reinject Re-inject Reference Standard & Blank check_system->reinject Yes real_peak Peak is a Real Degradant check_system->real_peak No system_issue System/Method Issue: - Contaminated Mobile Phase - Carryover - Column Degradation reinject->system_issue Peak Persists in Blank or Standard is Off forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) real_peak->forced_degradation lcms Analyze Stressed Samples and Stability Sample by LC-MS forced_degradation->lcms structure Elucidate Structure: - Determine m/z - Propose Formula - Compare with Stressed Samples lcms->structure report Identify and Report Degradation Product structure->report

Caption: Troubleshooting workflow for unknown chromatographic peaks.

Q7: My compound shows significant degradation under light exposure. What are the standard procedures for photostability testing?

A7:

  • Regulatory Guidance: The ICH Q1B guideline details the standard procedures for photostability testing.[10][11] The goal is to evaluate the intrinsic photostability of the substance and its need for light-resistant packaging.[12]

  • Experimental Setup: The test involves exposing the sample to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.[10][13]

  • Procedure:

    • Sample Preparation: Expose the solid drug substance directly to the light source. If formulation studies are being conducted, test the product in its immediate packaging and, if necessary, in the marketing package.[12]

    • Control Sample: A "dark" control sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.

    • Analysis: After exposure, analyze both the light-exposed and dark control samples. Assess for changes in appearance, purity (assay), and degradation products. Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key stability experiments.

Protocol 1: General Stability Study Setup

This protocol describes how to set up a long-term and accelerated stability study based on ICH guidelines.

  • Material & Equipment:

    • This compound (single, well-characterized batch).

    • Type I glass vials with inert stoppers/caps (or other appropriate container closure system).

    • Calibrated analytical balance.

    • Calibrated stability chambers set to the desired conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • Procedure:

    • Initial Analysis (T=0): Perform a complete analysis of the batch before starting the study. This includes appearance, assay, impurity profile, and any other relevant physical or chemical tests. This is your baseline data.

    • Sample Preparation: Accurately weigh a sufficient amount of the compound into each vial to allow for analysis at all planned time points.

    • Labeling: Clearly label each vial with the compound name, batch number, storage condition, and time point.

    • Storage: Place the vials in the designated, calibrated stability chambers.

    • Time Points: Pull samples for analysis at predefined intervals. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For a long-term study, they are 0, 3, 6, 9, 12, 18, and 24 months.[2]

    • Analysis: At each time point, analyze the samples for appearance, assay, and impurity profile using a validated stability-indicating method.

    • Data Evaluation: Compare the results at each time point to the initial (T=0) data to identify any trends in degradation or changes in quality attributes.

G cluster_0 Preparation cluster_1 Storage & Sampling cluster_2 Analysis & Reporting start Select Single Batch of This compound t0_analysis Perform T=0 Analysis (Assay, Purity, Appearance) start->t0_analysis prep_samples Prepare & Label Samples in Final Containers t0_analysis->prep_samples storage Place Samples into Calibrated Stability Chambers prep_samples->storage pull Pull Samples at Pre-defined Time Points storage->pull analyze Analyze Samples using Stability-Indicating Method pull->analyze evaluate Evaluate Data vs. T=0 and Specifications analyze->evaluate report Establish Re-test Period & Storage Conditions evaluate->report

Caption: General workflow for a formal stability study.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products.[6][7][14]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.[8]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.

    • Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source as described in the ICH Q1B guideline.[10]

  • Analysis:

    • Analyze all stressed samples by a suitable HPLC method, preferably with both UV and MS detection.

    • The goal is to achieve 5-20% degradation of the parent compound.[8] If degradation is too rapid or too slow, adjust the stress condition (e.g., acid concentration, temperature, time) accordingly.

    • Compare the impurity profiles across all conditions to build a comprehensive picture of potential degradants.

Table 2: Example Data Logging Template for Stability Study
Time PointConditionAppearanceAssay (%) (vs. T=0)Individual Unspecified Impurity (%)Total Impurities (%)
0 N/AWhite Powder100.0< 0.050.10
3 Months 25°C/60% RHWhite Powder99.8< 0.050.12
3 Months 40°C/75% RHOff-white Powder98.5RRT 1.15: 0.150.35
6 Months 25°C/60% RHWhite Powder99.7< 0.050.13
6 Months 40°C/75% RHLight Yellow Powder97.1RRT 1.15: 0.310.75

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • ECA Academy. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. Quality Guidelines.
  • ICH. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • Slideshare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.
  • European Medicines Agency. (1998, January 1). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MedCrave online. (2016, December 14).
  • Biosciences Biotechnology Research Asia. (2022, November 8).
  • NIH.
  • BioPharm International.
  • Pharmaguideline.
  • PubMed. Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1.

Sources

Technical Support Center: Scaling Up the Production of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,6,8-Trimethylquinolin-4-amine. Our goal is to provide a comprehensive technical resource that addresses common challenges encountered during lab-scale synthesis and, critically, during the scale-up to pilot or manufacturing quantities. This document is structured as a dynamic troubleshooting guide, moving beyond simple protocols to explain the underlying chemical principles and provide actionable solutions to real-world experimental hurdles.

Section 1: Overview of the Recommended Synthetic Pathway

The synthesis of this compound is most effectively and reliably achieved through a three-stage process. This pathway is selected for its robustness, use of readily available starting materials, and well-documented reaction classes, which are amenable to scale-up with appropriate process controls.

  • Stage 1: Conrad-Limpach Condensation & Cyclization - Synthesis of the quinoline core by reacting 2,4,6-trimethylaniline with a β-ketoester (ethyl acetoacetate) to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield 4-hydroxy-2,6,8-trimethylquinoline.[1][2]

  • Stage 2: Chlorination - Conversion of the 4-hydroxyquinoline intermediate to the more reactive 4-chloro-2,6,8-trimethylquinoline. This is a critical activation step for the final amination.

  • Stage 3: Nucleophilic Aromatic Substitution (SNAr) - Amination of the 4-chloroquinoline intermediate to produce the target molecule, this compound.[3][4]

Synthetic_Workflow Start Starting Materials (2,4,6-Trimethylaniline, Ethyl Acetoacetate) Step1 Stage 1: Conrad-Limpach Condensation & Cyclization Start->Step1 Intermediate1 4-Hydroxy-2,6,8-trimethylquinoline Step1->Intermediate1 Step2 Stage 2: Chlorination (e.g., with POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-2,6,8-trimethylquinoline Step2->Intermediate2 Step3 Stage 3: Amination (S N Ar) Intermediate2->Step3 Product Final Product (this compound) Step3->Product

Caption: Overall 3-stage synthetic workflow.

Section 2: Detailed Experimental Protocols

These protocols are provided as a baseline for lab-scale synthesis (0.5 mol scale) and should be adapted and optimized for specific equipment and scale-up objectives.

Protocol 1: Synthesis of 4-Hydroxy-2,6,8-trimethylquinoline
  • Materials: 2,4,6-Trimethylaniline (74.3 g, 0.55 mol), Ethyl acetoacetate (65.1 g, 0.5 mol), Toluene (250 mL), High-boiling solvent (e.g., Dowtherm A).

  • Procedure:

    • Condensation: To a flask equipped with a Dean-Stark trap, add 2,4,6-trimethylaniline, ethyl acetoacetate, and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine intermediate forms.

    • Monitor the reaction by TLC until the starting aniline is consumed (typically 2-4 hours).[1]

    • Once complete, cool the mixture and remove toluene under reduced pressure. The crude β-aminoacrylate can be used directly.

    • Cyclization: Add the high-boiling solvent to the crude intermediate (approx. 10 mL per gram).

    • Heat the mixture with vigorous stirring to 250-260 °C. Precise temperature control is critical.[1][2]

    • Maintain this temperature for 30-60 minutes. Monitor the disappearance of the intermediate.

    • Cool the mixture to below 100 °C. The product will precipitate.

    • Filter the solid product, wash with a non-polar solvent (e.g., hexane), and dry.

Protocol 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline
  • Materials: 4-Hydroxy-2,6,8-trimethylquinoline (93.6 g, 0.5 mol), Phosphorus oxychloride (POCl₃, 230 g, 1.5 mol).

  • Procedure:

    • SAFETY: Conduct this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • Carefully add the 4-hydroxy-2,6,8-trimethylquinoline intermediate to the phosphorus oxychloride in portions with stirring.

    • Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated NaOH solution) until the pH is basic.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.

Protocol 3: Synthesis of this compound
  • Materials: 4-Chloro-2,6,8-trimethylquinoline (102.8 g, 0.5 mol), Phenol (141 g, 1.5 mol), Ammonium acetate (115.6 g, 1.5 mol).

  • Procedure:

    • Combine the 4-chloro intermediate, phenol, and ammonium acetate in a reaction vessel.

    • Heat the mixture to 120-130 °C for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting chloro-quinoline.

    • Cool the mixture and add an aqueous HCl solution to precipitate the product as its hydrochloride salt.

    • Filter the salt and wash with acetone.

    • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) until the product precipitates.

    • Filter the final product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for higher purity.[5]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Question: My initial condensation reaction (Stage 1) is slow or incomplete. What are the common causes?

Answer: This issue typically points to one of three areas: water removal, catalyst, or reagent quality.

  • Inefficient Water Removal: The condensation to form the enamine is a reversible equilibrium reaction. Its success hinges on the efficient removal of the water byproduct. On a larger scale, ensure your Dean-Stark trap is sized appropriately for the batch volume and that the reflux rate is sufficient to carry water vapor into the trap. Check for any leaks in the system that could allow atmospheric moisture to enter.

  • Catalyst (Optional but recommended): While this reaction can proceed thermally, a catalytic amount of a mild acid (e.g., a few drops of glacial acetic acid or p-toluenesulfonic acid) can significantly accelerate the reaction rate.[1]

  • Reagent Purity: The purity of the 2,4,6-trimethylaniline is crucial. If it contains significant impurities or moisture, it can inhibit the reaction. Consider purifying the aniline by distillation before use if its quality is uncertain.

Question: The high-temperature cyclization (Stage 1) is producing a dark, tarry product with low yield. How can I minimize degradation?

Answer: This is a classic scale-up challenge related to heat transfer and temperature control.

  • Causality - Localized Overheating: In large reactors, the surface-area-to-volume ratio decreases, making efficient and uniform heating difficult. "Hot spots" can form near the reactor walls, causing the reactants and products to decompose or polymerize at temperatures above the optimal 260 °C, leading to charring.

  • Solutions:

    • Efficient Agitation: Ensure your reactor's agitator (stirrer) is providing top-to-bottom mixing to distribute heat evenly. Inadequate mixing is a primary cause of localized overheating.

    • Use of a High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether are essential not just for solubilizing the intermediate but for acting as a heat transfer medium.[1] They create a slurry that can be heated uniformly, preventing hot spots. Ensure you are using a sufficient volume of this solvent.

    • Precise Temperature Monitoring: Use a calibrated temperature probe placed correctly within the reaction mass (not touching the reactor wall) to get an accurate reading of the internal temperature.

    • Controlled Heating Ramp: Do not heat the vessel too quickly. A gradual ramp-up to the target temperature allows the entire batch to heat more uniformly.

Troubleshooting_Cyclization Problem Low Yield / Tarry Product in Cyclization CheckTemp Is temperature uniform and below 265°C? Problem->CheckTemp CheckMixing Is agitation vigorous and creating a vortex? CheckTemp->CheckMixing Yes Sol_Temp Action: Calibrate probe. Use controlled heating ramp. Ensure sufficient heat transfer fluid. CheckTemp->Sol_Temp No CheckPurity Was the enamine intermediate of good quality? CheckMixing->CheckPurity Yes Sol_Mixing Action: Increase stirrer RPM. Evaluate impeller design for the vessel. CheckMixing->Sol_Mixing No Sol_Purity Action: Analyze intermediate. Consider purification before cyclization. CheckPurity->Sol_Purity No

Caption: Troubleshooting decision tree for Stage 1 cyclization.

Question: I'm having trouble converting the 4-hydroxyquinoline to the 4-chloro derivative in Stage 2. What should I check?

Answer: Incomplete conversion in this step is often related to reactant stoichiometry or reaction conditions.

  • Stoichiometry of POCl₃: Phosphorus oxychloride acts as both the chlorinating agent and the solvent. An insufficient amount will lead to incomplete conversion. A 2-3 fold molar excess is typically recommended to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction requires reflux to proceed efficiently. Ensure you are reaching the boiling point of POCl₃ (~106 °C) and maintaining it for a sufficient duration (2-4 hours is typical). Monitor progress via TLC or HPLC to confirm the disappearance of the starting material before proceeding with the quench.

  • Quenching and Work-up: The product, 4-chloro-2,6,8-trimethylquinoline, can be hydrolyzed back to the starting hydroxy compound if the work-up conditions are too harsh or prolonged, especially in acidic water. Ensure the quench on ice is performed efficiently and the mixture is neutralized promptly to isolate the chloro-derivative.

Question: My final amination step (Stage 3) is incomplete. How can I improve the yield?

Answer: The SNAr reaction is sensitive to temperature, catalysts, and the nature of the nucleophile.

  • Temperature Control: This reaction typically requires elevated temperatures (120-130 °C) to overcome the activation energy for the nucleophilic attack. Ensure your reactor can maintain this temperature consistently.

  • Leaving Group and Nucleophile: The chlorine at the 4-position is a good leaving group. Ammonium acetate serves as the source of ammonia, the nucleophile. The use of phenol as a solvent and acid catalyst is a classic method that facilitates this reaction.

  • Alternative Amination Conditions: If the ammonium acetate method provides low yields, consider alternative strategies for 4-aminoquinoline synthesis. Microwave-assisted synthesis using various amines in solvents like DMSO can significantly shorten reaction times and improve yields, though this may be challenging to scale.[3][4] Another approach is to use a stronger base to deprotonate the amine, increasing its nucleophilicity.[4]

Question: What are the most critical safety considerations when scaling up this synthesis?

Answer: Safety is paramount. The primary hazards are:

  • High-Temperature Cyclization: Operating at ~250 °C carries risks of thermal burns and requires robust engineering controls. Ensure the reactor is rated for such temperatures and pressures. Use a high-quality heat transfer fluid and have a clear emergency cooling plan.

  • Phosphorus Oxychloride (POCl₃): This substance is extremely corrosive and toxic. It reacts violently with water, releasing HCl gas. All transfers and reactions must be conducted in a closed system or a well-ventilated area with appropriate personal protective equipment (acid-resistant gloves, apron, face shield). The quenching step is highly exothermic and must be done with extreme care and slow addition.

  • Exothermic Reactions: The quenching of POCl₃ and the neutralization of acidic solutions with strong bases are highly exothermic.[6] These additions must be performed slowly, with efficient cooling and agitation, to maintain control of the internal temperature and prevent a runaway reaction.

Section 4: Data & Analytical Summary

Table 1: Key Process Parameters for Scale-Up
StageParameterTypical RangeRationale & Scale-Up Consideration
1: Condensation Temperature110-120 °C (Toluene Reflux)Ensure efficient water removal. Scale-up requires a larger condenser and appropriately sized Dean-Stark trap.
1: Cyclization Temperature250-260 °CCritical Parameter. Overheating causes degradation. Requires uniform heating (jacketed reactor) and excellent agitation.[1][7]
Agitation SpeedVessel DependentMust be sufficient to ensure uniform heat distribution and prevent solids from settling.
2: Chlorination Temperature105-110 °C (POCl₃ Reflux)Essential for reaction rate. Ensure adequate condensing capacity to prevent loss of reagent.
Reagent Molar Ratio2-3 eq. POCl₃Drives reaction to completion. Excess must be quenched carefully.
3: Amination Temperature120-130 °CDrives the SNAr reaction. Requires a reactor capable of maintaining this temperature for extended periods.[3]
Table 2: Recommended Analytical Monitoring
StageIn-Process Control (IPC) MethodWhat to MonitorFinal Product Analysis
1: Condensation TLC (e.g., 3:1 Hexane:EtOAc)Disappearance of 2,4,6-trimethylaniline spot.N/A (Intermediate)
1: Cyclization HPLC or TLCDisappearance of β-aminoacrylate intermediate.¹H NMR, LC-MS to confirm structure and purity.
2: Chlorination HPLC or TLCDisappearance of 4-hydroxyquinoline starting material.¹H NMR, LC-MS to confirm structure and purity.
3: Amination HPLC or TLCDisappearance of 4-chloroquinoline starting material.¹H NMR, ¹³C NMR, LC-MS, Elemental Analysis to confirm identity, purity, and structure.

References

  • BenchChem Technical Support. Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. BenchChem.
  • Google Patents. Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.
  • SynArchive. Conrad-Limpach Synthesis.
  • BenchChem Application Notes. Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem.
  • BenchChem Technical Guide. An In-Depth Technical Guide to 2,4,6-Trimethylquinoline. BenchChem.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central (PMC).
  • BenchChem Technical Support Center. Scale-Up Synthesis of Quinoline Derivatives. BenchChem.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • Delgado, F. et al. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central (PMC).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC).
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

Sources

Technical Support Center: Refining Analytical Methods for the Detection of 2,6,8-Trimethylquinolin-4-amine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of 2,6,8-Trimethylquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the unique challenges associated with the analysis of this compound in complex matrices. Here, we move beyond simple protocols to explain the reasoning behind methodological choices, ensuring robust and reliable results.

Introduction: The Analytical Challenge of this compound

This compound is a substituted quinoline, a class of compounds with significant interest in pharmaceutical and materials science.[1] Its analytical determination, however, is often complicated by its basic nature, potential for co-elution with structurally similar compounds, and susceptibility to matrix effects, especially in biological and environmental samples. This guide provides a structured approach to method development and troubleshooting to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the detection of this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices.[4]

Q2: What are the key chemical properties of this compound to consider during method development?

A2: this compound is a basic compound due to the presence of the amine group. Its molecular formula is C12H14N2.[5] This basicity influences its retention behavior in reversed-phase HPLC and its ionization efficiency in mass spectrometry. The trimethyl-substituted quinoline core contributes to its hydrophobicity.

Q3: Why is sample preparation so critical for the analysis of this compound?

A3: Complex matrices, such as plasma, urine, or tissue homogenates, contain numerous endogenous components that can interfere with the analysis.[6][7] Proper sample preparation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is essential to remove these interferences, prevent ion suppression or enhancement in LC-MS/MS, and concentrate the analyte to improve detection limits.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Chromatography Issues

Q: My HPLC peak for this compound is tailing. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is often caused by strong interactions between the basic amine group and acidic residual silanols on the silica-based stationary phase.

  • Explanation of Causality: The positively charged amine group (at acidic to neutral pH) can interact with negatively charged, deprotonated silanol groups on the column packing material through a secondary, ionic interaction. This leads to a mixed-mode retention mechanism, causing some molecules to be retained longer and resulting in a tailing peak.

  • Solutions:

    • Mobile Phase Modification:

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate the active sites on the stationary phase.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.

      • Adjust pH: Operate at a higher mobile phase pH (e.g., pH > 8) to neutralize the silanol groups. However, ensure your column is stable at high pH.

    • Column Selection:

      • Use an End-Capped Column: Modern, high-purity silica columns with extensive end-capping minimize the number of accessible silanol groups.

      • Consider a PFP or Naphthylpropyl Column: Pentafluorophenyl (PFP) or naphthylpropyl stationary phases can offer alternative selectivities for aromatic compounds and may exhibit reduced tailing for basic analytes compared to standard C18 columns.[9]

Q: I am observing poor retention of this compound on my C18 column. What should I do?

A: Poor retention of this moderately polar compound can occur if the mobile phase is too strong (i.e., has a high percentage of organic solvent).

  • Solutions:

    • Decrease Organic Solvent Content: Reduce the initial percentage of acetonitrile or methanol in your mobile phase gradient.

    • Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography and will generally provide more retention for polar compounds.

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of the amine group to ensure it is in its protonated, more polar form, which can sometimes increase retention on certain stationary phases, though this can also decrease retention on standard C18. Experimentation with pH is key.

Mass Spectrometry Issues

Q: I am experiencing low sensitivity and signal suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A: Low sensitivity and ion suppression are common matrix effects in LC-MS/MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[6][10][11]

  • Explanation of Causality: Co-eluting matrix components can compete with the analyte for ionization, alter the droplet surface tension in the electrospray ionization (ESI) source, or change the efficiency of droplet desolvation, all of which can lead to a suppressed signal.

  • Solutions:

    • Improve Sample Preparation:

      • Optimize SPE: Use a strong cation exchange (SCX) SPE sorbent to selectively retain the basic this compound while washing away neutral and acidic interferences.

      • Refine LLE: Adjust the pH of the aqueous phase to be at least 2 units above the pKa of the analyte to ensure it is in its neutral form for efficient extraction into an organic solvent.[8]

    • Chromatographic Separation:

      • Improve Resolution: Modify your HPLC gradient to better separate the analyte from the region where most matrix components elute (often early in the run).

      • Use a Diverter Valve: Program a diverter valve to send the early, unretained portion of the eluent (containing salts and other highly polar matrix components) to waste instead of the mass spectrometer.

    • Dilution: A simple yet effective strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it also dilutes the analyte, so a balance must be found.[10]

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[7] If a SIL standard is unavailable, a structurally similar analog can be used.

Q: What are the optimal ESI conditions for this compound?

A: As a basic compound, this compound ionizes most effectively in positive ion mode ESI.

  • Recommended Starting Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mobile Phase Additive: Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. This will ensure the amine group is protonated, facilitating ionization.

    • Parameter Optimization: Optimize the capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gas) to achieve the maximum signal for your specific instrument. For some primary aromatic amines, a lower ion spray voltage (e.g., 1200 V) has been shown to improve sensitivity.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point and should be optimized for your specific application.

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: HPLC-MS/MS Method Parameters

These are suggested starting parameters that will likely require further optimization.

ParameterRecommended Setting
HPLC System Standard UHPLC/HPLC System
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusing a standard solution of this compound

Visualizations

Workflow for Method Development and Troubleshooting

Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshoot Troubleshooting Prep_Start Start with Complex Matrix SPE Solid-Phase Extraction (SPE) Prep_Start->SPE Recommended LLE Liquid-Liquid Extraction (LLE) Prep_Start->LLE Prep_End Clean Extract SPE->Prep_End LLE->Prep_End Analysis_Start Inject Extract Prep_End->Analysis_Start HPLC HPLC Separation Analysis_Start->HPLC MS MS/MS Detection HPLC->MS Analysis_End Acquire Data MS->Analysis_End Data_Review Review Data Analysis_End->Data_Review Peak_Tailing Peak Tailing? Data_Review->Peak_Tailing Low_Sensitivity Low Sensitivity? Peak_Tailing->Low_Sensitivity No Fix_Tailing Adjust Mobile Phase/Column Peak_Tailing->Fix_Tailing Yes Fix_Sensitivity Optimize SPE/LC Gradient Low_Sensitivity->Fix_Sensitivity Yes Good_Data Good Data Low_Sensitivity->Good_Data No Fix_Tailing->Analysis_Start Fix_Sensitivity->Prep_Start Matrix_Effects_Decision_Tree start Matrix Effects Observed (Ion Suppression/Enhancement) q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 ans1_yes Use SIL-IS for Quantitation q1->ans1_yes Yes ans1_no Proceed to Optimization q1->ans1_no No q2 Can the sample extract be diluted further? ans1_no->q2 ans2_yes Dilute Sample & Re-analyze q2->ans2_yes Yes ans2_no Improve Clean-up q2->ans2_no No end_good Matrix Effects Minimized ans2_yes->end_good q4 Optimize Sample Preparation (e.g., SPE, LLE) ans2_no->q4 q3 Optimize Chromatographic Separation q3->end_good q4->q3

Caption: Decision tree for addressing matrix effects in LC-MS/MS.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. Retrieved from [Link]

  • Skipper, P. L., & Tannenbaum, S. R. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. [Link]

  • Pauter, K., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478586. [Link]

  • Pauter, K., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • Marazuela, M. D., & Gallardo, E. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Retrieved from [Link]

  • Li, W., Li, X., Liu, S., & Zhang, J. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 944, 117–124. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Rahman, M., & Abd El-Aty, A. M. (2016). Matrix Effects and Application of Matrix Effect Factor. Journal of Chromatographic Science, 54(9), 1545–1551. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]

  • ResearchGate. (n.d.). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Retrieved from [Link]

  • Schmidt, L., et al. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Analytical and bioanalytical chemistry, 407(18), 5365–5375. [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Mass spectrometry reviews, 30(3), 491–504. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • PubMed. (2023). Quinoline Bridging Hyperconjugated Covalent Organic Framework as Solid-Phase Microextraction Coating for Ultrasensitive Determination of Phthalate Esters in Water Samples. Journal of agricultural and food chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,4,8-Trimethylquinoline. Retrieved from [Link]

  • MDPI. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Retrieved from [Link]

  • PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Foods. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Bioactive Landscape of Quinoline Derivatives: A Comparative Guide to 2,6,8-Trimethylquinolin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its versatile nature allows for extensive chemical modifications, leading to a diverse library of derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide provides a comparative analysis of the potential biological activity of 2,6,8-Trimethylquinolin-4-amine against other well-characterized quinoline derivatives, offering insights into its structure-activity relationships and a roadmap for its experimental evaluation. While direct experimental data for this compound is not extensively available in current literature, we can extrapolate its potential bioactivity based on established principles of quinoline pharmacology.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, has proven to be a "privileged structure" in drug design. Its derivatives have been successfully developed into drugs for a wide range of diseases.[1][7] The planar nature of the quinoline ring allows it to intercalate with DNA, a mechanism exploited by several anticancer agents.[1][8] Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with various biological targets. The diverse biological activities of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring system.[4][9][10]

A Comparative Look at Biological Activity

This guide will focus on three key areas of biological activity where quinoline derivatives have shown significant promise: anticancer, antimicrobial, and anti-inflammatory effects. We will compare the potential activity of this compound with other quinoline derivatives that have been experimentally validated.

Anticancer Activity: A Battle on Multiple Fronts

Quinoline derivatives exert their anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[3][8][11][12]

This compound: A Hypothesis-Driven Perspective

The structure of this compound suggests several features that could contribute to anticancer activity. The 4-amino group is a common feature in many bioactive quinoline derivatives and can enhance antiproliferative effects.[9] The methyl groups at positions 2, 6, and 8 can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with intracellular targets.

Comparative Quinoline Derivatives:

To understand the potential of this compound, it is useful to compare it with other quinoline derivatives with known anticancer activity.

  • Chloroquine (a 4-aminoquinoline): A well-known antimalarial drug that has been repurposed for its anticancer properties. Its mechanism of action involves the inhibition of autophagy, a cellular process that cancer cells often use to survive. The 7-chloro substituent is crucial for its activity.[13]

  • Bosutinib (a 2,4-disubstituted quinoline): A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[8] It targets the Src-Abl fusion protein, which is constitutively active in this type of cancer.[8]

  • Quinoline-Chalcone Hybrids: These compounds have shown potent anticancer activity by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[11]

Data Presentation: Comparative Anticancer Activity of Quinoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of Action
4-AminoquinolineChloroquineVariousVariesAutophagy Inhibition
2,4-Disubstituted QuinolineBosutinibK-562 (CML)~0.001Src-Abl Kinase Inhibition[8]
Quinoline-Chalcone HybridCompound 12eMGC-803 (Gastric)1.38G2/M Phase Arrest, Apoptosis
Hypothesized This compound To be determined To be determined To be determined

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a novel quinoline derivative like this compound.

Caption: Workflow for anticancer drug screening.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobials and continue to be a promising source of new drug candidates.[5][14] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5]

This compound: Potential as an Antimicrobial Agent

The structural features of this compound, particularly the quinoline core and the 4-amino group, are present in many antibacterial quinolones. The trimethyl substitution pattern could influence its spectrum of activity and potency against different bacterial and fungal strains.

Comparative Quinoline Derivatives:

  • Ciprofloxacin (a fluoroquinolone): A broad-spectrum antibiotic that is widely used to treat a variety of bacterial infections.

  • 8-Hydroxyquinoline: Known for its antifungal and antibacterial properties, it is believed to act by chelating metal ions that are essential for microbial growth.[15][16]

  • Novel Quinoline Derivatives: Recent studies have reported the synthesis of novel quinoline derivatives with potent activity against multidrug-resistant strains like MRSA.[17][18]

Data Presentation: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)
FluoroquinoloneCiprofloxacinE. coli0.008 - 0.12
8-Hydroxyquinoline8-HydroxyquinolineS. aureus~10
Novel Quinoline DerivativeCompound 8Vancomycin-resistant E. faecium4[5]
Hypothesized This compound To be determined To be determined

Experimental Workflow for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial activity of a compound.[19][20]

Caption: Workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.[4][21][22]

This compound: A Potential Anti-inflammatory Candidate

The anti-inflammatory potential of this compound would depend on its ability to modulate inflammatory pathways. The substitution pattern could influence its interaction with targets such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[4][10]

Comparative Quinoline Derivatives:

  • Quinoline-3-carboxylic acids: These derivatives have shown appreciable anti-inflammatory activities in lipopolysaccharide (LPS)-induced inflammation models.[22]

  • Quinoline derivatives bearing azetidinone scaffolds: Certain compounds in this class have exhibited significant anti-inflammatory and analgesic activity.[21]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.[23][24][25][26][27][28]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23][25][27] The amount of formazan produced is directly proportional to the number of viable cells.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[29]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24][25]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[23][24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[29]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method for determining the MIC of an antimicrobial agent against a specific microorganism.[19][20][30]

Principle: The assay involves exposing a standardized inoculum of the microorganism to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[19][20]

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism being tested.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, its structural features suggest it holds potential as an anticancer, antimicrobial, or anti-inflammatory agent. This guide provides a framework for the systematic evaluation of this compound, drawing on the extensive body of research on other quinoline derivatives. By employing the described experimental protocols, researchers can elucidate the bioactivity profile of this compound and contribute to the ever-expanding field of quinoline-based drug discovery. Further studies should focus on synthesizing and testing this compound against a panel of cancer cell lines and microbial strains, followed by in-depth mechanistic investigations to identify its molecular targets.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. (URL: )
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: )
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: [Link])

  • MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (URL: [Link])

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (URL: [Link])

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: [Link])

  • Antibiotic sensitivity testing - Wikipedia. (URL: [Link])

  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (URL: [Link])

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (URL: [Link])

  • Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid. (URL: [Link])

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed. (URL: [Link])

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (URL: [Link])

  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])

  • A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer - JoVE. (URL: [Link])

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (URL: [Link])

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of novel 2-phenylquinazoline-4-amine derivatives: identification of 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one as a highly potent inducer of NAD(P)H quinone oxidoreductase 1 - PubMed. (URL: [Link])

Sources

A Comparative Guide to the Mechanistic Validation of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the elucidation and validation of the mechanism of action (MoA) for 2,6,8-Trimethylquinolin-4-amine, a novel small molecule with therapeutic potential. Given the compound's structural foundation as a quinoline derivative—a privileged scaffold in medicinal chemistry known for kinase inhibition—we hypothesize a primary MoA involving the disruption of cellular signaling through protein kinase modulation.[1]

This document is structured not as a rigid protocol, but as a logical, field-proven workflow. We will navigate from broad, unbiased target identification to specific, multi-faceted validation of target engagement and downstream cellular consequences. Each experimental choice is rationalized to build a self-validating narrative, providing researchers with a robust strategy to characterize novel chemical entities.

Part 1: Unbiased Target Identification - From Hypothesis to High-Confidence Hits

The initial challenge with a novel compound is to identify its primary biological target(s) without bias. While in silico docking can provide preliminary hypotheses, an empirical approach is essential for definitive target identification.[2][3] We will employ broad-spectrum biochemical screening to survey a wide array of potential targets.

Kinome Profiling: Casting a Wide Net

The most direct method to test our hypothesis is to screen this compound against a large panel of purified protein kinases. Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[4] Kinome profiling services offer an efficient way to assess the compound's selectivity and identify its most potent targets across the human kinome.[5][6]

Experimental Rationale: This initial screen serves two purposes: (1) it validates or refutes our primary hypothesis that the compound is a kinase inhibitor, and (2) it identifies the specific kinase or kinase families with the highest binding affinity or inhibitory activity. This data is crucial for focusing subsequent validation efforts.

Workflow: Kinome-Wide Inhibitor Profiling

cluster_0 Phase 1: Target Discovery Compound This compound (10 µM Stock in DMSO) KinasePanel Broad Kinase Panel (>300 Kinases) Compound->KinasePanel Single concentration screening Screening High-Throughput Screen (e.g., Radiometric Assay) KinasePanel->Screening Data Data Analysis: Calculate % Inhibition Screening->Data Hits Identify Primary Hits (e.g., >90% Inhibition) Data->Hits

Caption: Workflow for initial kinome-wide screening.

Let us assume the kinome profiling reveals potent inhibition of a specific set of kinases. For this guide, we will proceed with a hypothetical primary target: Receptor Tyrosine Kinase (RTK) 'X' .

Part 2: Validating Target Engagement in a Cellular Milieu

A compound that inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can all prevent a compound from reaching its target.[7] Therefore, the next critical step is to confirm target engagement in an intact cellular system.

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Target Engagement

CETSA is a powerful biophysical method that directly measures the interaction between a drug and its protein target in cells and tissues.[8] The principle is based on ligand-induced thermal stabilization: when a small molecule binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[7][9] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[10][11]

Experimental Rationale: CETSA provides direct evidence of target binding in a physiological context, bridging the gap between biochemical activity and cellular effects. A positive CETSA result significantly increases confidence that the identified kinase 'X' is a genuine intracellular target of this compound.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture a relevant cell line known to express RTK 'X' (e.g., a cancer cell line where RTK 'X' is overexpressed) to ~80% confluency.

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 2 hours.

  • Heat Challenge: Harvest and lyse the cells. Aliquot the lysates and heat them to a predetermined optimal temperature (T_opt) for 3 minutes. T_opt is the temperature at which approximately 50% of RTK 'X' denatures in the vehicle-treated sample. This is determined in a preliminary experiment with a full temperature gradient.

  • Separation of Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stable protein fraction) and quantify the amount of RTK 'X' using a standard Western blot protocol.[12]

Data Presentation: Comparative Target Engagement

To provide context, we compare the performance of our compound with a known, well-characterized inhibitor of RTK 'X' ("Alternative Inhibitor A").

CompoundTargetCell LineThermal Shift (ΔTm)ITDR EC50 (µM)
This compoundRTK 'X'Cell Line A+4.2 °C1.5
Alternative Inhibitor ARTK 'X'Cell Line A+5.5 °C0.8
Vehicle (DMSO)RTK 'X'Cell Line A0 °CN/A

Part 3: Quantifying Potency and Elucidating Downstream Signaling

Having confirmed that this compound binds to RTK 'X' in cells, we must now quantify its inhibitory potency and verify that this binding event translates into a functional disruption of the kinase's signaling pathway.

In Vitro Kinase Assay: Determining IC50

An in vitro kinase assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified RTK 'X'.[13] This allows for the determination of the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[14] Various formats can be used, including radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate, or fluorescence/luminescence-based assays that measure ADP production.[15][16]

Experimental Rationale: The IC50 value is a critical metric for ranking compound potency. Comparing the biochemical IC50 with the cellular engagement EC50 from CETSA can provide insights into the compound's cell permeability and potential for intracellular accumulation.

Western Blot Analysis: Probing the Pathway

The definitive functional validation is to demonstrate that target engagement leads to the inhibition of the downstream signaling pathway. Since RTK 'X' is a kinase, its primary function is to phosphorylate specific substrate proteins. We can measure the phosphorylation status of a known downstream substrate of RTK 'X' (e.g., p-Substrate Y) using Western blotting.[17]

Experimental Rationale: A dose-dependent decrease in the phosphorylation of Substrate Y following treatment with this compound provides the final, crucial link between target binding and a functional cellular outcome. This confirms the compound's MoA as an inhibitor of the RTK 'X' signaling cascade.

cluster_pathway Hypothetical Signaling Pathway RTK_X RTK 'X' (Kinase) pSubstrate_Y p-Substrate Y (Active) RTK_X->pSubstrate_Y Phosphorylation ADP ADP RTK_X->ADP Substrate_Y Substrate Y (Inactive) Response Cellular Response (e.g., Proliferation) pSubstrate_Y->Response ATP ATP ATP->RTK_X Compound This compound Compound->RTK_X Inhibition

Caption: Inhibition of RTK 'X' signaling pathway.

Detailed Protocol: Western Blot for Downstream Signaling

  • Treatment: Seed cells and treat with increasing concentrations of this compound, Alternative Inhibitor A, and a vehicle control for a specified time (e.g., 4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Substrate Y, total Substrate Y, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Comparative Functional Activity

CompoundBiochemical IC50 (nM) vs. RTK 'X'Cellular p-Substrate Y IC50 (µM)
This compound852.1
Alternative Inhibitor A301.1

Conclusion

This guide outlines a systematic, multi-tiered approach to validate the mechanism of action of a novel compound, this compound. By progressing from a broad kinome screen to specific validation of in-cell target engagement with CETSA and confirming the functional consequences on downstream signaling via Western blot, we can build a high-confidence profile of the compound's MoA.

The comparative data generated against a known alternative inhibitor provides essential context for its potency and cellular efficacy. This rigorous, evidence-based workflow ensures scientific integrity and provides the foundational data necessary for further preclinical and clinical development.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Eurofins DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1479. Humana Press, New York, NY. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]

  • Technology Networks. (2023). Western Blot Procedures, Analysis and Purpose. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Al-Mokadem, A. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. [Link]

  • Kalinina, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. International Journal of Molecular Sciences. [Link]

  • Papakyriakou, A., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Pérez-De La Cruz, V., et al. (2012). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. International Journal of Tryptophan Research. [Link]

  • Medina-Franco, J. L., et al. (2013). Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission. British Journal of Pharmacology. [Link]

  • Rossi, D., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44630515, 4,6,8-Trimethylquinoline. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Profiling the Selectivity of 2,6,8-Trimethylquinolin-4-amine: A Comparative Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Quinoline derivatives have demonstrated a vast range of biological activities, including anti-cancer, antimicrobial, and neuroprotective effects, often by interacting with targets such as protein kinases, G-protein coupled receptors (GPCRs), and DNA.[1][3][4][5]

This guide focuses on a specific novel derivative, 2,6,8-Trimethylquinolin-4-amine . While its primary target is under investigation, a critical step in its preclinical development is to understand its selectivity profile. Off-target interactions can lead to unforeseen side effects or reveal new therapeutic opportunities.[6] Therefore, a systematic cross-reactivity study is not merely a regulatory requirement but a fundamental component of robust drug discovery.

This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to design and execute a thorough cross-reactivity analysis of this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Chapter 1: The Strategic Framework for Cross-Reactivity Profiling

The Rationale for a Tiered Approach

A compound's journey from discovery to clinic is predicated on a well-defined therapeutic window—maximizing on-target efficacy while minimizing off-target toxicity. Cross-reactivity studies are the primary means of defining this window. A tiered approach is the most resource-effective strategy. We begin with broad, high-throughput binding assays to identify potential interactions across the "receptorome" and then progress to more complex, lower-throughput functional assays for the most significant "hits."[6][7] This ensures that we focus our efforts on biologically relevant off-target activities.

Justifying the Target Panel Selection

The selection of a receptor panel for screening should be guided by the known pharmacology of the compound's structural class. Given that this compound is a quinoline derivative, our panel must include receptors from families where this scaffold has previously shown activity.[1]

  • Protein Kinases: Many quinoline-based compounds function as kinase inhibitors.[5] A broad kinase panel (e.g., Eurofins Discovery's KinaseProfiler™) is essential.

  • GPCRs: As the target of an estimated 50% of marketed drugs, a comprehensive GPCR panel is mandatory.[7] Substituted quinolines have shown affinity for various GPCRs, including serotonin and dopamine receptors.[8][9]

  • Ion Channels: While less common, interactions with ion channels can have significant safety implications (e.g., hERG).

  • Nuclear Receptors: These receptors are another important class of drug targets where promiscuity can be a concern.[10]

The following diagram outlines the logical workflow for our proposed cross-reactivity study.

G cluster_0 Phase 1: Primary Screening (Binding Affinity) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Activity Assessment start Test Compound: This compound panel Broad Receptor Panel Screening (>100 targets: Kinases, GPCRs, etc.) @ a high concentration (e.g., 10 µM) start->panel Initiate Study primary_analysis Data Analysis: Calculate Percent Inhibition panel->primary_analysis dose_response Dose-Response Assays for 'Hits' (e.g., 8-point concentration curve) primary_analysis->dose_response Hits with >50% inhibition proceed to Phase 2 secondary_analysis Data Analysis: Determine IC₅₀ / Kᵢ values dose_response->secondary_analysis functional_assays Cell-Based Functional Assays (e.g., Calcium Flux, Reporter Gene, Phosphorylation) secondary_analysis->functional_assays Confirmed hits with high potency (e.g., Kᵢ < 1 µM) proceed to Phase 3 final_analysis Data Analysis: Determine EC₅₀ / IC₅₀ & Mode of Action (Agonist, Antagonist, Inverse Agonist) end Final Report: Comparative Selectivity Guide final_analysis->end Generate Selectivity Profile

Caption: Tiered workflow for cross-reactivity profiling.

Chapter 2: Primary Screening - Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their robustness and sensitivity.[11][12] They directly measure the competition between an unlabeled test compound (our quinoline) and a labeled "hot" ligand for a specific receptor.

Principle of the Competitive Binding Assay

A fixed concentration of a high-affinity radioligand and a preparation of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the test compound.[11] The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower radioactive signal.

G cluster_0 Low [Test Compound] cluster_1 High [Test Compound] R1 Receptor RL1 Radioligand R1->RL1 Binds Signal1 High Signal RL1->Signal1 R2 Receptor RL2 Radioligand R2->RL2 Blocked TC Test Compound (this compound) R2->TC Competes & Binds Signal2 Low Signal TC->Signal2

Caption: Principle of a competitive radioligand binding assay.

Detailed Protocol: Radioligand Filtration Binding Assay

This protocol is adapted from standard industry practices.[11][13]

A. Reagents and Materials

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: Specific to the receptor of interest (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptor), diluted in Assay Buffer to a final concentration equal to its Kₑ.

  • Receptor Preparation: Frozen cell membranes or tissue homogenates expressing the target receptor.

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO, then serially diluted.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Total Binding (TB) Control: Vehicle (DMSO) only.

  • Filter Plates: 96-well glass fiber plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable cocktail for detecting the radioisotope.

  • Plate Reader: MicroBeta counter or similar scintillation counter.

B. Step-by-Step Methodology

  • Thaw and Prepare Membranes: On the day of the assay, thaw the receptor membrane preparation on ice. Resuspend the pellet in ice-cold Assay Buffer to a pre-optimized protein concentration (e.g., 10-50 µg protein per well).[13] Keep on ice.

  • Prepare Assay Plate: In a 96-well assay plate, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 50 µL of test compound dilutions, NSB control, or TB control (vehicle).

    • 50 µL of diluted radioligand.

    • 100 µL of diluted membrane preparation to initiate the reaction. The final volume is 250 µL.[13]

  • Incubation: Seal the plate and incubate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[13]

  • Filtration: Stop the reaction by rapid vacuum filtration onto the pre-soaked GF/C filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (passes through).[11]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C.[13] Add scintillation cocktail to each well, seal, and count the radioactivity in a MicroBeta counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (TB) - Non-Specific Binding (NSB).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Specific Binding with Compound) / (Specific Binding with Vehicle)]).

  • Determine IC₅₀: For dose-response curves, plot % Inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Chapter 3: Orthogonal Screening - TR-FRET Assays

To ensure the primary hits are not artifacts of a single technology, an orthogonal assay is crucial. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, offer a non-radioactive, homogenous alternative.[10][14] They are particularly powerful for screening protein kinases.

Principle of the LanthaScreen™ TR-FRET Kinase Assay

This assay measures the phosphorylation of a fluorescein-labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection.[15] When the substrate is phosphorylated, the antibody binds, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high TR-FRET signal.[10][16] An inhibitor like our quinoline compound will prevent phosphorylation, leading to a low TR-FRET signal.

Detailed Protocol: TR-FRET Kinase Inhibition Assay

This protocol is based on the LanthaScreen™ technology platform.[14][15]

A. Reagents and Materials

  • Kinase Buffer: Specific to the kinase being tested.

  • Kinase: The target kinase enzyme.

  • Substrate: Fluorescein-labeled peptide or protein substrate.

  • ATP: At a concentration equal to its Kₘ for the kinase.

  • Test Compound: this compound, serially diluted.

  • Detection Solution: Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.[15]

  • Assay Plates: Low-volume, 384-well plates (e.g., Corning 3710).

  • Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and dual emission reading at ~490 nm (terbium) and ~520 nm (fluorescein).[14]

B. Step-by-Step Methodology

  • Prepare Compound Plate: Add 2 µL of serially diluted this compound or controls to the assay plate.

  • Add Kinase/Substrate Mix: Prepare a 2X solution of kinase and fluorescein-labeled substrate in kinase buffer. Add 4 µL to each well.

  • Initiate Reaction: Prepare a 2X solution of ATP in kinase buffer. Add 4 µL to each well to start the kinase reaction. The total volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-90 minutes).[15]

  • Stop and Detect: Add 10 µL of the detection solution (containing the terbium-labeled antibody and EDTA) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.[15]

  • Read Plate: Read the plate in a TR-FRET-enabled reader, collecting emissions at 520 nm and 495 nm after a 100 µs delay.

C. Data Analysis

  • Calculate TR-FRET Ratio: Emission Ratio = (Signal at 520 nm) / (Signal at 495 nm).

  • Calculate Percent Inhibition based on high (no inhibitor) and low (no kinase) controls.

  • Determine IC₅₀: Plot % Inhibition against the log concentration of the inhibitor and fit with a non-linear regression model.

Chapter 4: Functional Validation - Cell-Based Assays

A binding event does not always translate to a functional outcome. Therefore, any high-potency hits from primary screening must be evaluated in a functional context.[17] Cell-based assays provide this crucial information, determining whether the compound acts as an agonist, antagonist, or inverse agonist in a physiologically relevant environment.[18][19]

Choosing the Right Functional Assay

The choice of assay depends on the receptor's signaling pathway:

  • GPCRs (Gq-coupled): Calcium flux assays.

  • GPCRs (Gs/Gi-coupled): cAMP accumulation assays.

  • Receptor Tyrosine Kinases: Phosphorylation assays (e.g., Western Blot, ELISA, or cellular TR-FRET).

  • Transcription Factors/Nuclear Receptors: Reporter gene assays.[17]

Detailed Protocol: Antagonist-Mode Calcium Flux Assay (for a Gq-coupled GPCR)

A. Reagents and Materials

  • Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12).

  • Calcium Indicator Dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: A known agonist for the target receptor, to be used at its EC₈₀ concentration.

  • Test Compound: this compound.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well plates.

  • Plate Reader: FLIPR (Fluorescent Imaging Plate Reader) or equivalent with liquid handling capabilities.

B. Step-by-Step Methodology

  • Cell Plating: Seed the cells into the assay plates 24-48 hours prior to the assay and grow to near confluence.[13]

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye dissolved in Assay Buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition: Place the plate into the FLIPR instrument. Add varying concentrations of this compound (or vehicle control) and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Agonist Challenge: Add the known agonist (at its EC₈₀ concentration) to all wells and immediately begin reading fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the transient calcium release.

C. Data Analysis

  • Quantify Response: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.

  • Calculate Percent Inhibition: Determine the inhibitory effect of the test compound relative to the response of the agonist alone.

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value, representing its potency as an antagonist.

Chapter 5: Data Synthesis and Comparative Analysis

The ultimate goal is to generate a clear, comparative view of the compound's selectivity. All quantitative data should be summarized in a structured table.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target ClassReceptor/EnzymePrimary Screen (% Inhibition @ 10 µM)Binding Affinity (Kᵢ, nM)Functional Assay (IC₅₀/EC₅₀, nM)Functional Mode
Primary Target Kinase X 98%15 25 (IC₅₀) Inhibitor
GPCRs 5-HT₂ₐ85%120155 (IC₅₀)Antagonist
D₂62%850980 (IC₅₀)Weak Antagonist
M₁<10%>10,000>10,000N/A
β₂<10%>10,000>10,000N/A
Kinases VEGFR275%450510 (IC₅₀)Inhibitor
EGFR25%>5,000>10,000N/A
Src15%>10,000>10,000N/A
Ion Channels hERG<5%>10,000>10,000N/A

This table is for illustrative purposes only.

Interpreting the Results

  • Potency & Selectivity: The compound is a potent inhibitor of its primary target, Kinase X (Kᵢ = 15 nM).

  • Off-Target Liabilities: It demonstrates significant off-target activity at the 5-HT₂ₐ receptor (Kᵢ = 120 nM), acting as an antagonist. The selectivity window is 8-fold (120 nM / 15 nM). This interaction would need to be carefully considered for its potential clinical implications.

  • Weaker Interactions: The compound has weaker interactions with the D₂ dopamine receptor and VEGFR2 kinase. These are less likely to be clinically relevant unless high doses are required for efficacy.

  • Clean Profile: The compound shows no significant activity against the M₁, β₂, EGFR, Src, or hERG channels at concentrations up to 10 µM, which is a positive safety indicator.

Conclusion

This guide provides a robust, multi-tiered strategy for evaluating the cross-reactivity of this compound. By integrating high-throughput binding assays with orthogonal and functional validation methods, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions in the drug development process, mitigating risks of toxicity, and potentially uncovering new therapeutic applications. The principles and protocols outlined herein are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both reliable and actionable.

References

A consolidated list of all sources cited within this guide.

  • Carrigan, C. N., et al. (1999). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Bioorganic & Medicinal Chemistry Letters, 9(18), 2607-2612. [Link unavailable]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Held, P. (n.d.). LanthaScreen™ TR-FRET Assay From Invitrogen On Synergy 4. BioProcess Online.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET ER Beta Competitive Binding Assay.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions.
  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.
  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • Campillo, N. E., et al. (2005). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 15(1), 161-164.
  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Liu, Y., et al. (2012). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 17(7), 8092-8102.
  • Kumar, A., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society, 84(1), 1-13.
  • Ullah, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5364.
  • Gopaul, K., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631-646.
  • Al-Hiari, Y. M., et al. (2008). Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 51(24), 7806-7819.
  • Sharma, R., et al. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ChemistrySelect.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Mhaske, G. S., et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews, 18(2), 131-142.
  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
  • Creative Biolabs. (n.d.). Cell based Bioassay.
  • Aalberse, R. C. (2007). Assessment of allergen cross-reactivity. Clinical and Molecular Allergy, 5, 2.
  • Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496.
  • Strachan, R. T., et al. (2006). Screening the receptorome: an efficient approach for drug discovery and target validation. Drug Discovery Today, 11(15-16), 708-716.
  • Eurofins Discovery. (2024). About Us.
  • Oncolines B.V. (2024). Cell-Based Functional Assays.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action.
  • Kroeze, W. K., et al. (2003). Screening the receptorome. Drug Discovery Today, 8(23), 1069-1075.
  • Theisen, D. J., & Murphy, K. M. (2017). A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. Current Protocols in Immunology, 118, 14.33.1-14.33.25.
  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Byzova, N. A., et al. (2021).
  • SB Drug Discovery. (n.d.). NMDA Receptors Screening & Profiling Services.
  • BenchChem. (n.d.). Potential Research Areas for 4,6,8-Trimethyl-quinoline-2-thiol: A Technical Guide.
  • Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4975.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630515, 4,6,8-Trimethylquinoline.
  • Minin, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14357.
  • BenchChem. (n.d.). Physical and chemical properties of 4,6,8-Trimethyl-quinoline-2-thiol.

Sources

Lack of Specific Structure-Activity Relationship Studies on 2,6,8-Trimethylquinoline Analogs Hinders In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this absence of focused research presents both a challenge and an opportunity. The challenge lies in the inability to construct a detailed, data-driven comparative guide for this particular class of compounds. The opportunity, however, is the largely unexplored chemical space that the 2,6,8-trimethylquinoline scaffold represents for novel drug discovery.

The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates with anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. SAR studies are therefore crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

While general synthetic methodologies for producing substituted quinolines are well-established, including the Combes, Doebner-von Miller, and Friedländer syntheses, the application of these methods to create a library of 2,6,8-trimethylquinoline analogs for systematic biological evaluation has not been extensively documented.

The existing body of research on substituted quinolines provides some predictive insights. For instance, modifications at the 2-position of the quinoline ring have been shown to significantly influence anticancer activity. Similarly, substitutions on the benzene portion of the quinoline ring (positions 5, 6, 7, and 8) can modulate a compound's interaction with various biological targets and affect its metabolic stability.

However, without specific experimental data, any discussion on the SAR of 2,6,8-trimethylquinoline analogs would be largely speculative. A typical SAR study would involve the synthesis of a series of analogs with systematic variations at different positions of the 2,6,8-trimethylquinoline core and the subsequent evaluation of their biological activity, often quantified by metrics such as the half-maximal inhibitory concentration (IC50) against a specific enzyme or cell line. This data is essential for constructing meaningful comparisons and for the rational design of more potent and selective compounds.

The lack of such studies for the 2,6,8-trimethylquinoline scaffold means that key questions remain unanswered:

  • How do different substituents at other positions on the quinoline ring influence the biological activity of the 2,6,8-trimethylquinoline core?

  • What are the primary biological targets of this class of compounds?

  • Does the specific arrangement of the three methyl groups at the 2, 6, and 8 positions confer any unique pharmacological properties?

A Comparative Guide to the Synthetic Efficiency of Routes to 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The quest for efficient and scalable synthetic routes to novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, the 4-aminoquinoline scaffold holds a privileged position, forming the backbone of numerous therapeutic agents. This guide provides an in-depth, comparative analysis of the synthetic efficiency of various routes to a promising, yet synthetically challenging derivative: 2,6,8-Trimethylquinolin-4-amine .

This document moves beyond a simple recitation of protocols. It is designed to provide you, the practicing scientist, with the causal logic behind experimental choices, a critical evaluation of competing methodologies, and the detailed experimental data necessary to make informed decisions in your own research.

Introduction: The Significance of the this compound Scaffold

The this compound structure represents a significant variation on the classical 4-aminoquinoline pharmacophore. The introduction of methyl groups at the 2, 6, and 8 positions can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. These modifications may offer a pathway to overcoming drug resistance or enhancing potency and selectivity, making the development of efficient synthetic access to this specific scaffold a high-priority endeavor.

This guide will dissect and compare the most prominent synthetic strategies, providing a holistic view of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is not a trivial one-step process. The most viable approaches involve the initial construction of a substituted quinoline core, followed by functional group interconversions to install the crucial 4-amino group. Two primary strategies emerge as the most practical and will be the focus of our comparative analysis:

  • The Conrad-Limpach/Knorr Synthesis Pathway: This classical approach involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline intermediate. Subsequent chlorination and amination steps yield the final product.

  • The Gould-Jacobs Reaction Pathway: A versatile and widely adopted method, the Gould-Jacobs reaction utilizes the condensation of an aniline with an alkoxymethylenemalonate ester, also leading to a 4-hydroxyquinoline intermediate.[1][2]

While other named reactions for quinoline synthesis exist, such as the Combes, Friedländer, and Doebner-von Miller reactions, their application to this specific substitution pattern is less documented and often presents challenges in regioselectivity and starting material availability.[3][4][5][6][7]

Visualizing the Core Synthetic Pathways

To better understand the flow of these multi-step syntheses, the following diagrams illustrate the key transformations.

Conrad_Limpach_Knorr_Pathway Aniline 2,4-Dimethylaniline Intermediate1 β-Anilinocrotonate Intermediate Aniline->Intermediate1 Condensation Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Hydroxyquinoline 2,6,8-Trimethyl-4-hydroxyquinoline Intermediate1->Hydroxyquinoline Thermal Cyclization Chloroquinoline 4-Chloro-2,6,8-trimethylquinoline Hydroxyquinoline->Chloroquinoline Chlorination (POCl3) FinalProduct This compound Chloroquinoline->FinalProduct Amination (NH3)

Figure 1: The Conrad-Limpach/Knorr pathway to this compound.

Gould_Jacobs_Pathway Aniline 2,4-Dimethylaniline Intermediate2 Anilidomethylenemalonate Intermediate Aniline->Intermediate2 Condensation MalonicEster Diethyl Ethoxymethylenemalonate MalonicEster->Intermediate2 Hydroxyquinoline 4-Hydroxy-2,6,8-trimethyl-3-carboethoxyquinoline Intermediate2->Hydroxyquinoline Thermal Cyclization Decarboxylated 2,6,8-Trimethyl-4-hydroxyquinoline Hydroxyquinoline->Decarboxylated Saponification & Decarboxylation Chloroquinoline 4-Chloro-2,6,8-trimethylquinoline Decarboxylated->Chloroquinoline Chlorination (POCl3) FinalProduct This compound Chloroquinoline->FinalProduct Amination (NH3)

Figure 2: The Gould-Jacobs pathway to this compound.

Quantitative Data Summary

The following table provides a comparative overview of the key reaction parameters for the multi-step synthesis proceeding through the common 4-hydroxyquinoline intermediate. It is important to note that yields can vary based on the specific reaction conditions and scale.

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
1. Hydroxyquinoline Synthesis
Conrad-Limpach/Knorr2,4-Dimethylaniline, Ethyl AcetoacetateDowtherm250-2600.2585-90[6]
Gould-Jacobs2,4-Dimethylaniline, Diethyl EthoxymethylenemalonateDowtherm/Mineral Oil240-2500.5 - 1~80-90[5]
2. Chlorination 2,6,8-Trimethyl-4-hydroxyquinoline, POCl₃Neat or TolueneReflux2-4>90[8][9]
3. Amination 2,6,8-Trimethyl-4-chloroquinoline, NH₃ (in EtOH)Ethanol150-160 (sealed)12~70-80[10]

Detailed Experimental Protocols

To ensure the reproducibility and validation of the discussed routes, detailed step-by-step methodologies are provided below.

Route 1: Conrad-Limpach/Knorr Synthesis of 2,6,8-Trimethyl-4-hydroxyquinoline

This protocol is adapted from established procedures for the synthesis of 2-substituted 4-hydroxyquinolines.[6]

Step 1: Synthesis of Ethyl β-(2,4-dimethylanilino)crotonate

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2,4-dimethylaniline (1.0 eq), ethyl acetoacetate (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude ethyl β-(2,4-dimethylanilino)crotonate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2,6,8-Trimethyl-4-hydroxyquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a distillation condenser, heat a high-boiling solvent such as Dowtherm A or mineral oil to 250-260 °C.

  • Slowly add the crude ethyl β-(2,4-dimethylanilino)crotonate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the temperature for 15-30 minutes, during which ethanol will distill off.

  • Allow the reaction mixture to cool to below 100 °C and add petroleum ether or hexane to precipitate the product.

  • Collect the solid by filtration, wash with petroleum ether, and dry. The crude product can be purified by recrystallization from ethanol or aqueous ethanol to afford 2,6,8-trimethyl-4-hydroxyquinoline.

Subsequent Conversion to this compound

Step 3: Synthesis of 4-Chloro-2,6,8-trimethylquinoline

  • Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask, add 2,6,8-trimethyl-4-hydroxyquinoline (1.0 eq) and slowly add phosphorus oxychloride (3-5 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-2,6,8-trimethylquinoline, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

  • In a sealed pressure vessel, dissolve 4-chloro-2,6,8-trimethylquinoline (1.0 eq) in a saturated solution of ammonia in ethanol.

  • Heat the vessel to 150-160 °C and maintain this temperature for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with an organic solvent to remove any unreacted starting material.

  • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford this compound. Further purification can be achieved by recrystallization.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Cyclization Method: Both the Conrad-Limpach/Knorr and Gould-Jacobs syntheses are robust methods for forming the 4-hydroxyquinoline core. The Conrad-Limpach/Knorr reaction is often simpler in terms of starting materials (aniline and a β-ketoester).[1] The Gould-Jacobs reaction, while requiring a slightly more complex malonic ester derivative, can offer better control over regioselectivity in some cases.[1] For the synthesis of the target molecule, the symmetry of 2,4-dimethylaniline simplifies the regioselectivity concerns in the Conrad-Limpach/Knorr approach.

  • Thermal Cyclization Conditions: The high temperatures required for the cyclization step (typically >240 °C) are necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which involves the temporary disruption of the aniline's aromaticity.[11] The use of high-boiling, inert solvents like Dowtherm or mineral oil provides a stable medium for achieving these temperatures and often leads to higher yields compared to solvent-free conditions.[6]

  • Chlorination Reagent: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting 4-hydroxyquinolines to 4-chloroquinolines due to its high reactivity and the clean conversion.[8][9] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Amination Conditions: The nucleophilic aromatic substitution of the 4-chloro group with ammonia requires forcing conditions (high temperature and pressure) due to the deactivated nature of the quinoline ring towards nucleophilic attack.[10] The use of a sealed vessel is essential to maintain the concentration of ammonia and to reach the required reaction temperature.

Trustworthiness: A Self-Validating System

The synthetic sequence described is self-validating through the characterization of the intermediates at each stage. The formation of the 4-hydroxyquinoline intermediate can be confirmed by its characteristic spectroscopic data (e.g., high melting point, specific NMR signals). The successful chlorination is evident by the change in physical properties and the disappearance of the hydroxyl group signal in the IR and NMR spectra. Finally, the introduction of the amino group in the final product can be readily confirmed by spectroscopic methods and a significant change in the compound's basicity.

Conclusion: A Practical Guide to a Challenging Synthesis

The synthesis of this compound is a multi-step process that requires careful consideration of reaction conditions and intermediates. Both the Conrad-Limpach/Knorr and Gould-Jacobs pathways offer viable routes to the crucial 4-hydroxyquinoline intermediate. The subsequent chlorination and amination steps are well-established transformations in quinoline chemistry.

The choice between the initial cyclization methods will likely depend on the availability and cost of the starting materials. The Conrad-Limpach/Knorr approach, utilizing the readily available ethyl acetoacetate, may be more cost-effective for large-scale synthesis.

This guide has provided a comprehensive overview, complete with detailed protocols and the underlying scientific rationale, to empower researchers to efficiently synthesize this compound and to adapt these methods for the creation of other novel 4-aminoquinoline derivatives.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 17, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved January 17, 2026, from [Link]

  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 17, 2026, from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved January 17, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved January 17, 2026, from [Link]

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). One-pot chemoselective synthesis of 2,6,8-trisubstituted 4-aminoquinazoline derivatives 14 via threefold Suzuki coupling[12]. Retrieved January 17, 2026, from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 17, 2026, from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 8-hydroxyquinoline.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). On the chichibabin amination of quinoline and some nitroquinolines. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Figure 3 from POCl3 chlorination of 4-quinazolones. Retrieved January 17, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of Synthesized 2,6,8-Trimethylquinolin-4-amine using HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a therapeutic agent's safety and efficacy. The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of a drug product.[1][2][3] These unwanted chemicals can arise from various stages, including the synthetic route, degradation, or storage, and may include starting materials, by-products, intermediates, or reagents.[1] Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the thorough identification and quantification of impurities.[4]

This guide provides an in-depth, field-proven methodology for validating the purity of a synthesized batch of 2,6,8-Trimethylquinolin-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry. We will employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful and highly specific analytical technique ideal for separating and identifying non-volatile organic compounds.[2][3] Our approach is grounded in the principles of the ICH Q2(R2) guidelines for analytical procedure validation, ensuring the method is demonstrably "fit for its intended purpose."[5][6]

Part 1: The Analytical Strategy - Why HPLC-MS?

The choice of analytical technique is the first critical decision in any purity assessment. For this compound (C₁₂H₁₄N₂, MW: 186.25 g/mol ), HPLC-MS is the superior choice over alternatives like Gas Chromatography (GC-MS) for several reasons:

  • Analyte Characteristics: Quinoline derivatives are typically non-volatile and thermally labile. HPLC operates at or near ambient temperatures, preventing on-column degradation that can occur at the high temperatures required for GC.

  • Specificity and Sensitivity: The combination of chromatographic separation (HPLC) with mass analysis (MS) provides exceptional specificity. The HPLC separates the target analyte from its impurities based on their physicochemical properties, while the MS provides mass-to-charge ratio (m/z) data, offering an orthogonal detection method that confirms identity and can reveal co-eluting impurities.

  • MS Compatibility: The use of volatile mobile phase modifiers like formic acid makes the reversed-phase HPLC method directly compatible with electrospray ionization (ESI), a soft ionization technique perfect for analyzing polar, ionizable molecules like amines without causing fragmentation in the source.[7][8]

The overall workflow for this validation is a systematic process designed to build a comprehensive purity profile of the synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Characterization cluster_method_dev Method Development & Validation cluster_analysis Comparative Analysis cluster_reporting Reporting Synthesis Synthesis of This compound SamplePrep Sample & Standard Preparation Synthesis->SamplePrep CRS Procure Certified Reference Standard (CRS) CRS->SamplePrep HPLCDev HPLC-MS Method Development SamplePrep->HPLCDev MethodVal ICH Q2(R2) Method Validation HPLCDev->MethodVal Method is fit-for-purpose Analysis HPLC-MS Analysis of Synthesized Lot vs. CRS MethodVal->Analysis DataProc Data Processing & Impurity Identification Analysis->DataProc PurityReport Purity Assessment & Comparison DataProc->PurityReport FinalReport Generate Certificate of Analysis (CoA) PurityReport->FinalReport

Caption: Overall workflow for purity validation of a synthesized API.

Part 2: Experimental Protocol

This section details the step-by-step methodology for the HPLC-MS analysis. The parameters chosen are based on common practices for quinoline derivatives and are designed to achieve robust separation and sensitive detection.[7][9]

Materials and Reagents
  • Synthesized Batch: this compound, Lot # [Specify Lot Number]

  • Reference Standard: Certified Reference Standard (CRS) of this compound (Purity ≥99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultrapure Water

  • Mobile Phase Additive: Formic Acid (LC-MS Grade)

Standard and Sample Preparation

The accuracy of any analysis begins with meticulous sample preparation. The goal is to ensure complete dissolution and avoid degradation.

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound (and CRS in a separate flask) and transfer to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of Methanol and sonicate for 10 minutes to ensure complete dissolution.[9]

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with Methanol. Mix thoroughly.

  • Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This concentration is suitable for detecting impurities at the 0.1% level relative to the main peak.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or instrument.

HPLC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of this compound.

Table 1: HPLC Method Parameters

Parameter Condition Rationale
HPLC System Agilent 1290 Infinity II or equivalent A high-performance system capable of handling high pressures and delivering precise gradients.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) C18 is a versatile stationary phase providing good retention for moderately polar compounds like quinolines.[9]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI+ ionization and sharpens peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B A gradient is essential for impurity profiling to elute any potential impurities that have a wide range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.

| UV Detection | Diode Array Detector (DAD), 254 nm & 280 nm | DAD allows for peak purity assessment across a spectrum. 254 nm and 280 nm are common wavelengths for aromatic systems. |

Table 2: Mass Spectrometer Parameters

Parameter Condition Rationale
Mass Spectrometer Agilent 6545 Q-TOF or equivalent A high-resolution mass spectrometer (HRMS) provides accurate mass measurements, crucial for confirming elemental composition.[10]
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar analytes. Positive mode is chosen to protonate the amine group ([M+H]⁺).[11][12]
Expected m/z 187.1235 for [C₁₂H₁₅N₂]⁺ The protonated molecular ion. HRMS can distinguish this from other species with the same nominal mass.
Gas Temperature 325 °C Optimizes desolvation of the ESI droplets.
Gas Flow 8 L/min Nebulizing gas flow rate.
Nebulizer Pressure 35 psig Assists in the formation of a fine spray.
Capillary Voltage 3500 V Voltage applied to the ESI needle to generate charged droplets.
Fragmentor Voltage 120 V A moderate voltage to transfer ions into the MS without causing excessive in-source fragmentation.

| Scan Range | 50 - 1000 m/z | A wide range to capture the parent ion and any potential lower or higher mass impurities. |

Part 3: Method Validation - A Self-Validating System

A protocol is only trustworthy if it is validated. The following validation parameters, derived from ICH Q2(R2) guidelines, must be assessed to prove the method is reliable, reproducible, and accurate for its intended purpose of purity determination.[5][13][14]

Method_Validation_Logic Specificity Specificity (Is it the right peak?) Linearity Linearity (Does response correlate with concentration?) Specificity->Linearity Accuracy Accuracy (Is the result correct?) Specificity->Accuracy Linearity->Accuracy Precision Precision (Is the result repeatable?) Linearity->Precision LOD LOD (What's the smallest amount detectable?) Linearity->LOD FitForPurpose Method is Fit for Purpose Accuracy->FitForPurpose Precision->Accuracy Precision->FitForPurpose LOQ LOQ (What's the smallest amount quantifiable?) LOD->LOQ LOQ->FitForPurpose Robustness Robustness (Is the method stable to small changes?) Robustness->FitForPurpose

Caption: Logical relationship of ICH Q2(R2) validation parameters.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by showing that the CRS peak is pure (via DAD analysis) and that potential impurities do not co-elute. The MS data provides definitive mass confirmation.

  • Linearity: Assessed using a minimum of five concentrations of the CRS across a range (e.g., 0.05 mg/mL to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of CRS at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision of the method under the same operating conditions over a short interval. Analyzed by performing six replicate injections of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay): Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD should also meet the acceptance criteria.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities and should be established at a level appropriate for reporting thresholds (e.g., 0.05% of the nominal concentration).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Part 4: Data Presentation and Comparative Analysis

After validation, the synthesized batch of this compound is analyzed alongside the CRS. The data is processed to compare purity and identify any potential impurities.

System Suitability

Before any sample analysis, a System Suitability Test (SST) is performed using the CRS to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Test (SST) Results

Parameter Acceptance Criteria CRS Result Status
Tailing Factor (T) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N ≥ 2000 8500 Pass
%RSD of Peak Area (n=5) ≤ 2.0% 0.45% Pass

| %RSD of Retention Time (n=5) | ≤ 1.0% | 0.12% | Pass |

Comparative Purity Data

The primary goal is to compare the chromatogram of the synthesized material to the CRS. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Table 4: Comparative Purity Analysis

Compound Retention Time (min) Area % (Synthesized) Area % (CRS) m/z [M+H]⁺ Identification
This compound 8.52 99.65% 99.91% 187.1236 Product
Impurity A 4.21 0.15% Not Detected 122.0968 Starting Material (2,4-dimethylaniline)
Impurity B 9.88 0.08% 0.03% 201.1391 Unknown Impurity

| Impurity C | 11.05 | 0.12% | 0.06% | 188.1073 | Possible Oxidation Product (+O) |

Analysis of Results:

  • Purity: The synthesized batch shows a purity of 99.65% by area percent, which is lower than the CRS (99.91%) but may be acceptable depending on the specifications for the material's intended use.

  • Impurity Profile:

    • Impurity A: The accurate mass corresponds to protonated 2,4-dimethylaniline, a likely starting material from a Knorr or Doebner-von Miller type synthesis.[15] Its presence at 0.15% indicates incomplete reaction or purification.

    • Impurity B: This unknown impurity requires further investigation. Tandem MS (MS/MS) could be used to fragment the ion at m/z 201.1391 to elucidate its structure.

    • Impurity C: The mass suggests the addition of an oxygen atom, a common degradation product. This highlights the importance of proper storage conditions.

Conclusion

This guide has detailed a robust and reliable HPLC-MS method for the purity validation of synthesized this compound. By grounding the protocol in the principles of ICH Q2(R2), we have established a self-validating system that provides trustworthy and accurate data. The comparative analysis against a certified reference standard allows for a clear assessment of purity and provides a detailed impurity profile, which is critical for advancing a compound through the drug development pipeline. The presented methodology is not merely a set of instructions but a framework for critical thinking in analytical science, ensuring that decisions are based on scientifically sound and reproducible evidence.

References

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. (n.d.). International Journal of Research and Review.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • Impurity Profiling in Drug Development. (2020, March 16). Veeprho.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025, August 7). ResearchGate.
  • Impurity Profiling in Drug Development. (n.d.). Simson Pharma.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Simson Pharma.
  • 2,4,6-Trimethylquinoline. (n.d.). PubChem.
  • 2,2,4-Trimethyl-1,2-dihydroquinoline. (n.d.). PubChem.
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies.
  • 4-AMINO-2,6,8-TRIMETHYLQUINOLINE. (n.d.). ChemicalBook.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, December 3). ResearchGate.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4). Analytical and Bioanalytical Chemistry.
  • 4-Amino-2,6,8-trimethylquinoline. (n.d.). BuyersGuideChem.
  • 4,6,8-Trimethylquinoline. (n.d.). Chem-Impex.
  • Characterization of Quinoline Derivatives. (n.d.). Benchchem.
  • trimethyl amine. (n.d.). The Good Scents Company.
  • Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. (n.d.). Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
  • 2,6,8-Trimethylquinolin-4-ol. (n.d.). PubChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). ResearchGate.

Sources

A Researcher's Guide to a Comparative Cytotoxicity Analysis of 2,6,8-Trimethylquinolin-4-amine in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the cytotoxic effects of 2,6,8-Trimethylquinolin-4-amine on cancerous versus normal cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust investigation. Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting promising anticancer properties.[1][2] This guide will walk you through a structured approach to evaluate the therapeutic potential and selectivity of this compound.

Introduction: The Rationale for Investigating Quinoline Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer effects.[3][4] These compounds can exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and survival.[5][6] A critical aspect of anticancer drug development is selective toxicity, meaning the compound should be significantly more toxic to cancer cells than to normal, healthy cells.[7] This guide provides the methodological foundation to investigate whether this compound exhibits such a desirable therapeutic window.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

A thorough assessment of a compound's cytotoxic profile requires a multi-pronged approach. We will utilize a battery of assays to not only quantify cell death but also to elucidate the underlying mechanisms. This experimental workflow is designed to provide a comprehensive picture of the compound's cellular effects.

Experimental Workflow for Cytotoxicity Profiling cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis & Interpretation Cell_Line_Selection Select Cancer & Normal Cell Lines Cell_Culture Culture Cells to Optimal Confluency Cell_Line_Selection->Cell_Culture Compound_Treatment Treat Cells with This compound (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle Arrest) Compound_Treatment->Cell_Cycle_Analysis Caspase_Assay Caspase-3/7 Activity Assay (Apoptotic Pathway) Compound_Treatment->Caspase_Assay IC50_Determination Calculate IC50 Values MTT_Assay->IC50_Determination Data_Analysis Analyze Flow Cytometry & Spectrophotometry Data Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Caspase_Assay->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Data_Analysis->Mechanism_Elucidation IC50_Determination->Mechanism_Elucidation Proposed Signaling Pathway cluster_0 Cellular Interior Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Cell_Membrane Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: A proposed signaling pathway for the induction of apoptosis by this compound.

Conclusion

This guide provides a robust framework for the systematic evaluation of the comparative cytotoxicity of this compound. By following these detailed protocols and data interpretation guidelines, researchers can generate high-quality, reproducible data to assess the compound's potential as a selective anticancer agent. The multifaceted approach, combining viability, apoptosis, and cell cycle analysis, will provide a comprehensive understanding of its mechanism of action, which is essential for further preclinical and clinical development.

References

Sources

Performance Benchmark of 2,6,8-Trimethylquinolin-4-amine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2,6,8-Trimethylquinolin-4-amine, against established inhibitors of clinically relevant protein kinases. Given the structural similarity of quinoline derivatives to known kinase inhibitors, this document outlines a rigorous, multi-faceted approach to characterize its potential inhibitory activity, focusing on two key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proto-oncogene tyrosine-protein kinase Src.

The experimental design detailed herein is structured to deliver a robust and reproducible assessment of the compound's potency and cellular effects. By comparing its performance directly with well-characterized inhibitors, researchers can effectively ascertain its potential as a lead compound for further drug development.

Introduction: The Rationale for Kinase-Targeted Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has led to the development of a multitude of small molecule kinase inhibitors as targeted cancer therapies.

The quinoline and quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.[2][3] this compound, a novel derivative of the quinoline scaffold, is a promising candidate for investigation as a kinase inhibitor. This guide provides the experimental framework to test this hypothesis.

Selected Kinase Targets for Benchmarking

VEGFR-2 (KDR/Flk-1): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[2][6][7]

Src Kinase: A non-receptor tyrosine kinase that is overexpressed and activated in a wide range of human cancers.[3][8] Src plays a pivotal role in promoting cell proliferation, invasion, and metastasis, making it an attractive target for cancer therapy.[3][9]

Benchmark Inhibitors

To provide a meaningful comparison, this compound will be benchmarked against the following well-established kinase inhibitors:

InhibitorPrimary Target(s)Rationale for Selection
Sorafenib VEGFR-2, PDGFR, RAF kinasesFDA-approved multi-kinase inhibitor used in the treatment of various cancers; serves as a clinical benchmark for VEGFR-2 inhibition.[2][6][7]
Sunitinib VEGFRs, PDGFRs, c-KITAnother FDA-approved multi-kinase inhibitor with potent anti-angiogenic and anti-tumor activity.[2][6][7]
Dasatinib Src, BCR-ABLA potent, dual Src/Abl inhibitor, providing a benchmark for Src-family kinase inhibition.[3][10][11]
Saracatinib (AZD0530) Src family kinasesA highly selective Src inhibitor that has been evaluated in clinical trials, offering a specific comparison for on-target Src activity.[9][10]

Experimental Methodologies

A multi-tiered approach will be employed to comprehensively evaluate the inhibitory potential of this compound. This includes in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and cytotoxicity.

In Vitro Kinase Inhibition Assays

The primary objective of these assays is to determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 and Src kinases. A luminescence-based kinase assay, such as the Kinase-Glo® assay, is recommended for its high sensitivity and throughput.[12] This assay quantifies the amount of ATP remaining in solution following the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[5][8]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of This compound and benchmark inhibitors add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction buffer with kinase and substrate add_kinase_mix Add kinase/substrate mixture to initiate reaction prep_kinase->add_kinase_mix add_inhibitor->add_kinase_mix incubate_reaction Incubate at 30°C for 45-60 minutes add_kinase_mix->incubate_reaction add_detection_reagent Add Kinase-Glo® reagent to stop reaction and generate signal incubate_reaction->add_detection_reagent incubate_detection Incubate at room temperature for 10-15 minutes add_detection_reagent->incubate_detection read_luminescence Measure luminescence with a plate reader incubate_detection->read_luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Prepare a 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM DTT).

    • Prepare a stock solution of ATP at 500 µM.

    • Prepare a stock solution of a suitable substrate, such as Poly (Glu, Tyr) 4:1.

    • Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Sorafenib, Sunitinib) in the kinase buffer.

  • Kinase Reaction:

    • In a white 96-well plate, add 5 µL of each inhibitor dilution.

    • Prepare a master mix containing the 5x Kinase Buffer, ATP, substrate, and sterile deionized water.

    • Add 25 µL of the master mix to each well.

    • Initiate the reaction by adding 20 µL of diluted recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) to each well, except for the "no enzyme" blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Reagent Preparation:

    • Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of ATP at the desired concentration (e.g., 160 µM).

    • Prepare a stock solution of a suitable substrate, such as Poly (4:1 Glu, Tyr).

    • Prepare serial dilutions of this compound and benchmark inhibitors (e.g., Dasatinib, Saracatinib) in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor dilutions.

    • Prepare a master mix containing the kinase buffer, ATP, and substrate.

    • Add the master mix to the wells.

    • Initiate the reaction by adding recombinant Src kinase.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the VEGFR-2 assay.

Cell-Based Proliferation/Viability Assay (MTT Assay)

To assess the effect of this compound on cell viability and proliferation, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.[13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_detection Solubilization & Detection seed_cells Seed cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with serial dilutions of This compound and benchmark inhibitors seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) incubate_mtt->add_solubilizer incubate_solubilizer Incubate overnight to dissolve formazan crystals add_solubilizer->incubate_solubilizer read_absorbance Measure absorbance at 570 nm incubate_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Seed a suitable cancer cell line (e.g., HUVEC for angiogenesis studies, or a cancer cell line with known high VEGFR-2 or Src activity) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate easy comparison of the performance of this compound with the benchmark inhibitors.

In Vitro Kinase Inhibition Data
CompoundVEGFR-2 IC50 (nM)Src IC50 (nM)
This compoundExperimental ValueExperimental Value
SorafenibExperimental ValueNot Applicable
SunitinibExperimental ValueNot Applicable
DasatinibNot ApplicableExperimental Value
SaracatinibNot ApplicableExperimental Value
Cell-Based Proliferation Data
CompoundCell LineGI50 (µM)
This compounde.g., HUVECExperimental Value
Sorafenibe.g., HUVECExperimental Value
Sunitinibe.g., HUVECExperimental Value
This compounde.g., Src-dependent cancer cell lineExperimental Value
Dasatinibe.g., Src-dependent cancer cell lineExperimental Value
Saracatinibe.g., Src-dependent cancer cell lineExperimental Value

Signaling Pathway Context

The inhibitory activity of this compound should be interpreted within the context of the broader signaling pathways regulated by VEGFR-2 and Src.

VEGFR-2 Signaling Pathway and Point of Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound (Proposed Point of Inhibition) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the proposed point of inhibition.

Src Signaling Pathway and Point of Inhibition

G GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src FAK FAK Src->FAK Ras_MAPK Ras-MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 CellProcesses Cell Proliferation, Migration, Invasion, Survival FAK->CellProcesses Ras_MAPK->CellProcesses PI3K_Akt->CellProcesses STAT3->CellProcesses Inhibitor This compound (Proposed Point of Inhibition) Inhibitor->Src

Caption: Simplified Src signaling pathway and the proposed point of inhibition.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential kinase inhibitor. By following these detailed protocols, researchers can generate high-quality, reproducible data to assess its potency and cellular activity in comparison to established clinical and pre-clinical drugs. The results of these studies will be crucial in determining the potential of this novel compound for further development as a targeted therapeutic agent.

References

  • Roche. (n.d.).
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Benchchem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • Benchchem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Promega Corporation. (n.d.).
  • Promega Corpor
  • Selleckchem.com. (n.d.). VEGFR2 Selective Inhibitors.
  • BellBrook Labs. (n.d.).
  • Wikipedia. (n.d.). VEGFR-2 inhibitor.
  • Martens, S. (2024). Kinase activity assays Src and CK2. Protocols.io.
  • Bio-protocol. (n.d.). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies.
  • Wikipedia. (n.d.). Src inhibitor.
  • MedChemExpress. (n.d.). Src | Inhibitors.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Selleck Chemicals. (n.d.). VEGFR Inhibitor Review.
  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Cell Signaling Technology. (n.d.). Src Kinase.
  • Cell Signaling Technology. (n.d.). HTScan® VEGF Receptor 2 Kinase Assay Kit #7788.
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io.
  • NIH. (n.d.). The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy.
  • PubMed. (2019).
  • ResearchGate. (n.d.). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF.
  • Patsnap Synapse. (2024). What are SRC inhibitors and how do they work?.
  • NIH. (2021).
  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast.
  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • ProQuest. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • JACC: Basic to Translational Science. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth procedural guidance for the safe handling and disposal of 2,6,8-trimethylquinolin-4-amine. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory compliance in your laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.

Hazard Assessment: Understanding the "Why"

This compound belongs to the family of nitrogen-containing heterocyclic aromatic compounds.[4] This structural class is associated with significant health and environmental hazards that directly inform our disposal procedures.

  • Human Health Risks: Structurally similar aromatic amines and quinolines are known to be harmful if swallowed or in contact with skin.[5][6] They are often classified as skin and eye irritants.[7] Critically, many quinoline derivatives are suspected mutagens and potential carcinogens, necessitating extreme caution to minimize exposure.[1][8][9] Inhalation of vapors or dust can also lead to respiratory irritation.[10]

  • Environmental Risks: Quinoline-based compounds are frequently classified as toxic or very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[5][11][12] Improper disposal, such as discarding down the drain, can lead to significant contamination of waterways, harming ecosystems.[8] This high aquatic toxicity is a primary driver for mandatory hazardous waste segregation.

The following table summarizes the hazard classifications for quinoline, which should be used as a cautious guideline for handling this compound.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[5]
Skin IrritationCategory 2H315: Causes skin irritation.[5]
Eye IrritationCategory 2H319: Causes serious eye irritation.[5]
MutagenicityCategory 2H341: Suspected of causing genetic defects.[5]
CarcinogenicityCategory 1A/1BH350: May cause cancer.[5][9]
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.[5]
Pre-Disposal Safety Protocols: Establishing a Safe Workspace

Before any disposal activities commence, the immediate work area must be prepared and all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against chemical exposure.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[11] This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

    • Eye and Face Protection: Wear safety goggles with side shields or a full-face shield.[1]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before each use.[1][11]

    • Body Protection: A standard laboratory coat is required to protect against skin contact.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [7][8]

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility. Aromatic amines can be incompatible with strong oxidizing agents.[13]

  • Procedure:

    • Designate this compound waste as "Hazardous Chemical Waste."

    • Keep this waste stream separate from all other waste types, including non-hazardous trash, sharps, and biological waste.

    • Crucially, do not mix this waste with incompatible materials, particularly strong acids or oxidizing agents.[7]

  • Rationale: A secure, properly labeled container prevents leaks, spills, and exposure to personnel. Using the correct materials ensures chemical compatibility and structural integrity.

  • Procedure:

    • Select a designated, leak-proof, and chemically compatible waste container. A glass bottle with a secure screw cap is highly recommended.[7] For solid waste, a clearly marked, sealable polyethylene container is appropriate.[13]

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full, unambiguous chemical name: "This compound " and the approximate quantity on the label.

    • Keep the container closed at all times, except when adding waste.

  • Rationale: Any item that comes into contact with the chemical, including PPE and spill cleanup materials, is considered hazardous waste and must be disposed of accordingly to prevent secondary contamination.

  • Procedure:

    • Contaminated PPE and Labware: Place used gloves, weigh boats, contaminated paper towels, and any disposable labware into a designated solid hazardous waste container, separate from the primary chemical waste.

    • Empty Containers: Handle the original, uncleaned product container as hazardous waste itself. Do not rinse the container into the sink.

    • Spill Response:

      • In the event of a spill, evacuate the immediate area.

      • Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[7]

      • Carefully collect the saturated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.

      • Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.[7]

  • Rationale: Final disposal must comply with all local, state, and federal regulations, which mandate disposal through licensed facilities equipped to handle toxic chemical waste.[12][14]

  • Procedure:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • Maintain all necessary records and manifests as required by your institution and regulatory bodies like the EPA.[14]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe disposal of this compound and associated contaminated materials.

G Disposal Workflow for this compound start Start: Generation of Waste (Unused chemical, contaminated items, spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe Always identify Step 1: Identify as Hazardous Waste - Potential Carcinogen - Aquatic Toxin - Irritant segregate Step 2: Segregate Waste - Separate from incompatible chemicals (e.g., oxidizers) - Separate solids from liquids identify->segregate ppe->identify containerize Step 3: Collect in Approved Container - Chemically compatible (glass/polyethylene) - Leak-proof with secure lid segregate->containerize label Step 4: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Date and Quantity containerize->label store Step 5: Store in Designated Area - Secure & Ventilated - Satellite Accumulation Area label->store dispose Step 6: Final Disposal - Contact EHS or Licensed Contractor - Complete Manifests store->dispose end End: Waste Removed Safely dispose->end

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGqoxdu2FCdK-oRc80F1vsqHU1fOnv0Hp-VPp5NdfLlduJiC3ivCCXOpISE-crwOGVDATDZW2JznjMqZgDCeiNgMBbS-jtIozPqkGM8VVOcu2PnqLrap4n-LAT_enPvUit5WGGoIL6cMsLK1iF5l-dwKbNfdpG2Ck4R83R3fdwygoh28vUFmteMPHb__mh-eyR2XBbsw2Nudycf45k_x5tGbO5--MtLZElQQTHaNA=]
  • Safety Data Sheet: quinoline.Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFug_QS02Y4XZJrqpneWKsTvW0SYhBrApWE_k2mTCXAXl_DFxz5zqxCJnB1N6J6RFg8GtKuX9W_RdFaff8Az_pRDSgPf0a9yaLs8v8zrHfy_kDn9x8NwbZQm3pzbxFi6wEHdyONeWN3XcaZovX4lan0Shl9-MgqNtDUsn0r957QpM8U]
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKtoKOZvYkvdaHc4_-Rs8Sfkd9dYJeXkjlqnHYen7iH8orsG6nSpl-Ljoj-lYwVOcB18ENPLmnU_D3qxJ3TDPmzO3hlxq5I93JgJuKXO1F6EAuWS_2LOs6HusuxKyH1iKHeiJ8d0tGDoNq53TYQfFT]
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN9QU7AW0y-YnV6WWhYhIm1p6SMs5PKwIcSLGtrYK-o4MyL2FWBcCxFEHLy9e4xcWPa-_ZqzbupxvCnO3vNYst44V9qAdWkfSeDXEv5oUtgRpt6sXoriB_86_pb-hoTaidwDoewxxSF7fRZg0RSLTmp_ltHZ4i4v-Qu56d7ZxUltPAdUVOZBo4ZU8KXUzAztJylp2-fkicz2FXOJa9N5gU]
  • Safe Disposal of 2-Quinolinamine, 8-ethyl-: A Procedural Guide.BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxKCXNNJTmkbUWH1sVAsF-0xfv87ublwY_qTMj5rjeG_-xjRmTXf4Yr_5mw5AdIjSPFcSfdGq4YXkHkjXXLq9JwjQMR5q3czhs7echuvHTs_eVAJi3ZVjyyPzt02vkbyVY0KlsoxrG8SJEd8xXjgMcbLOTH_HMTLTIRscpL6xya-B7tYA849IP0IxOYpKG26OPG6QNWGMR7Q==]
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet.Loba Chemie. [URL: https://vertexaisearch.cloud.google.
  • Safety Data Sheet - Amine-based product.Manufacturer not specified, general amine safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdc40FyLEz1jUv7HotwCL216V8YLTiw_fikQDLAhPvpSmcKJ9IRjX01dRG86Qx2blE4s8ET-vNwcS2u1KHIATIGNhOulQ2w8Vzf5Qczv-bN-KBH65P8urtJe3D4w4rSmIDs1spxsIE1c2IdrIwLRu2sBSsIylM-9zenjLygNNJ7wVX8ovIlaJyY2DwlVeBLpxaV-dcnEs4FVhvHRyg7jWI03R0FqTtfQ==]
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration.OSHA. [URL: https://www.osha.gov/otm/section-3-health-hazards/chapter-1]
  • Safety Data Sheet - Quinoline.DC Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpovRCKd-ESI9m2dIrmszat29bDvF7T0glVdWXH9Tgb29EARPEA5Wi7R4VdE37BDo1NplX23Qa0q1Q0AybQQYHPL-dumAJxAyo87y09hfZK1_coOK7rw2Xpl7upDzFOvMnm1K2QT2DKnSwp2Gj4QgTvbZ8IMgjgSoBaf2h2p9139WJwjgqP57D9ZodAz1RTygK3w4=]
  • SAFETY DATA SHEET - Quinoline.Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1-ycL9YqMc_2angNE5dKYpGbz9slesH1S9emO9Y569QzXcudJkXJv8mYC_jIZw_PNXsAlMF-nO-hgQbyWcO8uGwzbQM7eu_W4EZf710o4a7U4c3o8snc7T47QWNoEFErTjX61geKiSCZ-WLPfsGeQw_v9hSiOD1a6ZZBrQABEdY30gW7kTRxqBcRYbsn5tDU8]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.ResearchGate. [URL: https://www.researchgate.
  • 2-Amino-8-hydroxyquinoline - Safety Data Sheet.Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMpD2gb10sebN43r5hGo-H6ZOKcg18OLvMpza3HgK5wYOY5HF-vkqZlKdYY1FkFHQOZPcTKDvXntHMsoyI4qhQ12SnL4zNpDZq3hmhmpvmn8ERxttrNz8Ieaw2TsB8cR2C0som]
  • Quinoline - Hazardous Substance Fact Sheet.New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1603.pdf]
  • Hazardous Waste Listings.U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw/hazardous-waste-listings]
  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).PubMed, Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38995264/]

Sources

Navigating the Uncharted: A Guide to Safely Handling 2,6,8-Trimethylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document is built on the foundational principle of treating all compounds of unknown toxicity as potentially hazardous.[4][5] The procedures outlined below are derived from best practices for handling analogous chemical structures and general guidelines for laboratory safety.[6][7]

I. Hazard Assessment: An Analog-Based Approach

Given the absence of specific data for 2,6,8-Trimethylquinolin-4-amine, we must infer potential hazards from structurally related compounds. Aromatic amines and quinoline derivatives can exhibit a range of toxicities, including skin and eye irritation, allergic reactions, and potential long-term health effects.[8][9][10] Therefore, a comprehensive risk assessment is the critical first step before any handling.[4][11]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[12]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[9][12][13]

  • Sensitization: May cause an allergic skin reaction.[8]

  • Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects or may have other long-term health implications.[9][10]

  • Environmental Hazards: Many related compounds are toxic to aquatic life.[8][9]

Hazard CategoryPotential EffectsPrecautionary Measures
Acute Oral/Dermal/Inhalation Toxic if swallowed, dermal contact, or inhaled.[12]Avoid ingestion, skin contact, and inhalation of dust/vapors.[5][11]
Skin Corrosion/Irritation Causes skin irritation.[12][13]Wear appropriate chemical-resistant gloves and lab coat.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[8][12]Wear chemical splash goggles or a face shield.[5][6][7]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[8]Avoid repeated skin contact. Change gloves immediately if contaminated.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.[9][10]Handle in a designated area and use engineering controls to minimize exposure.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[9]Prevent release to the environment. Dispose of as hazardous waste.[11]
II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize all potential routes of exposure.[14][15] The following recommendations are based on a conservative assessment of the potential risks.

  • Hand Protection: Chemical-resistant gloves are mandatory.[7] Given that no specific glove permeation data exists for this compound, it is prudent to select gloves based on protection against similar aromatic amines. Studies on aniline permeation can offer some guidance.[16][17]

    • Recommended: Nitrile or neoprene gloves.[6] Consider double-gloving, especially for prolonged handling or when working with larger quantities.

    • Practice: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[5][7] Never wear gloves outside the laboratory or when touching common surfaces like doorknobs or phones.[5]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6][7]

    • Enhanced Protection: When there is a risk of splashing or when handling larger quantities, a full-face shield should be worn in addition to goggles.[5]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing.[6][7] Long pants and closed-toe shoes must be worn at all times in the laboratory.[4][7]

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

    • If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary.[15] All personnel requiring respirator use must be properly fit-tested and trained.

III. Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

  • Inspection: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.[4][7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The storage cabinet should be designated for toxic or reactive chemicals. Keep the container tightly sealed.[8]

Workflow for Weighing and Preparing Solutions:

Handling Workflow cluster_Prep Preparation cluster_Handling Chemical Handling (Inside Fume Hood) cluster_Cleanup Post-Handling Prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep2 Verify Fume Hood is Operational Prep1->Prep2 Handling1 Place all necessary equipment (balance, glassware, spatulas) in hood Prep2->Handling1 Handling2 Weigh Solid Compound Handling1->Handling2 Handling3 Carefully add solvent to the solid Handling2->Handling3 Handling4 Cap and seal the solution container Handling3->Handling4 Cleanup1 Decontaminate all surfaces and equipment Handling4->Cleanup1 Cleanup2 Dispose of contaminated consumables in designated hazardous waste container Cleanup1->Cleanup2 Cleanup3 Doff PPE in the correct order Cleanup2->Cleanup3 Cleanup4 Wash hands thoroughly Cleanup3->Cleanup4

Caption: Step-by-step workflow for the safe handling of this compound.

  • Spills:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

    • Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Do not use combustible materials.

    • Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials into a sealed, labeled hazardous waste container.

    • Report: Report the spill to the laboratory supervisor or safety officer.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[13] If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

IV. Disposal Plan: Environmental Responsibility

Improper disposal can lead to environmental contamination.[18] All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Disposal Workflow cluster_WasteGen Waste Generation cluster_Segregation Segregation cluster_Disposal Final Disposal Waste1 Solid Waste (Contaminated gloves, wipes, etc.) Seg1 Place in designated, sealed, and labeled hazardous solid waste container Waste1->Seg1 Waste2 Liquid Waste (Unused solutions, reaction mixtures) Seg2 Place in designated, sealed, and labeled hazardous liquid waste container Waste2->Seg2 Waste3 Sharps (Contaminated needles, etc.) Seg3 Place in designated sharps container Waste3->Seg3 Disp1 Arrange for pickup by Environmental Health & Safety (EHS) Seg1->Disp1 Seg2->Disp1 Seg3->Disp1

Caption: Segregation and disposal pathway for waste contaminated with this compound.

Key Disposal Principles:

  • Do Not: Pour waste down the drain or dispose of it in regular trash.[11]

  • Do: Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.[4]

  • Follow: Adhere to all institutional and local regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing personal and environmental well-being.

References

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. 6

  • Chemical Safety Best Practices in The Lab. Green World Group. (2023-12-22). 4

  • Safe Lab Practices. Environmental Health & Safety. (2025-02-19). 7

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. 5

  • Lab Safety Rules and Guidelines. (2024-01-23). 11

  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich. (2024-09-06).

  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Fisher Scientific. (2010-09-06). 8

  • SAFETY DATA SHEET - Quinoline. Fisher Scientific. 9

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. 16

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed. (2000). 17

  • Personal Protective Equipment (PPE). CHEMM. 14

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). 15

  • Safety Data Sheet - Quinoline. DC Fine Chemicals. 10

  • SAFETY DATA SHEET - 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Thermo Fisher Scientific. (2024-04-01). 13

  • SAFETY DATA SHEET - 4,4'-Methylenebis(2-ethyl-6-methylaniline). TCI Chemicals. 12

  • Safety Data Sheet - Poly(1,2-dihydro-2,2,4-trimethylquinoline). (2024-01-10). 19

  • 4-Amino-2,6,8-trimethylquinoline. BuyersGuideChem. 20

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. 1

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. 2

  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - University of California San Francisco. (2005-01-20). 3

  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. 18

  • Guidelines on Handling Hazardous Drugs. ASHP. 21

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.